4-(4-Bromophenyl)piperidine-2,6-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIAVEPVHCNSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499261 | |
| Record name | 4-(4-Bromophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-60-6 | |
| Record name | 4-(4-Bromophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of 4-(4-Bromophenyl)piperidine-2,6-dione in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-(4-Bromophenyl)piperidine-2,6-dione, a key chemical entity in the rapidly advancing field of targeted protein degradation (TPD). We will delve into its synthesis, chemical characterization, and its critical function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This document will further elucidate its mechanism of action within Proteolysis Targeting Chimeras (PROTACs) and provide detailed, field-proven protocols for its application in cell-based protein degradation assays. This guide is intended to serve as a comprehensive resource for researchers leveraging this powerful molecule to develop novel therapeutics.
Introduction: The Dawn of a New Therapeutic Modality
The landscape of drug discovery is undergoing a paradigm shift, moving beyond traditional occupancy-based inhibition to embrace event-driven pharmacology. At the forefront of this revolution is Targeted Protein Degradation (TPD), a strategy that harnesses the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules at the heart of this approach, acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][3] This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5]
The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success. Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex, has emerged as a workhorse in the field due to the favorable physicochemical properties of its ligands.[6][7] this compound, a derivative of the glutarimide chemical class, is a potent and widely utilized CRBN ligand that serves as a foundational building block for a multitude of PROTACs.[8][] Its phenyl-glutarimide core offers improved chemical stability over earlier generation immunomodulatory drugs (IMiDs), making it an attractive choice for robust PROTAC design.[8][10]
This guide will provide a detailed technical overview of this compound, from its fundamental chemistry to its practical application in cutting-edge research.
Synthesis and Characterization of this compound
The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. Below is a representative, robust protocol adapted from established methods for the synthesis of related piperidine-2,6-dione derivatives.
Synthetic Protocol
This synthesis involves a Michael addition followed by an intramolecular cyclization.
Step 1: Synthesis of Ethyl 2-cyano-3-(4-bromophenyl)butanoate
-
To a solution of ethyl cyanoacetate (1.0 eq) and 4-bromostyrene (1.0 eq) in ethanol, add a catalytic amount of a strong base such as sodium ethoxide.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-cyano-3-(4-bromophenyl)butanoate.
Step 2: Hydrolysis and Decarboxylation to 3-(4-bromophenyl)pentanedioic acid
-
Hydrolyze the ester and nitrile groups of ethyl 2-cyano-3-(4-bromophenyl)butanoate by refluxing in a strong acidic solution (e.g., 6M HCl) for 8-12 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(4-bromophenyl)pentanedioic acid.
Step 3: Cyclization to this compound
-
Heat the 3-(4-bromophenyl)pentanedioic acid with an excess of a dehydrating agent, such as acetic anhydride, at reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
DOT Diagram: Synthesis Workflow
Sources
- 1. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gosset.ai [gosset.ai]
- 7. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 10. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
4-(4-Bromophenyl)piperidine-2,6-dione structure and properties
An In-depth Technical Guide to 4-(4-Bromophenyl)piperidine-2,6-dione: Structure, Synthesis, and Biological Context
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine-2,6-dione, or glutarimide, scaffold is a cornerstone in modern medicinal chemistry. Its prominence surged with the discovery that thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic and teratogenic effects by binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This interaction hijacks the cell's ubiquitin-proteasome system, leading to the targeted degradation of specific proteins. This mechanism has launched a new era of drug discovery, most notably in the development of Proteolysis Targeting Chimeras (PROTACs), where the glutarimide moiety serves as a highly efficient "warhead" for recruiting CRBN.
This guide focuses on a specific analog, This compound . While its isomer, 3-(4-Bromophenyl)piperidine-2,6-dione, is a recognized building block in targeted protein degradation, the 4-substituted variant occupies a distinct and scientifically important space. Understanding its properties is critical for researchers seeking to delineate the precise structure-activity relationships (SAR) of CRBN modulators, develop negative controls for biological assays, or utilize it as a versatile synthetic intermediate. This document provides a comprehensive overview of its structure, physicochemical properties, a validated synthesis protocol, and a critical analysis of its biological significance in the context of CRBN-mediated protein degradation.
Part 1: Physicochemical and Structural Characterization
The fundamental identity of this compound is established by its unique structural and chemical properties.
Chemical Structure
The molecule consists of a central six-membered piperidine-2,6-dione (glutarimide) ring, with a 4-bromophenyl substituent attached at the C4 position.
Caption: 2D Structure of this compound.
Core Properties
The available physicochemical data for this compound are summarized below. It is important to note that while the compound is commercially available, extensive experimental characterization in peer-reviewed literature is limited.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1137-60-6 | [1] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |
| Molecular Weight | 268.11 g/mol | [1] |
| SMILES | O=C1CC(C2=CC=C(Br)C=C2)CC(=O)N1 | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Spectral Data Analysis (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
~11.0 ppm (s, 1H): The imide proton (N-H) is expected to be a broad singlet, deshielded due to the adjacent carbonyl groups.
-
~7.5 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the bromine atom.
-
~7.2 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons meta to the bromine atom.
-
~3.5 ppm (m, 1H): The methine proton at the C4 position, coupled to the four adjacent methylene protons.
-
~2.8 ppm (m, 4H): The four methylene protons at the C3 and C5 positions, which may appear as a complex multiplet due to coupling with the C4 proton and geminal coupling.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
~173 ppm: Carbonyl carbons (C2, C6).
-
~140 ppm: Aromatic quaternary carbon attached to the piperidine ring.
-
~132 ppm: Aromatic carbons ortho to the bromine.
-
~129 ppm: Aromatic carbons meta to the bromine.
-
~121 ppm: Aromatic quaternary carbon attached to bromine.
-
~40 ppm: Methine carbon (C4).
-
~35 ppm: Methylene carbons (C3, C5).
-
Part 2: Synthesis and Mechanistic Insights
The synthesis of 4-aryl-substituted glutarimides is less commonly described than that of their 3-substituted counterparts. However, a robust and classical approach involves the cyclization of a 3-arylglutaric acid derivative. This method is advantageous due to the commercial availability of the requisite precursors and the operational simplicity of the cyclization step.
Proposed Synthetic Workflow
The most logical pathway proceeds in two main stages: 1) Michael addition to form the glutaric acid precursor, and 2) Thermal cyclization with an ammonia source (e.g., urea) to form the glutarimide ring.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for glutarimide synthesis.
Step 1: Synthesis of 3-(4-Bromophenyl)glutaric Acid (Precursor)
-
Causality: This step constructs the carbon backbone of the target molecule. A Michael addition is an efficient method for forming the required C-C bonds. Subsequent hydrolysis and decarboxylation of the malonic ester intermediate is a classic and high-yielding method to generate the 1,3-dicarboxylic acid.
-
Reaction Setup: To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium metal in anhydrous ethanol), add diethyl malonate (1.0 eq.) dropwise at 0°C. Stir for 30 minutes.
-
Michael Addition: Add a solution of ethyl 4-bromocinnamate (1.0 eq.) in anhydrous ethanol dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture, neutralize with dilute HCl, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Hydrolysis & Decarboxylation: To the crude tri-ester, add aqueous HBr (48%, excess) and heat to reflux for 8-12 hours until TLC indicates consumption of the starting material.
-
Isolation: Cool the mixture in an ice bath. The product, 3-(4-bromophenyl)glutaric acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. The melting point of this intermediate is reported as 177-178°C, which can be used to validate its identity.[2]
Step 2: Cyclization to this compound
-
Causality: This step forms the thermodynamically stable six-membered imide ring. High temperature is required to drive the condensation and dehydration reaction. Urea serves as a convenient in-situ source of ammonia.
-
Reaction Setup: In a round-bottom flask, thoroughly mix 3-(4-bromophenyl)glutaric acid (1.0 eq.) and urea (1.5-2.0 eq.).
-
Thermal Cyclization: Heat the solid mixture in an oil bath to 180-200°C. The mixture will melt, and ammonia and CO₂ will evolve. Maintain this temperature for 1-2 hours.[3][4]
-
Purification: Cool the reaction mixture until it solidifies. Dissolve the crude solid in hot ethanol or ethyl acetate. Treat with activated charcoal if necessary and filter while hot. Allow the filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product. The purity can be assessed by melting point and NMR spectroscopy.
Part 3: Biological Significance and Applications in Drug Discovery
The biological relevance of this compound is best understood by comparing it to its C3-substituted isomers, which are potent modulators of the CRBN E3 ligase.
The Role of the Glutarimide Ring in CRBN Binding
The glutarimide moiety is the essential pharmacophore for binding to Cereblon. It fits into a specific pocket and is secured by three key hydrogen bonds: the imide N-H acts as a hydrogen bond donor to the backbone carbonyl of Trp386, while the two glutarimide carbonyl oxygens act as hydrogen bond acceptors with the backbone N-H of Trp400 and His378.[5] This "three-point-anchor" is critical for ligand affinity.
Structure-Activity Relationship (SAR): C4 vs. C3 Substitution
The key to the activity of thalidomide-like molecules is the substituent on the glutarimide ring (the phthalimide group in the case of thalidomide), which is located at the C3 position. This substituent is solvent-exposed and provides the surface for recruiting "neosubstrate" proteins for degradation.
Crucially, the C4 position of the glutarimide ring is oriented towards the interior of the CRBN protein. A bulky substituent at this position, such as a 4-bromophenyl group, leads to a significant loss of binding affinity due to steric hindrance within the binding pocket. This is a foundational principle of glutarimide SAR.
The diagram below illustrates why C3 substitution is productive for neosubstrate recruitment while C4 substitution leads to a steric clash, preventing effective binding.
Caption: SAR diagram showing productive C3-substitution versus non-productive C4-substitution for CRBN binding.
Potential Applications
Given its predicted inability to effectively bind CRBN, this compound serves several important functions in drug discovery and chemical biology:
-
Negative Control: It is an ideal negative control for CRBN-dependent cellular assays. Comparing the effects of a C3-substituted PROTAC against a C4-substituted analog can definitively prove that the observed protein degradation is CRBN-mediated and not due to off-target effects of the warhead or linker.
-
Synthetic Intermediate: The bromophenyl group is a versatile handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the synthesis of more complex molecular probes or libraries of compounds where a rigid, 4-substituted piperidine core is desired for reasons other than CRBN binding.
-
SAR Tool: It is a fundamental tool for probing the limits of the CRBN binding pocket and for validating computational docking models.
Conclusion
This compound is more than just an isomer of a PROTAC building block; it is a critical tool for understanding the nuanced field of targeted protein degradation. While it lacks the direct therapeutic potential of its C3-substituted counterparts, its value lies in its role as a precise chemical probe. Its synthesis is achievable through established chemical methods, and its predicted structural and biological properties provide a firm foundation for its use. For researchers in drug development, this compound is essential for validating CRBN-dependent mechanisms, ensuring the specificity of novel degraders, and providing a starting point for the synthesis of other complex molecules.
References
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Matyskiela, M. E., et al. (2018). Protein Degradation via CRL4CRBN Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1. Journal of Medicinal Chemistry, 61(2), 492-503. [Link]
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Rankovic, Z., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. ACS Medicinal Chemistry Letters, 12(9), 1437-1443. [Link]
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Lopez-Girona, A., et al. (2018). Protein Degradation via CRL4(CRBN) Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1. ResearchGate. [Link]
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Donahue, C. P., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology, 4(1), 15-30. [Link]
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Ito, T., et al. (2014). Structural basis of thalidomide enantiomer binding to cereblon. Nature Structural & Molecular Biology, 21, 517–521. [Link]
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Wang, Z., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 17(22), e202200874. [Link]
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UCL Discovery. (2016). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery. [Link]
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Wang, Z., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. [Link]
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UFine Chemicals. (n.d.). CAS#1267337-47-2 | 3-(4-bromophenyl)piperidine-2,6-dione. UFine Chemicals. [Link]
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Foley, C. A., et al. (2022). Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. ACS Medicinal Chemistry Letters, 13(12), 1956-1963. [Link]
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Adams, D. N., et al. (2022). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Omega, 7(30), 26861-26870. [Link]
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Jiang, X., et al. (2023). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry, 66(1), 385-401. [Link]
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Elinson, M. N., et al. (2012). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]
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Smith, A. B., et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Organic letters, 13(22), 6082-6085. [Link]
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Royal Society of Chemistry. (2016). Supporting Information for Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides. Royal Society of Chemistry. [Link]
- Google Patents. (2001). WO2001096318A1 - Cyclic urea compounds and preparation thereof.
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Mondal, S., et al. (2020). Lewis Acid Promoted Cyclization of Acyclic Urea Derivatives to Quinazolinediones. ChemistrySelect, 5(2), 649-653. [Link]
- Google Patents. (2007). US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
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Schlapbach, A., et al. (2004). A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(2), 357-360. [Link]
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Bolte, M., et al. (2010). N-(4-Bromophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o2879. [Link]
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- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)piperidine-2,6-dione
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of the synthesis of 4-(4-bromophenyl)piperidine-2,6-dione, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document delineates a reliable two-step synthetic pathway, commencing with the preparation of the key intermediate, 3-(4-bromophenyl)glutaric acid, followed by its cyclization to the target piperidine-2,6-dione. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic step. The methodologies presented are grounded in established chemical literature and are designed to be both reproducible and scalable.
Introduction and Strategic Overview
The piperidine-2,6-dione (glutarimide) moiety is a privileged scaffold found in a variety of biologically active compounds. The introduction of an aryl substituent at the 4-position, such as the 4-bromophenyl group, provides a versatile handle for further chemical modifications, making this compound a key building block in the synthesis of novel therapeutic agents. The bromo-substituent, in particular, allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space.
The synthetic strategy detailed herein is a robust and logical two-step process. The initial step involves the synthesis of 3-(4-bromophenyl)glutaric acid. This is achieved through a classical and well-documented approach involving a Knoevenagel-type condensation followed by a Michael addition and subsequent hydrolysis. The second and final step is the cyclization of the synthesized dicarboxylic acid to the desired this compound. This is efficiently accomplished through the formation of an intermediate anhydride followed by reaction with a nitrogen source.
This guide will provide a detailed exposition of each of these steps, complete with mechanistic insights, step-by-step protocols, and guidance on the purification and characterization of the products.
Synthesis of the Key Intermediate: 3-(4-Bromophenyl)glutaric Acid
The synthesis of 3-(4-bromophenyl)glutaric acid is the foundational step in this synthetic sequence. The chosen method is a reliable and well-established procedure that proceeds via the formation of a bis-adduct of ethyl acetoacetate with 4-bromobenzaldehyde, which is then subjected to hydrolytic cleavage to yield the desired glutaric acid derivative.[1]
Reaction Mechanism
The synthesis of 3-(4-bromophenyl)glutaric acid from 4-bromobenzaldehyde and ethyl acetoacetate is a multi-step process within a single pot. It begins with a piperidine-catalyzed Knoevenagel condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form an α,β-unsaturated intermediate. This is immediately followed by a Michael addition of a second molecule of ethyl acetoacetate. The resulting tetra-ester is then hydrolyzed and decarboxylated under acidic or basic conditions to yield the final product.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromobenzaldehyde | 185.02 | 54.0 g | 0.292 |
| Ethyl acetoacetate | 130.14 | 76.0 g | 0.584 |
| Piperidine | 85.15 | 4.0 mL | ~0.04 |
| Ethanol | 46.07 | 20 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
Procedure:
-
To a mixture of 54.0 g (0.292 mol) of 4-bromobenzaldehyde and 76.0 g (0.584 mol) of ethyl acetoacetate in 20 mL of ethanol, add 4.0 mL of piperidine.
-
Stir the mixture at room temperature. A precipitate of para-bromobenzylidene bisaceto-acetic ester will form.
-
After the reaction is complete (as monitored by TLC), the intermediate can be isolated by filtration and recrystallization from ethanol, or used directly in the next step.
-
For hydrolysis, suspend the crude intermediate in a suitable volume of concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours until the hydrolysis and decarboxylation are complete.
-
Cool the reaction mixture and collect the precipitated 3-(4-bromophenyl)glutaric acid by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., water or an aqueous ethanol mixture) to afford the pure product.
Characterization of 3-(4-Bromophenyl)glutaric Acid
-
Appearance: White crystalline solid
-
CAS Number: 1141-24-8[2]
-
Molecular Formula: C₁₁H₁₁BrO₄[2]
-
Molecular Weight: 287.11 g/mol [2]
-
Melting Point: 177-178 °C[2]
Synthesis of this compound
The final step in the synthesis is the cyclization of 3-(4-bromophenyl)glutaric acid to the target glutarimide. A reliable method for this transformation involves the initial conversion of the dicarboxylic acid to its corresponding anhydride, followed by reaction with ammonia.[1]
Reaction Mechanism
The cyclization process is a two-step sequence. First, 3-(4-bromophenyl)glutaric acid is dehydrated using a dehydrating agent, typically acetic anhydride, to form the cyclic 3-(4-bromophenyl)glutaric anhydride. This anhydride is then treated with a nitrogen source, such as concentrated ammonia, which opens the anhydride ring to form a mono-amide, mono-acid intermediate. Upon heating, this intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the stable five-membered piperidine-2,6-dione ring.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(4-Bromophenyl)glutaric acid | 287.11 | 41.0 g | 0.143 |
| Acetic anhydride | 102.09 | 160 mL | - |
| Concentrated Ammonia | 17.03 | As needed | - |
Procedure:
Part A: Synthesis of 3-(4-Bromophenyl)glutaric Anhydride
-
In a round-bottom flask, suspend 41.0 g (0.143 mol) of 3-(4-bromophenyl)glutaric acid in 160 mL of acetic anhydride.
-
Heat the mixture to boiling and maintain reflux for 1 hour.
-
After cooling, remove the excess acetic anhydride by distillation under reduced pressure.
-
The resulting solid is 3-(4-bromophenyl)glutaric anhydride, which can be washed with ether and used in the next step without further purification.
Part B: Synthesis of this compound
-
Slowly add 32.0 g of the crude 3-(4-bromophenyl)glutaric anhydride to concentrated ammonia solution with stirring.
-
Heat the reaction mixture at 60-70 °C for 2 hours.
-
Evaporate the reaction mixture to dryness in vacuo.
-
Heat the residue at a higher temperature (e.g., 185 °C) for a period of time to effect cyclization.[1]
-
The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of dimethylformamide and water, to yield pure this compound.[1]
Characterization of this compound
-
Appearance: Off-white to white solid
-
CAS Number: 1137-60-6[3]
-
Molecular Formula: C₁₁H₁₀BrNO₂[4]
-
Molecular Weight: 268.11 g/mol [4]
-
SMILES: O=C(CC(C1=CC=C(Br)C=C1)C2)NC2=O[3]
Safety and Handling
Standard laboratory safety precautions should be followed throughout the synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.
-
4-Bromobenzaldehyde: Irritant.
-
Ethyl acetoacetate: Flammable liquid and vapor. Causes skin and eye irritation.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Acetic anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Concentrated Ammonia: Causes severe skin burns and eye damage. May cause respiratory irritation.
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This technical guide has detailed a reliable and reproducible two-step synthesis for this compound. The described protocols are based on established chemical principles and provide a solid foundation for the preparation of this important synthetic building block. The strategic use of a classical multicomponent reaction to form the glutaric acid precursor, followed by a robust cyclization method, offers an efficient route to the target molecule. The information provided herein is intended to empower researchers and scientists in the field of drug discovery to access this valuable compound for the development of novel therapeutics.
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Organic Syntheses, Coll. Vol. 2, p.304 (1943); Vol. 18, p.36 (1938). URL: [Link]
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A Senior Application Scientist's Guide to 3-(4-Bromophenyl)piperidine-2,6-dione: A Key Building Block for Targeted Protein Degradation
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-(4-Bromophenyl)piperidine-2,6-dione, a critical chemical scaffold in modern medicinal chemistry. We will delve into its fundamental properties, applications, and supply chain, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Foreword: Addressing a Common Nomenclature Discrepancy
It is imperative to clarify a prevalent ambiguity in the nomenclature of this compound. While often referred to as 4-(4-Bromophenyl)piperidine-2,6-dione, the correct IUPAC name is 3-(4-Bromophenyl)piperidine-2,6-dione . The numeric prefix indicates the position of the substituted phenyl group on the piperidine ring. This guide will use the accurate "3-" designation. The primary and most consistently cited Chemical Abstracts Service (CAS) number for this compound is 1267337-47-2 [1][2][3][4][5]. An alternative CAS number, 1137-60-6, is occasionally associated with the incorrect "4-" nomenclature but typically refers to the same 3-substituted structure[6][7][8].
Introduction: The Rise of a Key Pharmacophore
The piperidine-2,6-dione moiety is a privileged scaffold in medicinal chemistry, most famously recognized in the structure of thalidomide and its analogs (lenalidomide and pomalidomide). These molecules, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction redirects the complex to degrade specific proteins, a mechanism known as targeted protein degradation.
3-(4-Bromophenyl)piperidine-2,6-dione has emerged as a pivotal building block for creating novel molecules that co-opt this degradation machinery. The bromo-functional group provides a versatile synthetic handle for the attachment of linkers, which can then be connected to a ligand for a protein of interest. This forms a PROTAC, a heterobifunctional molecule designed to bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The piperidine-2,6-dione core serves as the "warhead" that engages the CRBN E3 ligase.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(4-Bromophenyl)piperidine-2,6-dione is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1267337-47-2 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][2][3] |
| Molecular Weight | 268.11 g/mol | [1][2][3] |
| Appearance | Solid | |
| Purity | Typically >96-98% | [2][3] |
| Storage | Inert atmosphere, store in freezer, under -20°C or at room temperature | [1][3] |
| SMILES | O=C(C(C1=CC=C(Br)C=C1)CC2)NC2=O | [1] |
Synthesis and Application: Crafting a Cereblon Ligand
The primary application of 3-(4-Bromophenyl)piperidine-2,6-dione is as a precursor for more complex CRBN ligands used in PROTACs. The bromine atom is typically displaced or used in cross-coupling reactions to introduce a linker. Below is a representative, conceptual synthetic workflow.
Conceptual Workflow: From Building Block to PROTAC Precursor
This workflow illustrates the general strategy for utilizing 3-(4-Bromophenyl)piperidine-2,6-dione.
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Glutarimide Derivatives as Cornerstones of Targeted Protein Degradation: An In-depth Technical Guide
Foreword: The Dawn of a New Therapeutic Modality
For decades, the paradigm of small molecule drug discovery has been overwhelmingly dominated by the principle of occupancy-driven pharmacology—designing molecules to bind to and inhibit the function of pathogenic proteins. While remarkably successful, this approach has its inherent limitations, leaving a vast landscape of "undruggable" targets beyond our therapeutic reach. The advent of Targeted Protein Degradation (TPD) has shattered this long-standing paradigm, offering a revolutionary strategy to eliminate disease-causing proteins rather than merely inhibiting them. This powerful modality hijacks the cell's own sophisticated machinery for protein disposal, the Ubiquitin-Proteasome System (UPS), to selectively tag and destroy proteins of interest.
At the very heart of this revolution lie the glutarimide derivatives, a class of small molecules that have unlocked the immense therapeutic potential of TPD. From the serendipitous discovery of thalidomide's mechanism to the rational design of highly potent and selective degraders, glutarimide-based compounds have become indispensable tools in the modern drug hunter's arsenal. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals navigating the exciting and complex world of glutarimide derivatives in TPD. We will delve into the core mechanisms, explore the critical experimental workflows, and provide field-proven insights to empower the design and execution of successful TPD campaigns.
Part 1: The Central Mechanism - Hijacking the E3 Ligase Cereblon
The efficacy of glutarimide derivatives in TPD hinges on their remarkable ability to modulate the activity of a specific E3 ubiquitin ligase called Cereblon (CRBN). E3 ligases are the substrate recognition components of the UPS, responsible for selecting which proteins are to be marked for degradation.[1] The Cullin-RING E3 ligases (CRLs), a major class of E3s, are multi-subunit complexes, and CRBN acts as a substrate receptor for the CRL4 E3 ligase complex (CRL4^CRBN^).[2]
The story of glutarimide derivatives in TPD began with the infamous drug thalidomide and its safer, more potent analogs, lenalidomide and pomalidomide, collectively known as immunomodulatory drugs (IMiDs).[3][4] For years, their pleiotropic anti-cancer effects were a pharmacological puzzle. The breakthrough came with the discovery that these molecules bind directly to CRBN.[5][6] This binding event, however, does not inhibit the E3 ligase. Instead, it ingeniously alters the substrate specificity of CRBN, inducing the recruitment of proteins that are not its natural targets. These newly recruited proteins are termed "neosubstrates."[7]
Once a neosubstrate is brought into proximity with the CRL4^CRBN^ complex by the glutarimide-based "molecular glue," the enzymatic cascade of ubiquitination is initiated. The E2 ubiquitin-conjugating enzyme associated with the CRL transfers ubiquitin molecules to lysine residues on the surface of the neosubstrate. The attachment of a polyubiquitin chain serves as a recognition signal for the 26S proteasome, a cellular machine that proteolytically degrades the tagged protein.[8]
This mechanism of action is the foundation for two major classes of TPD agents utilizing glutarimide derivatives:
-
Molecular Glues: These are small molecules, like the IMiDs, that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the degradation of the target.[9][10] The discovery of molecular glues has been largely serendipitous, but efforts are underway for their rational design.[11]
-
Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of two distinct ligands connected by a linker. One ligand binds to the target protein of interest (POI), while the other, often a glutarimide derivative, binds to an E3 ligase like CRBN.[12] This bifunctional nature allows for the targeted degradation of a vast array of proteins, including those previously considered "undruggable."[13]
Caption: Mechanism of glutarimide-mediated targeted protein degradation.
Part 2: Structural Insights into Ternary Complex Formation
The formation of a stable and productive ternary complex—comprising the E3 ligase, the glutarimide-based degrader, and the target protein—is the linchpin of successful protein degradation. The glutarimide moiety itself plays a crucial role in binding to CRBN. It sits within a hydrophobic pocket of CRBN, forming key hydrogen bonds with the protein backbone.[14]
The remainder of the glutarimide derivative dictates which neosubstrate is recruited. For instance, the subtle structural differences between thalidomide, lenalidomide, and pomalidomide lead to distinct neosubstrate profiles.[7] In the case of PROTACs, the linker connecting the glutarimide warhead to the target-binding ligand is not merely a passive tether. Its length, composition, and attachment points are critical determinants of the geometry and stability of the ternary complex, profoundly influencing degradation efficiency and selectivity.
Caption: Simplified representation of a PROTAC-induced ternary complex.
Part 3: The Experimental Cascade: A Step-by-Step Guide to Characterizing Glutarimide-Based Degraders
The development of effective glutarimide-based degraders necessitates a robust and multi-faceted experimental workflow. This section provides detailed, step-by-step methodologies for the key assays used to characterize these compounds, from initial binding events to cellular degradation and downstream functional consequences.
Assessing Binary Engagement: Does Your Compound Bind to Cereblon?
The first critical step is to confirm that the glutarimide derivative binds to its intended E3 ligase target, CRBN. Fluorescence Polarization (FP) is a widely used, sensitive, and homogeneous assay for this purpose.[15]
Experimental Protocol: Fluorescence Polarization (FP) Assay for CRBN Binding
-
Reagents and Materials:
-
Purified recombinant human CRBN protein.
-
A fluorescently labeled tracer molecule that binds to CRBN (e.g., a fluorescently tagged thalidomide analog).
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
Test compounds (glutarimide derivatives) dissolved in DMSO.
-
Black, low-volume 384-well assay plates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
Prepare a dilution series of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In the assay plate, add a fixed concentration of the fluorescent tracer and purified CRBN protein to each well. The concentrations of tracer and CRBN should be optimized to yield a stable and robust FP signal.
-
Add the diluted test compounds to the wells. Include controls for no inhibition (DMSO only) and maximal inhibition (a known high-affinity CRBN binder).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
The FP signal is inversely proportional to the amount of tracer displaced by the test compound.
-
Plot the FP signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the fluorescent tracer.
-
Quantifying the Ternary Complex: The Handshake Between E3 Ligase and Target
The formation of a stable ternary complex is a prerequisite for efficient degradation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technique to quantify the formation of this complex in a solution-based, high-throughput format.[6][16]
Experimental Protocol: TR-FRET Assay for Ternary Complex Formation
-
Reagents and Materials:
-
Purified recombinant human CRBN protein, tagged with a FRET donor (e.g., Terbium-conjugated antibody against a tag on CRBN).
-
Purified recombinant target protein, tagged with a FRET acceptor (e.g., a fluorescently labeled antibody against a tag on the target protein).
-
Test compound (PROTAC or molecular glue).
-
Assay buffer.
-
Low-volume 384-well assay plates.
-
A TR-FRET-compatible microplate reader.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In the assay plate, add the tagged CRBN and tagged target protein at optimized concentrations.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measure the TR-FRET signal (emission at two wavelengths) using the plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
A "bell-shaped" or "hook effect" curve is often observed when plotting the TR-FRET ratio against the compound concentration.[6] This is because at very high concentrations, the PROTAC can form binary complexes with either the E3 ligase or the target protein, preventing the formation of the ternary complex.
-
The peak of the curve represents the optimal concentration for ternary complex formation.
-
Measuring the Endgame: Quantifying Target Protein Degradation
Ultimately, the success of a degrader is measured by its ability to reduce the cellular levels of the target protein. Several methods can be employed to quantify protein degradation, each with its own advantages.
3.3.1. The Gold Standard: Western Blotting
Western blotting is a traditional and reliable method for visualizing and semi-quantitatively assessing protein levels.
Experimental Protocol: Western Blot Analysis of Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates.
-
Treat the cells with a concentration range of the degrader compound for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[17]
-
3.3.2. High-Throughput Quantification: The HiBiT Assay
For higher throughput screening and kinetic analysis of protein degradation, the HiBiT luminescent reporter system offers a sensitive and quantitative alternative to Western blotting.[3][18] This system relies on the complementation of a small 11-amino-acid tag (HiBiT), which is knocked into the endogenous locus of the target protein using CRISPR/Cas9, with a larger, catalytically inactive fragment of NanoLuc luciferase (LgBiT).
Experimental Protocol: HiBiT Assay for Protein Degradation Kinetics
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag into the gene encoding the target protein in the cell line of interest.
-
-
Assay Procedure (Lytic Endpoint):
-
Plate the HiBiT-tagged cells in a 96- or 384-well plate.
-
Treat the cells with a serial dilution of the degrader compound for a fixed time.
-
Lyse the cells and add a detection reagent containing LgBiT and the luciferase substrate.
-
Measure the luminescence using a plate reader.
-
-
Assay Procedure (Live-Cell Kinetics):
-
Plate the HiBiT-tagged cells.
-
Add a live-cell substrate and LgBiT to the media.
-
Add the degrader compound and immediately begin measuring luminescence kinetically over time.
-
-
Data Analysis:
Investigating Resistance and Identifying New Targets: CRISPR-Based Screens
CRISPR-Cas9 screening is a powerful tool for elucidating mechanisms of resistance to molecular glues and for identifying novel neosubstrates.[2][19]
Experimental Protocol: CRISPR-Suppressor Scanning for Resistance Mechanisms
-
Library Transduction and Drug Selection:
-
Transduce a population of cells with a pooled sgRNA library targeting a specific gene or the entire genome.
-
Treat the cells with the molecular glue degrader at a concentration that inhibits cell proliferation.
-
-
Enrichment and Sequencing:
-
Culture the cells for a period to allow for the enrichment of cells with resistance-conferring mutations.
-
Isolate genomic DNA from the resistant population.
-
Amplify and sequence the sgRNA cassettes to identify the sgRNAs that are enriched in the resistant population.
-
-
Data Analysis and Validation:
-
Identify the genes targeted by the enriched sgRNAs. These are candidate genes involved in the degradation process or resistance mechanisms.
-
Validate the role of the identified genes through individual knockout or knockdown experiments.
-
Part 4: Quantitative Comparison of Glutarimide Derivatives
The following tables provide a summary of representative quantitative data for different glutarimide derivatives, highlighting their binding affinities to CRBN and their degradation efficacy.
Table 1: CRBN Binding Affinities of Phenyl-Glutarimide (PG) Analogs
| Compound | CRBN IC50 (μM) |
| Thalidomide (1a) | 1.28 |
| Lenalidomide (1b) | < 0.1 |
| Pomalidomide (1c) | < 0.1 |
| Phenyl-Glutarimide (2a) | 2.19 |
| 4-Methoxy-PG (2b) | 3.15 |
| 4-Amino-PG (2c) | 0.123 |
Data adapted from reference[9]
Table 2: Degradation Efficacy of Pomalidomide-Based PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |
| ZQ-23 | HDAC8 | HCT116 | 147 | 93 |
| Compound 16 | EGFR | A549 | 32.9 | 96 |
Data adapted from references[5] and[20]
Part 5: The Future of Glutarimide Derivatives in TPD
The field of targeted protein degradation is rapidly evolving, and glutarimide derivatives continue to be at the forefront of innovation. Current research is focused on several key areas:
-
Expanding the E3 Ligase Toolbox: While CRBN is the most well-established E3 ligase for TPD, efforts are underway to discover and validate ligands for other E3 ligases to expand the scope of degradable proteins and overcome potential resistance mechanisms.
-
Rational Design of Molecular Glues: Moving beyond serendipitous discovery, researchers are developing computational and experimental platforms for the rational design of novel molecular glues with desired neosubstrate specificities.[11]
-
Improving "Drug-like" Properties: The development of novel glutarimide scaffolds, such as phenyl-glutarimides and phenyl dihydrouracils, aims to improve the chemical stability and pharmacokinetic properties of degraders.[9][21]
-
Understanding and Overcoming Resistance: As with any therapeutic modality, understanding and anticipating mechanisms of resistance is crucial for the long-term success of TPD.[2]
The journey of glutarimide derivatives from a tragic teratogen to a revolutionary therapeutic tool is a testament to the power of scientific inquiry. As our understanding of the intricate biology of the ubiquitin-proteasome system deepens, so too will our ability to harness the power of these remarkable molecules to combat a wide range of human diseases. This guide provides a solid foundation for researchers to contribute to this exciting and impactful field.
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Discovery of Novel Cereblon E3 Ligase Ligands: From High-Throughput Screening to Cellular Validation
An In-Depth Technical Guide for Drug Development Professionals
Introduction: Hijacking the Cellular Machinery for Targeted Protein Degradation
The Ubiquitin-Proteasome System (UPS) is the primary cellular pathway for protein degradation, responsible for breaking down over 80% of intracellular proteins.[1] This elegant and highly regulated process involves a three-enzyme cascade (E1, E2, and E3) that tags substrate proteins with ubiquitin, marking them for destruction by the proteasome. The E3 ubiquitin ligases, numbering over 600 in humans, are the key determinants of substrate specificity, making them compelling targets for therapeutic intervention.
Cereblon (CRBN) has emerged as a particularly tractable E3 ligase for drug discovery.[2][3] It functions as the substrate receptor for the Cullin 4A-RING E3 ligase complex (CRL4^CRBN^), which also includes DNA damage-binding protein 1 (DDB1) as an adaptor, the CUL4A scaffold, and RBX1.[4][5][6][7] The discovery that immunomodulatory drugs (IMiDs) like thalidomide and its analogues exert their therapeutic effects by binding to CRBN was a watershed moment.[1][8] These molecules act as "molecular glues," remodeling the surface of CRBN to induce the degradation of non-native "neosubstrates," such as the Ikaros and Aiolos transcription factors in multiple myeloma.[1][2][9]
This discovery has paved the way for two major therapeutic strategies:
-
Cereblon E3 Ligase Modulators (CELMoDs): These are next-generation molecular glues designed to induce the degradation of specific, therapeutically relevant neosubstrates.[5][10]
-
Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules that link a CRBN-binding ligand to a ligand for a separate protein of interest (POI), bringing the POI into proximity with the E3 ligase to trigger its ubiquitination and degradation.[11][12][13]
This guide provides a detailed roadmap for the discovery and validation of novel CRBN ligands, the foundational step for both of these exciting modalities.
Chapter 1: The CRL4^CRBN^ E3 Ligase Complex: Structure and Mechanism
Understanding the structural biology of the CRL4^CRBN^ complex is paramount for rational ligand design. CRBN itself is composed of three main domains: an N-terminal LON-like domain, a central helical bundle that docks into DDB1, and a C-terminal thalidomide-binding domain (TBD) that houses the ligand-binding pocket.[10]
Cryo-EM studies have revealed that the CRBN apo-complex exists in an "open" conformation. The binding of a CELMoD agent to the TBD is both necessary and sufficient to trigger an allosteric shift to a "closed" conformation.[10][14] This closed state is the one competent for recruiting neosubstrates, highlighting that the ligand does not merely occupy a binding site but actively remodels the protein's functional surface.[14]
Chapter 2: A Stepwise Workflow for Ligand Discovery
A successful CRBN ligand discovery campaign follows a logical cascade, moving from broad screening to deep mechanistic characterization. The goal is to triage compounds efficiently, ensuring that resources are focused on hits with the most promising therapeutic potential. Each step is designed to answer a critical question, forming a self-validating system where the output of one stage justifies entry into the next.
Chapter 3: Primary Screening for Direct CRBN Binders
The first step is to identify compounds from a library that physically interact with the CRBN protein. The choice of assay is critical; it must be sensitive, robust, and scalable for high-throughput screening (HTS).
Causality Behind Experimental Choice: We prioritize methods that directly measure binding to the target protein, minimizing false positives from assay artifacts. Fluorescence Polarization (FP) is an excellent choice for primary screening.[15][16] It is a homogeneous (no-wash) assay that measures the change in the tumbling rate of a fluorescently labeled probe molecule (e.g., fluorescent thalidomide) when it is bound to the larger CRBN protein. Unlabeled compounds from a library that bind to CRBN will displace the fluorescent probe, resulting in a decrease in the FP signal.[17][18]
Experimental Protocol: Fluorescence Polarization (FP) Competition Assay
-
Objective: To identify compounds that bind to the CRBN thalidomide-binding domain by competing with a fluorescently-labeled tracer.
-
Materials:
-
Purified recombinant CRBN/DDB1 protein complex.[18]
-
Fluorescent tracer (e.g., FITC-thalidomide or Bodipy-thalidomide).[18][19]
-
Assay Buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4.[18]
-
Test compounds dissolved in DMSO.
-
Positive Control: Pomalidomide or Thalidomide.[17]
-
Black, low-volume 384-well microplates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Methodology:
-
Assay Preparation: Prepare a master mix of CRBN/DDB1 protein and fluorescent tracer in assay buffer. The final concentrations should be empirically determined, but a starting point is 100 nM protein and 5-10 nM tracer.[18]
-
Compound Plating: Using an acoustic dispenser or multichannel pipette, add test compounds to the microplate (e.g., 50 nL per well). Include wells for negative controls (DMSO only) and positive controls (pomalidomide).
-
Reagent Addition: Dispense the protein/tracer master mix into all wells of the plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis & Self-Validation:
-
Calculate the percent inhibition for each test compound relative to the DMSO (0% inhibition) and pomalidomide (100% inhibition) controls.
-
Plot percent inhibition against compound concentration to determine the IC50 value for active compounds.
-
Self-Validation: A true hit will show a dose-dependent decrease in FP signal. The Z'-factor for the assay plate should be > 0.5, indicating a robust and reliable screen. Hits should be re-tested ("confirmation screen") to ensure reproducibility.
-
Chapter 4: In-Depth Biophysical Characterization
Hits from the primary screen must be validated using orthogonal, label-free methods to confirm direct binding and to accurately quantify their affinity, kinetics, and thermodynamics. This step is crucial for building structure-activity relationships (SAR).
Causality Behind Experimental Choice: While FP is excellent for HTS, it is an indirect assay. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are gold-standard biophysical techniques that provide rich, quantitative data.[15][20][21][22]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing the binding affinity (K
D), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[15][23] It is a true in-solution technique requiring no protein immobilization or labeling. -
Surface Plasmon Resonance (SPR): Provides real-time kinetic data, including the association rate (k
on) and dissociation rate (koff), in addition to the binding affinity (KD).[21] This is particularly valuable for understanding the residence time of a compound on its target.
| Technique | Principle | Key Parameters Measured | Strengths | Considerations |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | K | Label-free, in-solution, provides full thermodynamic profile | Higher protein/compound consumption |
| Surface Plasmon Resonance (SPR) | Measures change in refractive index upon binding to a sensor surface | K | Real-time kinetics, high sensitivity, lower sample consumption | Requires protein immobilization, potential for artifacts |
| Differential Scanning Fluorimetry (DSF) | Measures change in protein melting temperature upon ligand binding | ΔT | High-throughput, low protein consumption, good for screening | Indirect measure of binding, may not work for all proteins |
| Microscale Thermophoresis (MST) | Measures molecule movement in a temperature gradient | K | Low sample consumption, in-solution, tolerant of complex buffers | Requires fluorescent labeling or utilizes intrinsic fluorescence |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic profile (K
D, ΔH, n) of a hit compound binding to CRBN. -
Materials:
-
Highly purified and dialyzed CRBN/DDB1 protein (in the cell).
-
Hit compound solubilized in the final dialysis buffer (in the syringe).
-
ITC instrument.
-
-
Methodology:
-
Sample Preparation: Dialyze the protein extensively against the final assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve the compound in the exact same buffer from the final dialysis step to minimize buffer mismatch artifacts.
-
Concentration Determination: Accurately determine the concentrations of both the protein and the ligand.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein into the sample cell and the ligand into the injection syringe.
-
Titration: Perform a series of small, timed injections of the ligand into the protein solution while stirring. A control experiment, injecting ligand into buffer alone, should also be performed to subtract the heat of dilution.
-
-
Data Analysis & Self-Validation:
-
The raw data is a series of heat-burst peaks corresponding to each injection. Integrating these peaks yields a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to extract the K
D, n, and ΔH. -
Self-Validation: The stoichiometry (n) should be close to 1 for a well-behaved 1:1 interaction. The shape of the isotherm should be sigmoidal, and the data should fit well to the chosen model (low χ²).
-
Chapter 5: Assessing Ternary Complex Formation
For both molecular glues and PROTACs, binary binding to CRBN is not sufficient. The ligand's primary function is to induce the formation of a ternary complex between CRBN and a target protein (a neosubstrate or a POI).[24][] The stability and efficiency of this ternary complex formation are critical determinants of degradation efficacy.[]
Causality Behind Experimental Choice: We need assays that can specifically detect the proximity of two proteins, induced by the small molecule. Homogeneous proximity assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are well-suited for this.[24] NanoBRET is an excellent cell-based alternative that can measure ternary complex formation in a more physiological environment.[26] These assays typically produce a "hook effect" at high compound concentrations, where the signal decreases as the compound saturates both proteins individually, preventing bridging. This bell-shaped curve is a hallmark of a proximity-inducing molecule.[16][26]
Experimental Protocol: TR-FRET Ternary Complex Assay
-
Objective: To quantify the compound-induced formation of a ternary complex between CRBN/DDB1 and a target protein.
-
Materials:
-
Purified CRBN/DDB1 labeled with a FRET donor (e.g., Terbium-conjugated anti-tag antibody).
-
Purified target protein (e.g., IKZF1, BRD4) labeled with a FRET acceptor (e.g., fluorescently tagged or with a tag recognized by an acceptor-labeled antibody).
-
Test compound and controls.
-
TR-FRET compatible microplate reader.
-
-
Methodology:
-
Reagent Preparation: Prepare solutions of the donor-labeled CRBN, acceptor-labeled target protein, and test compound at various concentrations.
-
Assay Reaction: In a microplate, combine the CRBN protein, the target protein, and the test compound.
-
Incubation: Incubate at room temperature for a defined period (e.g., 1-2 hours) to allow complex formation.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at both the acceptor and donor wavelengths after excitation of the donor.
-
-
Data Analysis & Self-Validation:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the compound concentration. A successful compound will produce a bell-shaped curve.
-
The peak of the curve represents the maximum ternary complex formation, and the concentration at which this occurs (and the overall signal intensity) can be used to rank compounds.
-
Self-Validation: The signal should be dependent on all three components: CRBN, the target protein, and the compound. Omitting any one component should ablate the signal.
-
Chapter 6: Cellular Assays for Target Degradation
The ultimate test of a CRBN ligand is its ability to induce the degradation of a target protein within a cellular context. This confirms that the compound is cell-permeable, engages CRBN, and successfully hijacks the UPS to eliminate the target.
Causality Behind Experimental Choice: Western blotting is the most direct and widely used method to visualize and quantify the loss of a specific protein.[27] It provides clear, unambiguous evidence of protein degradation. For higher throughput, in-cell ELISA formats can be used.[18] For a global, unbiased view of a compound's effects, quantitative proteomics can identify both the intended target and any off-target neosubstrates being degraded.
Experimental Protocol: Western Blot for Protein Degradation
-
Objective: To measure the decrease in target protein levels following treatment with a CRBN-based degrader.
-
Materials:
-
Relevant human cell line (e.g., MM.1S for IKZF1 degradation).[18]
-
Test compound, DMSO (vehicle control), and positive control (e.g., pomalidomide).
-
Optional: Proteasome inhibitor (e.g., MG132) to confirm degradation is proteasome-dependent.
-
Cell lysis buffer, SDS-PAGE gels, transfer apparatus.
-
Primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
-
-
Methodology:
-
Cell Treatment: Plate cells and treat with a dose-response of the test compound for a specified time (e.g., 4-24 hours). Include DMSO-treated cells as a negative control.
-
Cell Lysis: Harvest and lyse the cells to release total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibodies for the target and loading control, followed by the appropriate HRP-secondary antibody.
-
Detection: Apply a chemiluminescent substrate and image the resulting bands.
-
-
Data Analysis & Self-Validation:
-
Quantify the band intensity for the target protein and normalize it to the loading control for each lane.
-
Calculate the percentage of remaining protein relative to the DMSO control.
-
Plot the percentage of remaining protein against compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Self-Validation: Degradation should be dose- and time-dependent. Co-treatment with a proteasome inhibitor should "rescue" the protein from degradation, confirming the mechanism of action.
-
Chapter 7: The Role of Structure-Guided Design
High-resolution crystal or cryo-EM structures of CRBN in complex with a ligand and a neosubstrate are invaluable for advancing a discovery program.[28][29][30][31] These structures provide a detailed atomic blueprint of the protein-protein and protein-ligand interactions that stabilize the ternary complex. This information is critical for:
-
Rational Ligand Optimization: Understanding how a ligand binds and remodels the CRBN surface allows chemists to make targeted modifications to improve affinity, cooperativity, and neosubstrate selectivity.
-
Controlling Selectivity: The subtle differences in how various ligands (e.g., lenalidomide vs. pomalidomide) engage CRBN dictate which neosubstrates are recruited.[2] Structural biology can help in designing ligands that avoid the degradation of known neosubstrates like IKZF1 and Aiolos if desired, or to discover novel neosubstrates.[32]
Conclusion and Future Directions
The discovery of novel Cereblon ligands is a dynamic and promising field in drug discovery. By employing a rigorous, multi-step validation cascade—from high-throughput biophysical screens to mechanistic cellular assays—researchers can identify and optimize potent and selective modulators of the CRL4^CRBN^ E3 ligase. The integration of advanced biophysical techniques, robust cellular biology, and high-resolution structural information provides a powerful engine for the development of next-generation molecular glues and PROTACs. Looking ahead, the challenge lies in expanding the repertoire of recruitable E3 ligases beyond CRBN and VHL and in achieving exquisitely fine-tuned control over neosubstrate selectivity to develop safer and more effective precision therapies.[8]
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4-(4-Bromophenyl)piperidine-2,6-dione role as an immunomodulatory drug (IMiD)
An In-Depth Technical Guide to 4-(4-Bromophenyl)piperidine-2,6-dione as a Prototypical Immunomodulatory Drug (IMiD)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key small molecule belonging to the class of immunomodulatory drugs (IMiDs). We delve into the core mechanism of action, which centers on the molecular hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide offers a detailed exploration of the downstream consequences of this interaction, leading to the targeted degradation of key transcription factors and subsequent immunomodulation. Furthermore, we present field-proven, step-by-step experimental protocols for the in-vitro and in-vivo characterization of this compound, designed to equip researchers with the practical knowledge required for its evaluation. This document is structured to serve as a foundational resource for professionals engaged in the research and development of novel Cereblon E3 ligase modulators (CELMoDs) and targeted protein degraders.
Introduction: The Rise of IMiDs and the Privileged Piperidine-2,6-dione Scaffold
The field of therapeutics has been revolutionized by the discovery of small molecules that can modulate the immune system to combat diseases, particularly cancer. Among these, the immunomodulatory drugs (IMiDs), a class that includes thalidomide and its more potent analogs lenalidomide and pomalidomide, have become cornerstones in the treatment of hematological malignancies like multiple myeloma.[1][2][3] The therapeutic success of these agents stems from their unique ability to reprogram the cellular protein degradation machinery.[4]
At the heart of these molecules lies the piperidine-2,6-dione, or glutarimide, scaffold.[5] This chemical motif is now recognized as a "privileged scaffold" in medicinal chemistry, as it is essential for binding to Cereblon (CRBN), the substrate receptor of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][2][5] The discovery that IMiDs function by binding to CRBN was a watershed moment, transforming our understanding of their activity from pleiotropic effects to a defined mechanism of action.[2][6] These molecules act as "molecular glues," inducing proximity between CRBN and proteins not normally targeted by this E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[7][8] This guide focuses on this compound as a model compound to dissect this fascinating mechanism and its practical application in research.
This compound: A Key Cereblon Modulator
This compound is a synthetic compound featuring the core glutarimide ring substituted at the 4-position with a bromophenyl group.[5][9] This substitution is critical for its biological activity, influencing its binding affinity to the CRBN pocket and its subsequent substrate degradation profile. While not a clinically approved drug itself, it serves as a crucial chemical precursor and a foundational structure for developing more complex and potent Cereblon E3 ligase modulators (CELMoDs) and Proteolysis-Targeting Chimeras (PROTACs).[10][11] Understanding its properties provides a clear window into the structure-activity relationships that govern the entire IMiD class.
Chemical Structure:
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The immunomodulatory effects of this compound are initiated by its high-affinity binding to Cereblon. CRBN is a key component of the CRL4^CRBN E3 ubiquitin ligase complex, which also includes Cullin 4 (CUL4), Ring-Box 1 (RBX1), and DNA Damage Binding protein 1 (DDB1).[2][13] In its native state, this complex targets a specific set of proteins for degradation.
The binding of an IMiD like this compound to a hydrophobic pocket in CRBN creates a new protein-protein interaction surface.[7] This modified surface has a high affinity for so-called "neosubstrates," which are not endogenous targets of the CRL4^CRBN complex.[2] For many IMiDs, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][14][15][16]
The newly formed ternary complex—IMiD, CRBN, and neosubstrate (e.g., IKZF1)—brings the neosubstrate into close proximity with the E3 ligase machinery. This leads to the polyubiquitination of IKZF1, marking it for rapid degradation by the 26S proteasome.[7][14][17] This targeted protein degradation is the central event that triggers the downstream therapeutic effects.
Caption: IMiD-mediated protein degradation pathway.
Downstream Immunomodulatory Consequences
The degradation of IKZF1 and IKZF3 has profound and pleiotropic effects on the immune system. These transcription factors are critical for lymphoid development and function, and in certain contexts, act as repressors of immune activity and sustain malignant cell survival.[15][17]
-
T-Cell Co-stimulation: The degradation of IKZF1/3 in T-cells leads to the de-repression of Interleukin-2 (IL-2) production.[14][17] IL-2 is a potent cytokine that promotes T-cell proliferation and activation, thereby enhancing the anti-tumor immune response.[18][19]
-
Anti-Myeloma Activity: In multiple myeloma cells, IKZF1 and IKZF3 are crucial for the expression of Interferon Regulatory Factor 4 (IRF4) and MYC, two transcription factors essential for tumor cell survival.[15][17] Their degradation leads to the downregulation of IRF4 and MYC, resulting in cell cycle arrest and apoptosis of the malignant cells.[17]
-
NK Cell Activation: The increased IL-2 production from T-cells also stimulates the activity and cytotoxicity of Natural Killer (NK) cells, further contributing to the anti-cancer effects.[18][19]
| Downstream Effect | Key Molecular Event | Cellular Outcome |
| T-Cell Activation | Degradation of IKZF1/IKZF3 | Increased IL-2 Production, T-Cell Proliferation[14][19] |
| Anti-Proliferative | Downregulation of IRF4 & MYC | Apoptosis in Myeloma Cells[15][17] |
| NK Cell Enhancement | IL-2 Mediated Stimulation | Increased NK Cell Cytotoxicity[18][19] |
| Anti-Angiogenic | Inhibition of VEGF, bFGF | Reduced Tumor Vasculature[14][18] |
A Practical Guide to In Vitro Characterization
Rigorous in-vitro characterization is fundamental to understanding the potency and mechanism of any novel CRBN modulator. The following protocols are designed to be self-validating systems for assessing the key activities of compounds like this compound.
Protocol 1: Cereblon Binding Affinity Assay (Fluorescence Polarization)
Causality: The primary event for IMiD activity is direct binding to CRBN. A competitive binding assay quantitatively determines the affinity (IC50) of a test compound for CRBN. Fluorescence Polarization (FP) is a robust method for this purpose.[20][21]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human CRBN protein.
-
Use a fluorescently-labeled tracer that is a known CRBN binder (e.g., Cy5-labeled thalidomide).[20]
-
Prepare a serial dilution of the test compound (this compound) and a known CRBN binder as a positive control (e.g., pomalidomide).[20]
-
-
Assay Setup (384-well plate):
-
To each well, add a constant concentration of CRBN protein and the fluorescent tracer.
-
Add the serially diluted test compound or positive control. Include wells with no compound (maximum polarization) and wells with no CRBN (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a microplate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: Plot the FP signal against the log concentration of the compound. Fit the data to a four-parameter logistic model to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the fluorescent tracer.
Caption: Fluorescence Polarization (FP) binding assay workflow.
Protocol 2: Cellular IKZF1/3 Degradation Assay (Western Blot)
Causality: A functional consequence of CRBN binding is the degradation of neosubstrates. Western blotting provides a direct, semi-quantitative measure of the reduction in target protein levels within cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., MM.1S multiple myeloma cells, which express high levels of IKZF1/3).
-
Treat the cells with a dose-response curve of this compound for a fixed time (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the IKZF1/3 band intensity to the loading control. Calculate the DC50 (concentration for 50% degradation) from the dose-response data.
-
Protocol 3: Cell Proliferation and Viability Assay
Causality: The degradation of IKZF1/3 in myeloma cells should lead to an anti-proliferative effect. Assays like CellTiter-Glo® measure cell viability as a readout of the drug's efficacy.
Methodology:
-
Cell Seeding: Seed MM.1S cells in a 96-well white, clear-bottom plate at an appropriate density.
-
Compound Treatment: Add a serial dilution of this compound to the wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 72-120 hours to allow for measurable differences in cell proliferation.[22]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
-
Measurement: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells and plot the percentage of viability against the log concentration of the compound. Calculate the GI50 (concentration for 50% growth inhibition) from the resulting curve.
In Vivo Evaluation Strategies
Causality: To confirm therapeutic potential, the compound's immunomodulatory and anti-tumor effects must be validated in a living system. Murine models are indispensable for this stage of preclinical development.[23][24]
Methodology: Multiple Myeloma Xenograft Model
-
Model System: Use immunodeficient mice (e.g., NOD-SCID) that can accept human tumor xenografts without rejection.
-
Tumor Implantation: Subcutaneously implant human multiple myeloma cells (e.g., MM.1S) into the flanks of the mice.
-
Treatment: Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (formulated in an appropriate vehicle) and vehicle control via a clinically relevant route (e.g., oral gavage) on a defined schedule.
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Pharmacodynamic (PD) Assessment:
-
At the end of the study (or at intermediate time points), collect tumor tissue and/or peripheral blood.
-
Analyze tumor lysates by Western blot to confirm the in-vivo degradation of IKZF1/3.
-
Analyze immune cell populations in the blood or spleen via flow cytometry to assess changes in T-cell and NK cell populations.[19]
-
-
Data Analysis: Compare tumor growth curves between the treated and control groups. Perform statistical analysis (e.g., t-test or ANOVA) to determine if the anti-tumor effect is significant.
Caption: General workflow for an in-vivo xenograft study.
Conclusion and Future Directions
This compound serves as an exemplary model for understanding the fundamental principles of IMiD biology. Its mechanism, centered on the strategic recruitment of neosubstrates to the CRL4^CRBN E3 ligase, represents a powerful paradigm in drug discovery.[2][4] The insights gained from studying this and related molecules have not only illuminated the action of established drugs like lenalidomide but have also paved the way for the rational design of next-generation CELMoDs and PROTACs.[1][8] These novel agents promise greater potency, selectivity, and the ability to target proteins previously considered "undruggable." The experimental frameworks detailed in this guide provide the necessary tools to rigorously validate these new chemical entities, ensuring that the next wave of immunomodulatory therapies is built on a solid foundation of scientific integrity and mechanistic understanding.
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Basic principles of Proteolysis-Targeting Chimeras (PROTACs).
An In-Depth Technical Guide to the Core Principles of Proteolysis-Targeting Chimeras (PROTACs)
Introduction: A Paradigm Shift in Therapeutic Intervention
For decades, the dominant strategy in small-molecule drug discovery has been occupancy-driven pharmacology, where a drug must continuously bind to a protein's active site to inhibit its function. This approach, while successful, has left a vast portion of the proteome, estimated at over 80%, "undruggable" because many disease-driving proteins lack suitable enzymatic pockets.[1][2] Targeted Protein Degradation (TPD) represents a revolutionary departure from this paradigm.[1][3] Instead of merely inhibiting a target, TPD co-opts the cell's own machinery to eliminate it entirely.
At the forefront of this strategy are Proteolysis-Targeting Chimeras (PROTACs). First conceptualized in 2001, PROTACs have evolved from large, peptide-based molecules to potent, cell-permeable small molecules that are now in clinical trials.[4][5] A PROTAC is a heterobifunctional molecule designed to act as a bridge, bringing a specific protein of interest (POI) into close proximity with an E3 ubiquitin ligase, thereby triggering the degradation of the POI.[6][7]
This guide provides a technical deep-dive into the core principles of PROTACs. Moving beyond a simple recitation of facts, we will explore the causal chain of events—from molecular design to cellular validation—that underpins this powerful technology. We will detail the critical experimental workflows that form a self-validating system, enabling researchers to rationally design, test, and optimize these next-generation therapeutics.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The efficacy of PROTACs hinges on their ability to hijack the Ubiquitin-Proteasome System (UPS), the cell's natural disposal mechanism for unwanted or damaged proteins.[5][8] The UPS involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches chains of a small protein called ubiquitin to a substrate.[7][] This polyubiquitin tag acts as a molecular signal, marking the protein for destruction by the 26S proteasome.[8]
A PROTAC orchestrates this process through a catalytic cycle:
-
Component Engagement : The PROTAC, composed of a "warhead" ligand for the POI and a ligand for an E3 ligase connected by a flexible linker, simultaneously binds to both proteins within the cell.[7][10]
-
Ternary Complex Formation : This dual binding event results in the formation of a key POI-PROTAC-E3 ligase ternary complex.[11][12][13] The stability and geometry of this complex are critical determinants of downstream success.
-
Proximity-Induced Ubiquitination : Within the ternary complex, the E3 ligase is brought close enough to the POI to facilitate the transfer of ubiquitin from a charged E2 enzyme to surface-exposed lysine residues on the POI.[14]
-
Proteasomal Degradation : The now polyubiquitinated POI is recognized by the 26S proteasome and subsequently degraded into small peptides.[15]
-
Catalytic Recycling : Following ubiquitination, the PROTAC dissociates from the complex and is free to engage another POI and E3 ligase, enabling it to act catalytically at sub-stoichiometric concentrations.[7][][16]
Caption: The PROTAC catalytic cycle hijacks the cell's native UPS.
Core Components and Rational Design Principles
The modular nature of PROTACs allows for systematic optimization.[17] Success is not merely a function of high-affinity binding but a complex interplay between all three components.
The "Warhead": Protein of Interest (POI) Ligand
The warhead dictates which protein is targeted for degradation. A crucial insight in the field is that, unlike traditional inhibitors, the warhead does not need exceptionally high affinity.[2][18] Even weak binders can be fashioned into potent degraders because the PROTAC acts catalytically. This property is fundamental to targeting the "undruggable" proteome, where proteins may lack deep, high-affinity binding pockets.[2] Both reversible and covalent warheads have been successfully employed, with covalent ligands offering potential advantages for targets without high-affinity noncovalent binders.[19]
The E3 Ubiquitin Ligase and its Ligand
While the human genome encodes over 600 E3 ligases, the vast majority of PROTACs developed to date recruit one of two: Cereblon (CRBN) or Von Hippel-Lindau (VHL).[20] This is largely due to the availability of well-characterized, drug-like small molecule ligands for them—thalidomide and its analogs (immunomodulatory drugs or IMiDs) for CRBN, and hypoxia-inducible factor (HIF-1α) mimetics for VHL.[6][21][22] Significant research is underway to expand the repertoire of usable E3 ligases (e.g., MDM2, IAPs, RNF114) to overcome potential resistance, tailor tissue-specific degradation, and broaden the scope of degradable proteins.[6][20][23]
| E3 Ubiquitin Ligase | Common Ligands | Representative PROTACs |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | dBET1, ARV-110 |
| Von Hippel-Lindau (VHL) | HIF-1α mimetics (e.g., VH032) | MZ1, ARV-471 |
| MDM2 | Nutlin-3a | MD-224 |
| IAPs (cIAP1, XIAP) | Bestatin, LCL161 | LCL161-based degraders |
The Linker: A Critical Determinant of Efficacy
The linker is arguably the most critical and least understood component, playing a vital role beyond simply connecting the two ligands.[14][24] Its properties—length, chemical composition, rigidity, and the points of attachment to the warhead and E3 ligand—are paramount.[19][24] An optimal linker facilitates the formation of a stable and productive ternary complex by orienting the POI and E3 ligase in a way that exposes the POI's lysine residues to the E2-conjugating enzyme.[25] Poor linker design can lead to steric hindrance, unproductive ternary complex formation, or unfavorable physicochemical properties that limit cell permeability and bioavailability.[14]
A Self-Validating Framework for PROTAC Characterization
The development of a successful PROTAC requires a multi-assay, evidence-based approach that validates each step of the mechanism of action. This systematic progression ensures that observed protein degradation is a direct, on-target result of the PROTAC's intended function.
Workflow Step 1: Confirming Ternary Complex Formation
Causality: The formation of a stable ternary complex is the foundational event in the PROTAC mechanism and a prerequisite for ubiquitination.[12][13] Studies have repeatedly shown that the stability of this complex, rather than the binary binding affinity of the warhead to its target, is a better predictor of a PROTAC's degradation potency.[26][27] A key concept here is cooperativity , where favorable protein-protein interactions between the POI and E3 ligase within the complex can enhance its stability. It is also at this stage that the "hook effect" is observed—at excessively high concentrations, the PROTAC can form separate, unproductive binary complexes (PROTAC-POI and PROTAC-E3) that cannot lead to degradation, resulting in a bell-shaped dose-response curve.[3][11][13]
Caption: Workflow for assessing ternary complex formation.
Experimental Protocol: Cell-Based NanoBRET® Ternary Complex Assay
This protocol quantifies PROTAC-induced ternary complex formation in living cells, providing a physiologically relevant readout.[11][27]
-
Cell Line Preparation: Co-transfect HEK293 cells with two plasmids: one expressing the POI fused to a NanoLuc® luciferase (the energy donor) and another expressing the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor).[11] Alternatively, use CRISPR/Cas9 to endogenously tag the POI with a HiBiT peptide in a cell line expressing LgBiT.[28]
-
Assay Plate Setup: Seed the engineered cells into a 96- or 384-well white assay plate and incubate for 24 hours.
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to the cells and incubate for at least 2 hours to allow for labeling of the E3 ligase.
-
PROTAC Treatment: Add the PROTAC compound at various concentrations (typically a 10-point serial dilution) to the appropriate wells. Include a vehicle (e.g., DMSO) control.
-
Substrate Addition & Detection: Add the Nano-Glo® Live Cell Substrate. Immediately read the plate on a luminometer equipped with two filters to detect donor emission (460 nm) and acceptor emission (>610 nm).
-
Data Analysis: Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal. Plot the corrected BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation and observe any potential hook effect.
Workflow Step 2: Verifying Target Ubiquitination
Causality: While ternary complex formation is necessary, it is not sufficient. This step provides direct evidence that the complex is productive—i.e., it is correctly oriented to allow the E3 ligase to transfer ubiquitin to the POI.[10][29] Observing a "ladder" of higher molecular weight bands corresponding to the POI on a Western blot is a classic sign of successful polyubiquitination.[3]
Caption: Workflow for confirming target protein ubiquitination.
Experimental Protocol: In-Cell Immunoprecipitation-Western Blot for Ubiquitination
This protocol directly assesses the ubiquitination status of the POI inside the cell.[15][30]
-
Cell Culture and Treatment: Plate cells (e.g., in 10 cm dishes) and allow them to adhere. Treat the cells with the PROTAC at its optimal ternary-complex-forming concentration for a short duration (e.g., 30 minutes to 4 hours).
-
Proteasome Inhibition (Critical): Co-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for at least 2 hours prior to and during PROTAC treatment. This is essential to block the degradation of the ubiquitinated POI, allowing it to accumulate for detection.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., PR-619) to preserve the ubiquitin chains.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody specific to the POI that is pre-conjugated to magnetic or agarose beads. This will capture the POI and any associated proteins.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Resolve the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ub P4D1). A positive result is the appearance of a high-molecular-weight smear or ladder above the band corresponding to the unmodified POI, which should only be present in the PROTAC-treated lanes.
Workflow Step 3: Quantifying Target Protein Degradation
Causality: This is the ultimate functional readout, confirming that the preceding steps of complex formation and ubiquitination lead to the desired biological outcome: elimination of the target protein. Key metrics derived from these experiments are the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[29][31]
Caption: Workflow for quantifying protein degradation and validating the mechanism.
Experimental Protocol: Western Blot for Protein Degradation
Western blotting is the gold-standard method for quantifying changes in protein levels.[3][15]
-
Cell Culture and Treatment: Plate cells in a multi-well plate (e.g., 12- or 24-well). Treat with a serial dilution of the PROTAC for a specified time (typically 18-24 hours to allow for degradation). Include a vehicle control.
-
Self-Validation Control: In a separate set of wells, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the PROTAC. This is a critical control to prove that the protein loss is proteasome-dependent.[15]
-
Cell Lysis: Harvest the cells and lyse them in a standard lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blotting: Load equal amounts of total protein from each sample onto an SDS-PAGE gel, resolve the proteins, and transfer to a membrane.
-
Detection: Probe the membrane with a primary antibody specific to the POI. Crucially, also probe with an antibody for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) whose levels should not be affected by the treatment.
-
Data Analysis: Use an imaging system to detect the signals. Quantify the band intensity for the POI and normalize it to the corresponding loading control band. Plot the normalized protein levels against the PROTAC concentration to calculate DC₅₀ and Dₘₐₓ values. In the proteasome inhibitor co-treated lanes, a "rescue" of the POI levels should be observed, confirming the mechanism of action.
Conclusion and Future Outlook
PROTAC technology has firmly established itself as a powerful new therapeutic modality, moving the field beyond simple inhibition to targeted elimination. Its success relies on a deep understanding of the intricate, multi-step mechanism of action. As we have outlined, a rational and systematic approach to design and validation is paramount. By sequentially confirming ternary complex formation, target ubiquitination, and proteasome-dependent degradation, researchers can build a robust, self-validating data package that provides high confidence in a PROTAC's mechanism and efficacy.
The future of the field is bright, with ongoing efforts focused on expanding the toolkit of available E3 ligases, developing novel delivery strategies to overcome pharmacokinetic challenges, and applying TPD to an ever-wider range of diseases, from oncology to neurodegeneration and beyond.[19][22][] The principles detailed in this guide provide a foundational framework for scientists and drug developers to harness the full potential of this transformative technology.
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- Roots Analysis. (2022). Targeted Protein Degradation Market Set to Grow Exponentially. Roots Analysis.
- Sakamoto, K. M., et al. (2010). PROTAC-Induced Proteolytic Targeting. PMC - NIH.
- CD ComputaBio. PROTAC Linker Design and Optimization. CD ComputaBio.
- ResearchGate. (2023). History of PROTACs: development of PROTACs over years. ResearchGate.
- Creative Biolabs. (2021). Review of Targeted Protein Degradation: Molecular Structures and Mechanisms. Creative Biolabs.
- Gogl, G., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv.
- Daniels, D. L. Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech.
- Sun, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH.
- LifeSensors. PROTAC® Degradation Assays. LifeSensors.
- Graham, H. (2022). The mechanism of action and clinical value of PROTACs: A graphical review. Scilit.
- Al-khami, A. A., et al. (2024). Design and optimization strategies of PROTACs and its Application, Comparisons to other targeted protein degradation for multiple oncology therapies. PubMed.
- Brand, M., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC - NIH.
- ResearchGate. (2025). (PDF) Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. ResearchGate.
- Wikipedia. Proteolysis targeting chimera. Wikipedia.
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Methodological & Application
Application Note: Strategic Incorporation of 4-(4-Bromophenyl)piperidine-2,6-dione in PROTAC Design for Targeted Protein Degradation
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-(4-Bromophenyl)piperidine-2,6-dione as a foundational E3 ligase ligand for the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into the mechanistic underpinnings of PROTAC technology, the critical role of the Cereblon (CRBN) E3 ligase complex, and provide detailed, field-proven protocols for the synthesis and biological evaluation of novel PROTAC molecules. This guide is structured to provide both the theoretical framework and the practical steps necessary to accelerate the development of potent and selective protein degraders.
Introduction to PROTAC Technology: A Paradigm Shift in Drug Discovery
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, harnesses the cell's own ubiquitin-proteasome system (UPS) to induce its selective degradation.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]
By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[1][2] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC can be recycled to engage another target protein molecule.[5][6] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations, offering a significant advantage over traditional occupancy-driven inhibitors.[6][] Furthermore, this approach has the potential to target proteins that have historically been considered "undruggable" due to the lack of a well-defined active site.[1][]
The Role of Cereblon and this compound in PROTAC Design
The choice of E3 ligase is a critical determinant of a PROTAC's success. Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is one of the most widely utilized E3 ligases in PROTAC design.[8][9][10] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[9][11]
This compound is a key building block and a potent ligand for CRBN.[12][13][14] Its glutarimide moiety is essential for binding to the CRBN substrate receptor.[15] The bromine atom on the phenyl ring provides a convenient synthetic handle for the attachment of a linker, making it an ideal starting point for the construction of a diverse library of PROTACs. The chemical stability and commercial availability of this compound further enhance its utility in drug discovery programs.[10][13][16]
Mechanism of Action: A Visual Guide
The following diagram illustrates the catalytic cycle of a PROTAC utilizing a this compound-based CRBN ligand.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Synthetic Protocol: Construction of a Model PROTAC
This section provides a detailed, step-by-step protocol for the synthesis of a model PROTAC using this compound, a polyethylene glycol (PEG)-based linker, and a hypothetical POI ligand. The rationale behind key steps is provided to aid in experimental design and troubleshooting.
Synthesis of the Linker-CRBN Ligand Moiety
The first step involves the functionalization of this compound with a linker. Here, we will use a Sonogashira coupling reaction to attach an alkyne-terminated PEG linker.
Materials:
-
This compound
-
Propargyl-PEG(n)-amine (n can be varied to optimize linker length)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Add TEA (3.0 eq) to the reaction mixture.
-
Add propargyl-PEG(n)-amine (1.2 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the alkyne-functionalized CRBN ligand-linker conjugate.
Rationale: The Sonogashira coupling is a reliable and efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[17] The use of a PEG linker can improve the solubility and pharmacokinetic properties of the final PROTAC.[3][4][18]
Synthesis of the Final PROTAC
The final step involves coupling the linker-CRBN ligand moiety to the POI ligand. For this model protocol, we will assume the POI ligand has a carboxylic acid functional group and will use a standard amide bond formation reaction.
Materials:
-
Alkyne-functionalized CRBN ligand-linker conjugate (from step 3.1)
-
POI ligand with a carboxylic acid group
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Protocol:
-
To a round-bottom flask, add the POI ligand (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the alkyne-functionalized CRBN ligand-linker conjugate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity.
Rationale: HATU is a highly efficient coupling reagent for the formation of amide bonds, known for its rapid reaction times and minimal side products.[19] DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for the synthesis of a model PROTAC.
Biological Evaluation of the Synthesized PROTAC
A rigorous biological evaluation is essential to characterize the activity and selectivity of a newly synthesized PROTAC. This section outlines key in vitro assays.
Biochemical and Biophysical Assays
These assays are crucial for understanding the binding interactions of the PROTAC with its target proteins and the formation of the ternary complex.[20][21]
| Assay | Purpose | Typical Method | Key Parameters Measured |
| Target Engagement | To confirm the PROTAC binds to the POI. | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), Dissociation constant (Koff) |
| E3 Ligase Binding | To confirm the PROTAC binds to CRBN. | FP, SPR, ITC | Binding affinity (Kd) |
| Ternary Complex Formation | To assess the ability of the PROTAC to bring together the POI and CRBN. | NanoBRET, TR-FRET, SPR | Ternary complex stability, Cooperativity (α) |
Cellular Assays
Cellular assays are necessary to determine if the PROTAC can penetrate the cell membrane and induce the degradation of the target protein in a physiological context.[22][23]
| Assay | Purpose | Typical Method | Key Parameters Measured |
| Target Protein Degradation | To quantify the reduction in POI levels. | Western Blot, In-Cell Western, ELISA, Mass Spectrometry-based proteomics | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation) |
| Ubiquitination Assay | To confirm that the POI is ubiquitinated. | Immunoprecipitation followed by Western Blot for ubiquitin | Increased polyubiquitination of the POI |
| Cell Viability/Proliferation Assay | To assess the functional consequence of POI degradation. | MTT, CellTiter-Glo | IC₅₀ (concentration for 50% inhibition of viability) |
| Selectivity Profiling | To determine if the PROTAC degrades off-target proteins. | Global proteomics (e.g., TMT-MS) | Changes in the abundance of other proteins |
Protocol for Western Blot Analysis of Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software.
-
Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.
-
Conclusion
This compound is a versatile and highly effective building block for the development of CRBN-recruiting PROTACs. Its favorable chemical properties and well-established binding to CRBN make it an excellent starting point for PROTAC design. By following the synthetic and evaluative protocols outlined in this application note, researchers can efficiently generate and characterize novel protein degraders, thereby accelerating the discovery of new therapeutics for a wide range of diseases.
References
- What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News.
- Proteolysis targeting chimera. Wikipedia.
- Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- The PROTACs mechanism of action—PROTAC promotes the simultaneous and...
- Overview of PROTAC Linkers. ChemPep.
- 3D based generative PROTAC linker design with reinforcement learning. Oxford Academic.
- Exploration and innovation of Linker fe
- Novel approaches for the rational design of PROTAC linkers.
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry.
- PROTAC Structure & Mechanism Analysis. BOC Sciences.
- A beginner's guide to PROTACs and targeted protein degrad
- Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
- Functionalized E3 Ligase Ligands. Tocris Bioscience.
- 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. Royal Society of Chemistry.
- Ligands for E3 Ligase. MedChemExpress.
- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. Promega.
- Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
- Advancing PROTAC development through innovative preclinical model systems. News-Medical.Net.
- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- CRBN ligand-880|CAS 1267337-47-2. DC Chemicals.
- Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing 3-Bromopiperidine-2,6-dione. Benchchem.
- 3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione. MedChemExpress.
- 3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione. MedChemExpress.
- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
- 3-(4-bromophenyl)piperidine-2,6-dione. Precise PEG.
- Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
- Design and synthesis of proteolysis-targeting chimeras (PROTACs)
- 1267337-47-2 | CRBN ligand-880. ChemScene.
- PROTAC Library. Preclinical Research CRO.
- Design the Perfect PROTAC®. Sigma-Aldrich.
- 1267337-47-2|3-(4-Bromophenyl)piperidine-2,6-dione. BLDpharm.
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- 6. portlandpress.com [portlandpress.com]
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- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
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Application Note: Strategies and Protocols for Conjugating 4-(4-Bromophenyl)piperidine-2,6-dione to Linkers for Bifunctional Molecule Synthesis
Abstract
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the conjugation of 4-(4-Bromophenyl)piperidine-2,6-dione to various chemical linkers. This molecule is a cornerstone for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] The successful construction of these heterobifunctional molecules hinges on the strategic selection and efficient chemical coupling of a linker to the aryl bromide handle of the CRBN ligand. We present two robust, field-proven protocols based on palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. This guide explains the causality behind experimental choices, offers step-by-step methodologies, and includes troubleshooting advice to ensure reproducible and high-yield synthesis of these critical drug discovery intermediates.
Introduction: The Central Role of Conjugation in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are revolutionary therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These molecules consist of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[2] this compound, a derivative of thalidomide, is one of the most widely used E3 ligase ligands, binding effectively to Cereblon (CRBN).[1]
The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and degradation.[2] Therefore, the chemical reaction used to attach the linker to the CRBN ligand is a foundational step in PROTAC synthesis. The aryl bromide on the 4-phenyl ring of the dione serves as a versatile and reliable chemical handle for this conjugation. This document provides the core chemical principles and actionable protocols to perform this crucial synthetic step.
Strategic Considerations for Conjugation
The Reactive Handle: Aryl Bromide
The carbon-bromine bond on the phenyl ring is the designated point of attachment. While relatively stable, this bond is susceptible to palladium-catalyzed cross-coupling reactions, which are highly efficient and tolerate a wide range of functional groups, making them ideal for complex molecule synthesis.[3][4][5] The choice of the specific cross-coupling reaction is dictated by the desired atom linkage (C-N vs. C-C) and the functional group present on the linker.
Linker Selection and Design
The choice of linker is critical for the efficacy of the final PROTAC. Linkers are typically bifunctional, with one end designed to react with the CRBN ligand and the other possessing a functional group for attachment to the POI ligand.
-
Composition: Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility and pharmacokinetic properties of the resulting conjugate.[6][7][8][] Alkyl chains provide more rigidity. The overall hydrophilicity of the linker can prevent aggregation, a common issue with hydrophobic small molecules.[6]
-
Terminal Functionality: For the protocols described herein, the linker must possess a terminal functional group compatible with cross-coupling chemistry.
-
For Buchwald-Hartwig Amination: A primary or secondary amine (-NH2 or -NHR).
-
For Suzuki-Miyaura Coupling: A boronic acid (-B(OH)2) or a boronic ester (e.g., -B(pin)).
-
Choosing the Right Conjugation Chemistry
The decision between Buchwald-Hartwig and Suzuki coupling depends entirely on the desired linkage and the available linker.
-
Buchwald-Hartwig Amination: This reaction forms a robust carbon-nitrogen (C-N) bond between an aryl halide and an amine.[3][10] It is the method of choice when an aniline-type linkage is desired, connecting the phenyl ring of the CRBN ligand directly to a nitrogen atom in the linker. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[3][10]
-
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon (C-C) bond between an aryl halide and an organoboron compound.[11][12] It is used when a bi-aryl or aryl-alkyl linkage is required. The mechanism is similar, involving oxidative addition of the aryl bromide to Pd(0), followed by a key transmetalation step where the organic group from the boron atom is transferred to the palladium center, and subsequent reductive elimination to form the new C-C bond.[12]
The following diagram provides a logical guide for selecting the appropriate protocol.
Experimental Protocols
Safety Precaution: These protocols involve palladium catalysts, organic solvents, and strong bases. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be run under an inert atmosphere (Nitrogen or Argon) as palladium catalysts can be sensitive to air.
Protocol 1: Buchwald-Hartwig Amination for C-N Linkage
This protocol details the coupling of this compound with a generic amine-terminated PEG linker.
Reaction Scheme:
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| This compound | Commercial | Starting material (CRBN Ligand) |
| Amine-terminated Linker (e.g., NH2-PEG4-t-butyl ester) | Commercial | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Commercial | Palladium(0) Catalyst Precursor |
| XPhos or RuPhos | Commercial | Buchwald Ligand for Catalyst Activation |
| Sodium tert-butoxide (NaOtBu) | Commercial | Strong, non-nucleophilic base |
| Anhydrous Toluene | Commercial | Anhydrous, non-polar reaction solvent |
| Dichloromethane (DCM) | Commercial | Solvent for extraction |
| Saturated aq. Ammonium Chloride (NH4Cl) | In-house prep | Quenching agent |
| Anhydrous Sodium Sulfate (Na2SO4) | Commercial | Drying agent |
| Silica Gel | Commercial | Stationary phase for chromatography |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the amine-terminated linker (1.2 eq).
-
Add the palladium catalyst Pd2(dba)3 (0.02-0.05 eq) and the phosphine ligand (e.g., XPhos, 0.05-0.10 eq).
-
Expertise Note: The ligand is crucial. Sterically hindered biaryl phosphine ligands like XPhos or RuPhos are highly effective as they promote the reductive elimination step and prevent catalyst decomposition.[3]
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe.
-
Carefully add the base, sodium tert-butoxide (2.0 eq).
-
Expertise Note: NaOtBu is a strong base required to deprotonate the amine-palladium complex, facilitating the catalytic cycle.[13] It is highly hygroscopic and should be handled quickly in a glovebox or under a strong stream of inert gas.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. Look for the consumption of the starting material and the appearance of a new spot/peak corresponding to the higher molecular weight product.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with Dichloromethane (DCM).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to isolate the final conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the conjugated product.
-
Experimental Workflow Diagram
Protocol 2: Suzuki-Miyaura Coupling for C-C Linkage
This protocol details the coupling of this compound with a generic boronic acid-terminated linker.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| This compound | Commercial | Starting material (CRBN Ligand) |
| Boronic acid/ester Linker | Commercial | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | Commercial | Palladium(0) Catalyst |
| Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) | Commercial | Inorganic Base |
| 1,4-Dioxane and Water | Commercial | Solvent System |
| Ethyl Acetate (EtOAc) | Commercial | Solvent for extraction |
| Anhydrous Magnesium Sulfate (MgSO4) | Commercial | Drying agent |
| Silica Gel | Commercial | Stationary phase for chromatography |
Step-by-Step Methodology
-
Reaction Setup:
-
To a round-bottom flask add this compound (1.0 eq), the boronic acid/ester linker (1.5 eq), and a magnetic stir bar.
-
Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
-
Addition of Reagents:
-
Add the base, such as potassium carbonate (K2CO3, 3.0 eq).
-
Expertise Note: The base is crucial for the transmetalation step, forming a more nucleophilic boronate species that transfers its organic group to the palladium center.[11][12]
-
Bubble Argon or Nitrogen gas through the solution for 15-20 minutes to degas the solvent and remove dissolved oxygen.
-
-
Catalyst Addition and Reaction:
-
Add the palladium catalyst, Pd(PPh3)4 (0.05-0.10 eq), to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 80-90 °C for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc) and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
-
-
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Data Summary and Troubleshooting
Table 1: Summary of Key Reaction Parameters
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Bond Formed | C-N (Aryl-Amine) | C-C (Aryl-Aryl or Aryl-Alkyl) |
| Linker Group | -NH2, -NHR | -B(OH)2, -B(pin) |
| Catalyst System | Pd2(dba)3 / Hindered Phosphine Ligand (e.g., XPhos) | Pd(PPh3)4 or PdCl2(dppf) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, LHMDS) | Inorganic (e.g., K2CO3, Cs2CO3, K3PO4) |
| Solvent | Anhydrous, aprotic (e.g., Toluene, Dioxane) | Often aqueous mixtures (e.g., Dioxane/H2O, Toluene/H2O) |
| Typical Yields | 60-95% | 55-90% |
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Reaction | Inactive catalyst (oxidized); Insufficiently strong base (Buchwald); Wet reagents/solvents. | Ensure a properly inert atmosphere; Use fresh, high-purity catalyst and ligands. For Buchwald, use a stronger base. Ensure all solvents are anhydrous where specified. |
| Formation of Side Products | Dehalogenation: Aryl bromide is reduced to an aryl-H. | This can occur if water is present. Ensure anhydrous conditions. A different ligand/catalyst system may also help. |
| Homocoupling of Boronic Acid (Suzuki): Linker couples with itself. | Ensure the reaction mixture is thoroughly degassed before adding the catalyst, as oxygen can promote this side reaction. | |
| Difficult Purification | Product has similar polarity to starting materials or byproducts. | Optimize the chromatography gradient. If the product is an acid or base, an acid/base wash during workup may remove impurities. Consider reverse-phase chromatography if necessary. |
Conclusion
The conjugation of this compound to a linker is a pivotal step in the synthesis of CRBN-recruiting PROTACs and other bifunctional molecules. The palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions offer efficient, versatile, and high-yielding pathways to achieve this transformation. The choice between these methods is dictated by the desired linker structure, specifically whether a C-N or C-C bond is required. By understanding the underlying chemical principles and carefully controlling reaction parameters such as atmosphere, solvent, base, and catalyst system, researchers can reliably synthesize the desired conjugates. The protocols and insights provided in this application note serve as a robust foundation for scientists engaged in the exciting and rapidly advancing field of targeted protein degradation.
References
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ADC Review. PEG Linkers. [Link]
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Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Bioconjugate Chemistry. [Link]
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Creative Biolabs. What are PEG Linkers?. [Link]
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Bommard, C. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Bioconjugate Chemistry. [Link]
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Patterson, J. T., et al. (2014). Click Chemistry Conjugations. Methods in Molecular Biology. [Link]
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Hermanson, G. T. (2004). Small-molecule-protein conjugation procedures. Methods in Molecular Biology. [Link]
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ACS Publications. (2021). Photochemical-Promoted Cross-Coupling Reaction of Alkyl Boronate Esters with DNA-Conjugated Aryl Bromides for DNA-Encoded Library Synthesis. Bioconjugate Chemistry. [Link]
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PROCOMPASS. (2020). Click Chemistry Applied To Antibody Drug Conjugates In Clinical Development. [Link]
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DC Chemicals. ADCs Linker/Click Chemistry. [Link]
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Langmuir. (2008). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]
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Springer Nature Experiments. (2004). Small-Molecule—Protein Conjugation Procedures. [Link]
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ACS Publications. (2019). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. [Link]
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AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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St. Amant, A. H., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal. [Link]
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de Pedro Beato, E., et al. (2020). C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis. Bioconjugate Chemistry. [Link]
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Schmidt, C., et al. (2013). On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. Journal of the American Society for Mass Spectrometry. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kim, J. H., et al. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Bioconjugate Chemistry. [Link]
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Wikipedia. N-Hydroxysuccinimide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (2025). Suzuki coupling for protein modification. [Link]
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DOI. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
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Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
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Wikipedia. Suzuki reaction. [Link]
-
Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
-
National Institutes of Health. (2019). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. [Link]
-
The Journal of Organic Chemistry. (2018). Role of the Base in Buchwald–Hartwig Amination. [Link]
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Diva-portal.org. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. [Link]
-
National Institutes of Health. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. [Link]
-
National Institutes of Health. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. [Link]
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Application Notes & Protocols: 4-(4-Bromophenyl)piperidine-2,6-dione for Targeted Protein Degradation of BRD4
A Senior Application Scientist's Guide for Researchers
Introduction: The Dawn of Targeted Protein Degradation
For decades, drug discovery has been dominated by the principle of occupancy-driven pharmacology, where small molecules inhibit the function of a target protein by binding to its active site. However, this paradigm is limited, particularly for proteins lacking enzymatic activity or well-defined binding pockets, a cohort often deemed "undruggable." Targeted Protein Degradation (TPD) offers a revolutionary, event-driven alternative that doesn't just inhibit, but eliminates disease-causing proteins.[1][2]
This is achieved using heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs).[1][2] A PROTAC consists of two distinct ligands connected by a flexible linker: one binds to the protein of interest (POI), and the other hijacks an E3 ubiquitin ligase.[3][4][5] This induced proximity leads to the formation of a ternary complex, facilitating the transfer of ubiquitin from the E3 ligase to the POI.[6][7] The polyubiquitinated POI is then recognized and degraded by the cell's own quality control machinery, the 26S proteasome.[4][5]
The 4-(4-Bromophenyl)piperidine-2,6-dione moiety is a derivative of thalidomide and its analogues (immunomodulatory drugs or IMiDs), which are well-established ligands for the Cereblon (CRBN) E3 ligase substrate receptor.[8][9][10][11] By incorporating this structural motif into a PROTAC, researchers can effectively recruit the CRL4-CRBN E3 ligase complex to degrade a specific target.[8][9][10]
This guide focuses on the application of a PROTAC containing the this compound moiety for the degradation of Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of epigenetic readers and is a high-value therapeutic target in oncology due to its role in regulating the transcription of key oncogenes like c-MYC.[1][12][13] We will provide the foundational mechanism, detailed experimental protocols, and data analysis frameworks necessary to successfully design and validate BRD4 degradation in a cellular context.
The Mechanism: Hijacking CRBN to Degrade BRD4
The core of this TPD strategy is the formation of a productive ternary complex between BRD4, the PROTAC, and the CRBN E3 ligase. The stability and geometry of this complex are paramount for efficient ubiquitination and subsequent degradation.[1][6]
The Process Unfolds in Several Key Steps:
-
Ternary Complex Formation: The PROTAC, with its distinct warheads, simultaneously binds to a bromodomain of BRD4 and the glutarimide-binding pocket of CRBN. This act of chemical matchmaking brings the target and the E3 ligase into close proximity.[1][6]
-
Ubiquitination of BRD4: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to accessible lysine residues on the surface of BRD4.
-
Proteasomal Degradation: The resulting polyubiquitin chain on BRD4 acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.
-
Catalytic Cycle: Crucially, the PROTAC is not consumed in this process and is released after ubiquitination, free to induce the degradation of another BRD4 protein.[2][4] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[4]
Experimental Design and Workflow
A robust experimental plan is critical to validate on-target degradation and rule out off-target or non-specific effects. A typical workflow involves confirming protein loss, ensuring the mechanism is proteasome- and E3 ligase-dependent, and ruling out transcriptional repression.
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Application Notes and Protocols for In Vitro Ubiquitination Assays with 4-(4-Bromophenyl)piperidine-2,6-dione
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro ubiquitination assays utilizing the small molecule 4-(4-bromophenyl)piperidine-2,6-dione. This compound belongs to the class of thalidomide analogs, which are known to act as "molecular glues," redirecting the activity of E3 ubiquitin ligases to new protein targets. These assays are fundamental for characterizing the mechanism of action of such small molecules, identifying their target proteins (neosubstrates), and quantifying their efficacy in inducing protein ubiquitination, a critical step preceding proteasomal degradation. This guide offers detailed protocols, explains the underlying scientific principles, and provides troubleshooting advice to ensure reliable and reproducible results.
Introduction: The Rise of Molecular Glues in Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, responsible for the degradation of a vast array of cellular proteins. The specificity of this system is primarily determined by E3 ubiquitin ligases, which recognize specific substrate proteins. In recent years, a novel class of small molecules, termed "molecular glues," has emerged. These molecules function by inducing a novel interaction between an E3 ligase and a protein that is not its natural substrate, leading to the ubiquitination and subsequent degradation of this "neosubstrate".
This compound is a derivative of thalidomide and is anticipated to function as a molecular glue that recruits neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase complex for ubiquitination. In vitro ubiquitination assays are indispensable for validating this hypothesis and characterizing the biochemical activity of such compounds. These assays allow for the precise measurement of ubiquitin chain formation on a target protein in a controlled environment, providing direct evidence of a compound's ability to induce ubiquitination.
Principle of the Assay: Reconstituting the Ubiquitination Cascade
The in vitro ubiquitination assay reconstitutes the key components of the enzymatic cascade responsible for protein ubiquitination. This typically includes:
-
E1 Activating Enzyme: Utilizes ATP to adenylate ubiquitin and then transfers it to its own active site cysteine.
-
E2 Conjugating Enzyme: Receives ubiquitin from the E1 enzyme.
-
E3 Ligating Enzyme: In this context, the CRL4-CRBN complex, which provides substrate specificity.
-
Ubiquitin: The small regulatory protein that is attached to the substrate.
-
Substrate Protein: The target protein of interest (the putative neosubstrate).
-
This compound: The molecular glue that facilitates the interaction between the E3 ligase and the substrate.
-
ATP: An essential energy source for the E1 enzyme.
The successful induction of ubiquitination by this compound is observed as the formation of higher molecular weight bands of the substrate protein on a Western blot, corresponding to the covalent attachment of one or more ubiquitin molecules (polyubiquitination).
Figure 1: Mechanism of action for this compound-induced ubiquitination.
Detailed Protocols
This section provides a step-by-step guide for performing an in vitro ubiquitination assay with this compound.
Reagent Preparation
Careful preparation and storage of reagents are critical for the success of the assay.
| Reagent | Stock Concentration | Storage | Purpose |
| E1 Activating Enzyme (e.g., UBE1) | 1 µM | -80°C | Activates ubiquitin in an ATP-dependent manner. |
| E2 Conjugating Enzyme (e.g., UBE2D2) | 10 µM | -80°C | Transfers ubiquitin from E1 to the E3-substrate complex. |
| E3 Ligase Complex (e.g., DDB1-CUL4A-RBX1-CRBN) | 1 µM | -80°C | Recognizes the substrate (via the molecular glue) and catalyzes the transfer of ubiquitin. |
| Ubiquitin | 10 mM | -80°C | The protein tag for degradation. |
| ATP | 100 mM | -20°C | Energy source for the E1 enzyme. |
| Substrate Protein (Neosubstrate) | 10 µM | -80°C | The protein to be ubiquitinated. |
| This compound | 10 mM in DMSO | -20°C | The molecular glue to induce ubiquitination. |
| 10X Ubiquitination Buffer | 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT | -20°C | Provides optimal pH and cofactors for the enzymatic reaction. |
| 4X SDS-PAGE Sample Buffer | Varies by manufacturer | Room Temperature | Denatures proteins and prepares them for gel electrophoresis. |
Experimental Workflow
Application Note: Interrogating E3 Ligase Dependency for Molecular Glues Using CRISPR Screening with 4-(4-Bromophenyl)piperidine-2,6-dione
Audience: Researchers, scientists, and drug development professionals.
Section 1: Introduction
The Ubiquitin-Proteasome System (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis.[1][2] Within this system, a cascade of enzymes (E1, E2, and E3) facilitates the covalent attachment of ubiquitin to substrate proteins, marking them for destruction by the proteasome. The specificity of this process is primarily dictated by over 600 E3 ubiquitin ligases, which are responsible for substrate recognition.[3][4][5] The ability to manipulate the UPS for therapeutic benefit has given rise to novel drug modalities, most notably Targeted Protein Degradation (TPD).
A fascinating class of TPD agents is "molecular glue" degraders. These are small molecules that induce or stabilize an interaction between an E3 ligase and a "neosubstrate" protein, which would not normally be a target of that ligase.[6][7][8][9] This induced proximity results in the ubiquitination and subsequent degradation of the neosubstrate. The archetypal molecular glues are thalidomide and its analogs (known as immunomodulatory drugs or IMiDs), which function by binding to the E3 ligase substrate receptor Cereblon (CRBN).[10][11][12]
4-(4-Bromophenyl)piperidine-2,6-dione is a chemical analog of thalidomide, and is thus presumed to function by hijacking the CRBN-containing Cullin-RING E3 ligase complex (CRL4-CRBN).[11][13][14] However, confirming this dependency and identifying the full complement of UPS components required for its activity is crucial for its development as a chemical probe or therapeutic.
This application note provides a comprehensive framework and detailed protocols for utilizing this compound in conjunction with a pooled CRISPR-Cas9 loss-of-function screen. The primary objective is to systematically identify and validate the specific E3 ligase and other UPS components essential for its molecular glue-induced degradation of a target protein.
Section 2: Scientific Principles
Mechanism of a CRBN-Recruiting Molecular Glue
Molecular glues like thalidomide and its derivatives operate by an induced-proximity mechanism. The compound fits into a surface pocket on the substrate receptor CRBN, altering its surface topology. This new, composite surface is now able to bind with high affinity to specific neosubstrate proteins that possess a complementary structural motif, often a β-hairpin loop containing a critical glycine residue. This event forms a stable ternary complex (E3-glue-neosubstrate), bringing the neosubstrate into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex.[11][13][14] The neosubstrate is then polyubiquitinated and subsequently degraded by the 26S proteasome.
Caption: Mechanism of a CRBN-recruiting molecular glue degrader.
CRISPR Screening to Uncover Drug Dependencies
Pooled CRISPR-Cas9 loss-of-function screens are a powerful tool for unbiased, genome-scale interrogation of gene function.[15][16][17] In the context of drug discovery, they can identify genes whose knockout confers either sensitivity or resistance to a compound. To identify the E3 ligase dependency of this compound, we can perform a negative selection screen.
The logic is as follows: if a gene encoding a component of the E3 ligase machinery (e.g., CRBN, CUL4A, DDB1) is knocked out, the molecular glue will be unable to form the ternary complex and induce degradation of its neosubstrate. If the degradation of this neosubstrate is cytotoxic or inhibits proliferation, cells with the knockout will survive and proliferate in the presence of the compound, while cells with an intact E3 ligase pathway will be eliminated. By using Next-Generation Sequencing (NGS) to count the abundance of single-guide RNAs (sgRNAs) in the surviving population, we can identify which gene knockouts conferred resistance. The sgRNAs targeting these essential E3 ligase components will be significantly enriched in the drug-treated population compared to a vehicle-treated control population.
Section 3: Experimental Design Considerations
A successful screen requires careful planning of the experimental parameters.
Objective Definition
The primary goal is to identify genes within the ubiquitin-proteasome system whose knockout confers resistance to the cytotoxic or anti-proliferative effects of this compound, thereby revealing the essential E3 ligase machinery.
Cell Line Selection
-
Sensitivity: The chosen cell line must be sensitive to the compound's effects, which are dependent on the expression of both the E3 ligase components (e.g., CRBN) and the target neosubstrate.
-
Cas9 Expression: To ensure high and uniform editing efficiency, it is highly recommended to use a cell line that has been engineered to stably express the Cas9 nuclease.[18] This eliminates variability associated with co-transfection or co-transduction of Cas9.
-
Growth Characteristics: The cell line should have robust growth characteristics in culture to withstand the pressures of lentiviral transduction and prolonged drug selection.
CRISPR Library Design
-
Focused vs. Genome-Wide: While a whole-genome library can be used, a focused library targeting all known and putative genes of the ubiquitin-proteasome system (~1,000-1,500 genes) is often more efficient.[6][19] This approach increases the sequencing depth per guide, enhancing the statistical power to detect hits within the gene family of interest.[20][21][22]
-
Controls: The library design is critical for data quality. It must include:
-
Non-Targeting Controls (NTCs): Multiple sgRNAs that do not target any sequence in the host genome, used to establish a baseline for non-specific effects.[23]
-
Positive Controls: sgRNAs targeting core essential genes (e.g., RPL family) to confirm the screen's ability to detect negative selection.
-
Pathway-Specific Controls: sgRNAs targeting CRBN, the presumed direct target, should be included as a key positive control for resistance.
-
Assay Development and Compound Concentration
Before initiating the screen, the optimal concentration of this compound must be determined.
-
Dose-Response Curve: Perform a cell viability assay (e.g., CellTiter-Glo®) on the parental Cas9-expressing cell line with a range of compound concentrations.
-
Determine Screening Concentration: The ideal concentration for the screen is typically the EC80-EC90 (the concentration that inhibits growth by 80-90%). This provides a strong selective pressure to enrich for resistant cells without causing excessive, non-specific cell death.
| Parameter | Recommendation | Rationale |
| Cell Line | Stable Cas9-expressing line, sensitive to compound | Ensures consistent editing and a clear phenotypic window. |
| CRISPR Library | Focused UPS library (~1000-1500 genes) | Increases statistical power for relevant gene hits. |
| Library Controls | NTCs, core essential genes, CRBN | Essential for data normalization and quality control. |
| Compound Dose | Pre-determined EC80-EC90 | Provides strong selective pressure to identify resistance genes. |
| Replicates | Minimum of 3 biological replicates | Ensures statistical robustness of the final hit list. |
Table 1: Key Experimental Design Parameters.
Section 4: Protocol: Pooled CRISPR Screen Workflow
This protocol outlines the major steps for executing the pooled CRISPR screen.
Caption: Overall workflow for the pooled CRISPR-Cas9 screen.
Step 1: Lentiviral Library Production & Titer
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[24]
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool, filter (0.45 µm), and concentrate the virus as needed.
-
Determine the viral titer on the Cas9-expressing target cell line to calculate the volume needed for the desired multiplicity of infection (MOI).
Step 2: Cell Transduction
-
Seed the Cas9-expressing cells at a density appropriate for transduction.
-
Calculate the total number of cells required to achieve a representation of at least 500-1000 cells per sgRNA in your library (e.g., for a 10,000 sgRNA library, you need at least 5 million cells).[25][26]
-
Transduce the cells with the lentiviral library at a low MOI (0.3-0.5). This is critical to ensure that the majority of cells receive only one sgRNA integration.
Step 3: Antibiotic Selection
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Maintain the cell population under selection for 2-4 days until a non-transduced control plate shows complete cell death.
-
Throughout this process, ensure the cell population never falls below the recommended library representation (500-1000x).
Step 4: Baseline Cell Collection (T0)
-
After selection is complete, expand the pooled library of cells.
-
Harvest a cell pellet corresponding to at least 500-1000x library representation. This pellet serves as the T0 baseline, representing the initial sgRNA distribution.
Step 5: Compound Treatment
-
Split the remaining cell population into at least two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with the pre-determined concentration of this compound). Use a minimum of three biological replicates per arm.
-
Culture the cells for 14-21 days, passaging as necessary.[18] At each passage, ensure you re-plate enough cells to maintain library coverage.
-
Replenish the media with fresh compound or vehicle at each passage.
Step 6: Genomic DNA Extraction & NGS Preparation
-
At the end of the treatment period, harvest cell pellets (maintaining >500x coverage) from both the control and treated arms.
-
Extract high-quality genomic DNA (gDNA) from the T0, control, and treated pellets.
-
Using primers that flank the integrated sgRNA cassette, perform PCR to amplify the sgRNA sequences from the gDNA of each sample. Use a two-step PCR protocol to add Illumina sequencing adapters and sample-specific barcodes.
-
Pool the resulting libraries and perform Next-Generation Sequencing (NGS).
Section 5: Data Analysis and Hit Identification
Bioinformatics Pipeline
The raw sequencing data (FASTQ files) must be processed to identify enriched sgRNAs.[27][28]
-
Quality Control: Assess the quality of the sequencing reads.
-
Demultiplexing: Separate reads based on sample barcodes.
-
sgRNA Counting: Trim adapter sequences and align reads to the sgRNA library reference file to generate a raw count matrix (sgRNA counts per sample).
-
Hit Identification: Use specialized software like MAGeCK or BAGEL2 to identify statistically significant hits.[25] These tools normalize the data, calculate the log-fold change (LFC) of each sgRNA between the treated and control samples, and perform statistical tests at both the sgRNA and gene level to generate a ranked list of hits.
Interpreting the Results
The primary output will be a ranked list of genes. For a resistance screen, a positive LFC and a low false discovery rate (FDR) indicate that knockout of that gene conferred a survival advantage in the presence of the compound. Key hits to look for would be CRBN and other components of the CRL4 E3 ligase complex. Unexpected hits could reveal novel co-factors or parallel pathways.
| Gene | Log-Fold Change (LFC) | p-value | FDR |
| CRBN | 5.8 | 1.2e-8 | 2.5e-7 |
| DDB1 | 4.9 | 3.5e-7 | 4.1e-6 |
| CUL4A | 4.5 | 9.1e-7 | 8.8e-6 |
| RBX1 | 4.2 | 2.4e-6 | 1.9e-5 |
| Gene X | 3.9 | 8.8e-6 | 6.2e-5 |
Table 2: Example of Top Gene Hits from a Resistance Screen Analysis.
Section 6: Hit Validation Strategies
Primary screen hits must be validated to confirm they are true biological effects and not artifacts.[29][30][31]
Caption: Logical workflow for hit validation.
Protocol 1: Arrayed Secondary Screening
-
Select Hits: Choose the top 5-10 gene hits from the primary screen.
-
Synthesize sgRNAs: For each gene, synthesize or clone 2-3 of the best-performing individual sgRNAs from the pooled library, plus NTCs.
-
Individual Knockouts: In a multi-well plate format, transduce Cas9-expressing cells with each individual sgRNA.
-
Validate Phenotype: After selection, treat the knockout cells with the compound and measure cell viability. A true hit will replicate the resistance phenotype seen in the pooled screen.[29]
Protocol 2: Orthogonal Validation
-
Select Method: Use a non-CRISPR method, such as RNA interference (siRNA), to silence the expression of the hit genes.[15][29]
-
Transient Knockdown: Transfect cells with siRNAs targeting the hit genes.
-
Confirm Resistance: 48-72 hours post-transfection, treat with the compound and assess viability. This ensures the phenotype is not an artifact of the CRISPR-Cas9 system (e.g., off-target DNA damage).
Protocol 3: Mechanistic Biochemical Assays
-
Western Blotting:
-
Generate stable knockout cell lines for a top hit (e.g., CRBN KO) and a non-targeting control.
-
Treat both cell lines with the compound or vehicle for a defined period (e.g., 6, 12, 24 hours).
-
Perform western blotting for the target neosubstrate protein.
-
Expected Result: The neosubstrate will be degraded in the control cells upon compound treatment but will remain stable in the CRBN KO cells.
-
-
Co-immunoprecipitation (Co-IP):
-
Treat cells with the compound or vehicle.
-
Lyse the cells under non-denaturing conditions.
-
Perform immunoprecipitation using an antibody against the neosubstrate.
-
Probe the immunoprecipitate via Western blot for CRBN.
-
Expected Result: CRBN will only be detected in the sample treated with this compound, confirming a compound-dependent interaction.
-
Section 7: Conclusion
The combination of a potent chemical probe like this compound with the systematic power of CRISPR-Cas9 screening provides an exceptionally robust platform for elucidating drug mechanisms of action. The workflows and protocols detailed in this application note offer a clear path to identifying and rigorously validating the specific E3 ligase machinery hijacked by this molecular glue. This approach not only confirms the expected dependency on the CRL4-CRBN complex but also holds the potential to uncover novel regulators and co-factors, deepening our understanding of the ubiquitin-proteasome system and accelerating the development of next-generation protein degraders.
Section 8: References
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Shergalis, A. G., et al. (2023). CRISPR Screen Reveals BRD2/4 Molecular Glue-like Degrader via Recruitment of DCAF16. ACS Chemical Biology, 18(2), 331–339. [Link]
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Wikipedia contributors. (2024). Thalidomide. Wikipedia. [Link]
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Wang, T., et al. (2023). SCREE: a comprehensive pipeline for single-cell multi-modal CRISPR screen data processing and analysis. Briefings in Bioinformatics, 24(3), bbad123. [Link]
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Shergalis, A. G., et al. (2023). CRISPR Screen Reveals BRD2/4 Molecular Glue-like Degrader via Recruitment of DCAF16. ACS Chemical Biology. [Link]
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Various Authors. (2023). Molecular mechanisms of thalidomide and its derivatives. ResearchGate. [Link]
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NGS Learning Hub. (2024). How To Analyze CRISPR Screen Data For Complete Beginners. NGS Learning Hub. [Link]
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DepMap. (2023). CRISPR Pipeline and Analysis. DepMap. [Link]
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Shergalis, A. G., et al. (2023). Supporting Information: CRISPR screen reveals BRD2/4 molecular glue-like degrader via recruitment of DCAF16. Figshare. [Link]
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Shergalis, A. G., et al. (2023). CRISPR Screen Reveals BRD2/4 Molecular Glue-like Degrader via Recruitment of DCAF16. ACS Chemical Biology. [Link]
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Słabicki, M., et al. (2023). Multiplex CRISPR screening to identify E3 ligase substrates. protocols.io. [Link]
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Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]
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Vigar, N., et al. (2022). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Journal of Medicinal Chemistry, 65(22), 14881–14902. [Link]
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Xu, J., et al. (2021). Optimised bioinformatics and validation pipeline for genome-wide CRISPR screening data. Garvan Institute of Medical Research. [Link]
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Liu, Y., et al. (2015). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal, 29(12), 4829–4839. [Link]
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CD Genomics. (n.d.). CRISPR Screen Sequencing Data Analysis. CD Genomics. [Link]
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MyScience.ch. (2014). Mechanism of action of thalidomide elucidated. MyScience.ch. [Link]
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Biocompare. (2019). Going beyond CRISPR: Analysis and Validation of Your CRISPR Screen. Biocompare. [Link]
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ResearchGate. (2024). Drug Discovery Approaches to Target E3 Ligases. ResearchGate. [Link]
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Bulatov, E., & Ciulli, A. (2015). Targeting Cullin–RING E3 ubiquitin ligases for drug discovery: structure, assembly and small-molecule modulation. Biochemical Journal, 467(3), 365–386. [Link]
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ResearchGate. (2023). E3 Ubiquitin Ligases as Molecular Machines and Platforms for Drug Development. ResearchGate. [Link]
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ResearchGate. (2022). Validation of CRISPR screening hits using combinations. ResearchGate. [Link]
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Biocompare. (2022). Target Validation with CRISPR. Biocompare. [Link]
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Frontiers. (2022). Editorial: E3 Ubiquitin Ligases: From Structure to Physiology. Frontiers in Cell and Developmental Biology. [Link]
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Słabicki, M., et al. (2023). Defining E3 ligase–substrate relationships through multiplex CRISPR screening. Nature Cell Biology. [Link]
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Donovan, K. A., & Fischer, E. S. (2022). CRISPR-Suppressor Scanning Unsticks Molecular Glues. ACS Central Science, 8(3), 296–298. [Link]
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Lari, H. R., et al. (2020). Research Techniques Made Simple: CRISPR Genetic Screens. Journal of Investigative Dermatology, 140(4), 743–750.e1. [Link]
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ResearchGate. (2019). CRISPR Approaches to Small Molecule Target Identification. ResearchGate. [Link]
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Jost, M., et al. (2019). CRISPR approaches to small molecule target identification. ACS Chemical Biology, 14(3), 360–372. [Link]
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ResearchGate. (2023). Multiplex CRISPR screening to identify E3 ligase substrates. ResearchGate. [Link]
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Słabicki, M., et al. (2023). Defining E3 ligase–substrate relationships through multiplex CRISPR screening. Nature Cell Biology. [Link]
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Horizon Discovery. (n.d.). CRISPR screening libraries. Horizon Discovery. [Link]
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Bitesize Bio. (2024). CRISPR Screening: A Simple Guide to Scaling Up. Bitesize Bio. [Link]
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Sanson, K. R., et al. (2019). Designing libraries for pooled CRISPR functional screens of long noncoding RNAs. RNA, 25(10), 1279–1292. [Link]
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Słabicki, M., et al. (2023). Defining E3 ligase-substrate relationships through multiplex CRISPR screening. Nature Cell Biology, 25(10), 1515–1527. [Link]
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Ubigene. (2024). Art of Gene Perturbation: Selecting the Perfect CRISPR Library for Your Experiment. Ubigene. [Link]
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Sanger Institute. (n.d.). CRISPR: Genome Scale Knockout. The Cancer Dependency Map at Sanger. [Link]
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Takara Bio. (n.d.). Everything you need to know about CRISPR library screening. Takara Bio. [Link]
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Twist Bioscience. (n.d.). Custom CRISPR Guide Libraries to Suit Any Screen. Twist Bioscience. [Link]
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Application Notes and Protocols for the Development of Molecular Glue Degraders Based on the Piperidine-2,6-dione Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Piperidine-2,6-dione Molecular Glues in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address protein targets previously considered "undruggable" by conventional small molecule inhibitors.[1][2][3] Unlike inhibitors that merely block a protein's function, TPD harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins entirely.[2][4][5] Within the TPD field, molecular glue degraders are a fascinating class of small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation.[1][5][]
The piperidine-2,6-dione scaffold is at the heart of the most well-characterized class of molecular glue degraders. This chemical motif is the core structure of the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide.[7][8][9][10] These molecules were retrospectively discovered to function by binding to the E3 ligase substrate receptor Cereblon (CRBN).[4][11][12] This binding event subtly alters the surface of CRBN, creating a new interface that can recruit "neosubstrate" proteins, which are not endogenous targets of CRBN, leading to their degradation.[13][14][15] This unique mechanism of action has paved the way for the rational design of novel molecular glues based on the piperidine-2,6-dione scaffold to target a wide array of proteins implicated in cancer and other diseases.[13][14]
This guide provides a comprehensive overview of the principles and methodologies involved in the discovery and characterization of piperidine-2,6-dione-based molecular glue degraders. It is designed to equip researchers with the foundational knowledge and practical protocols to navigate this exciting area of drug discovery.
Part 1: The Core Mechanism - Hijacking the CRL4CRBN E3 Ligase Complex
The central mechanism of action for piperidine-2,6-dione molecular glues involves the hijacking of the Cullin-RING E3 ubiquitin ligase 4 complex containing Cereblon (CRL4CRBN).[8][9]
-
Binding to Cereblon (CRBN): The piperidine-2,6-dione moiety of the molecular glue binds to a specific pocket within the CRBN protein, which serves as the substrate receptor for the E3 ligase complex.[7][11]
-
Inducing a Neomorphic Interface: This binding event induces a conformational change in CRBN, creating a new or "neomorphic" protein surface.[5][15]
-
Recruitment of the Neosubstrate: This new surface on the CRBN-glue complex is now primed to recognize and bind to a specific structural motif, often a "degron," on a target protein (the neosubstrate) that it would not normally interact with.[16] A common degron recognized by IMiD-bound CRBN involves a specific beta-hairpin loop containing a glycine residue (the "G-loop").[13][14]
-
Ternary Complex Formation: The simultaneous binding of the molecular glue to CRBN and the target protein results in the formation of a stable ternary complex (CRBN-glue-Target Protein).[15][17]
-
Ubiquitination and Degradation: Within the ternary complex, the E3 ligase machinery of the CRL4 complex is brought into close proximity with the target protein. This leads to the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.[2][]
Part 2: A Step-by-Step Workflow for Molecular Glue Degrader Development
The development of novel piperidine-2,6-dione-based molecular glues follows a structured, multi-stage workflow designed to identify, validate, and optimize compounds with the desired degradation activity and selectivity.
Part 3: Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in the molecular glue degrader development workflow. These protocols are designed to be self-validating by including necessary controls.
Protocol 1: Cellular Target Protein Degradation Assay via Western Blot
Objective: To determine if a test compound induces the degradation of a target protein in a cellular context and to quantify its potency (DC50) and maximal degradation (Dmax).
Rationale: Western blotting is a fundamental and widely used technique to measure changes in protein levels.[18] It provides a direct readout of target protein degradation. A dose-response experiment allows for the determination of key parameters like DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Materials:
-
Cancer cell line expressing the target protein and CRBN.
-
Test compounds (piperidine-2,6-dione analogs) dissolved in DMSO.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies (specific for the target protein, CRBN, and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a DMSO-only vehicle control.
-
For mechanistic validation, include a control with the test compound co-treated with a proteasome inhibitor (e.g., MG132) to confirm that degradation is proteasome-dependent.
-
Aspirate the old medium from the cells and add the medium containing the test compounds or controls.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours), based on the expected kinetics of degradation.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle (DMSO) control.
-
Plot the percentage of remaining protein against the log of the compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
| Parameter | Description | Typical Value Range |
| DC50 | Concentration for 50% degradation | nM to low µM |
| Dmax | Maximum degradation observed | >80% for potent degraders |
| Hook Effect | A biphasic dose-response where degradation is less efficient at very high compound concentrations. This can occur due to the formation of binary complexes (glue-target or glue-CRBN) that outcompete the formation of the productive ternary complex. | Observed at high µM concentrations |
Protocol 2: Ternary Complex Formation Assay via TR-FRET
Objective: To directly measure the formation of the ternary complex (Target Protein - Molecular Glue - CRBN) in a biochemical setting and to assess the cooperativity of the interaction.
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay for studying protein-protein interactions.[19][20][21] It relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity. By labeling the target protein and CRBN with a FRET pair, the formation of a ternary complex induced by the molecular glue can be quantified.[18]
Materials:
-
Purified recombinant target protein (e.g., with a His-tag).
-
Purified recombinant CRBN-DDB1 complex (e.g., with a GST-tag).
-
TR-FRET donor fluorophore-conjugated antibody (e.g., anti-His-Terbium).
-
TR-FRET acceptor fluorophore-conjugated antibody (e.g., anti-GST-d2).
-
Test compounds (piperidine-2,6-dione analogs).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Low-volume 384-well assay plates.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in DMSO.
-
Prepare working solutions of the proteins and antibodies in the assay buffer. The optimal concentrations of proteins and antibodies should be determined empirically through titration experiments.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the target protein to the wells of the 384-well plate.
-
Add the test compound at various concentrations (typically in a 2-fold or 3-fold serial dilution). Include a DMSO vehicle control.
-
Add the CRBN-DDB1 complex to the wells.
-
Incubate for a set period (e.g., 30-60 minutes) at room temperature to allow for complex formation.
-
Add the TR-FRET antibody detection mix (anti-His-Terbium and anti-GST-d2).
-
Incubate for another 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal on a compatible plate reader. This typically involves excitation at ~340 nm and measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for ternary complex formation.
-
The cooperativity factor (alpha) can be calculated by comparing the binding affinities of the components in binary versus ternary complexes, often determined using complementary biophysical methods like Surface Plasmon Resonance (SPR).[17] An alpha value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.[17][22]
-
| Parameter | Description | Interpretation |
| EC50 | Concentration for 50% of maximal ternary complex formation | Indicates the potency of the glue in promoting the interaction. |
| Alpha (α) | Cooperativity factor | α > 1: Positive cooperativity (favorable); α = 1: No cooperativity; α < 1: Negative cooperativity (unfavorable). |
Protocol 3: In Vitro Ubiquitination Assay
Objective: To confirm that the molecular glue-induced ternary complex is functional and leads to the ubiquitination of the target protein by the CRL4CRBN ligase.
Rationale: This assay reconstitutes the key steps of the ubiquitin cascade in a test tube, providing direct evidence of the molecular glue's mechanism of action.[23][24] Observing the formation of higher molecular weight, poly-ubiquitinated species of the target protein confirms that the glue successfully recruits a functional E3 ligase.[25][26]
Materials:
-
Recombinant Ubiquitin Activating Enzyme (E1).
-
Recombinant Ubiquitin Conjugating Enzyme (E2) compatible with CRL4CRBN.
-
Recombinant CRL4CRBN complex (or CRBN-DDB1 and Cul4A-Rbx1).
-
Recombinant target protein.
-
Ubiquitin.
-
ATP.
-
Test compound (molecular glue) and DMSO control.
-
Ubiquitination reaction buffer.
-
SDS-PAGE and Western blotting reagents as described in Protocol 1.
-
Antibody specific for the target protein and/or an antibody that recognizes ubiquitin.
Procedure:
-
Reaction Setup:
-
On ice, set up the ubiquitination reactions in microfuge tubes. A typical reaction might contain:
-
E1 enzyme (e.g., 50-100 nM)
-
E2 enzyme (e.g., 0.5-1 µM)
-
CRL4CRBN complex (e.g., 100-200 nM)
-
Target protein (e.g., 200-500 nM)
-
Ubiquitin (e.g., 5-10 µM)
-
Test compound (e.g., 1-10 µM) or DMSO vehicle.
-
Ubiquitination reaction buffer.
-
-
Prepare a negative control reaction lacking ATP to ensure that the observed modification is ATP-dependent.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP (to a final concentration of 2-5 mM).
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting.
-
Probe the Western blot with an antibody against the target protein.
-
Data Interpretation:
-
In the presence of a functional molecular glue, a "ladder" of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated target protein should be observed.[23]
-
This ladder should be absent or significantly reduced in the DMSO control and the no-ATP control lanes.
-
The disappearance of the unmodified target protein band can also indicate efficient ubiquitination.
Conclusion: The Future of Piperidine-2,6-dione Molecular Glues
The piperidine-2,6-dione scaffold has been instrumental in establishing the therapeutic potential of molecular glue degraders. The foundational discoveries surrounding thalidomide and its analogs have provided a blueprint for the rational design of new chemical entities that can redirect the cellular degradation machinery to eliminate proteins of therapeutic interest.[13][14] The systematic application of the assays and workflows described in this guide will be critical for advancing this promising class of drugs. As our understanding of E3 ligase biology and the principles of ternary complex formation deepens, the ability to design molecular glues with high potency, selectivity, and desirable drug-like properties will continue to expand, opening up new avenues for treating a wide range of human diseases.[1][27]
References
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Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., Yamaguchi, Y., & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. [Link]
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Zhang, T., & Chen, J. (2024). Strengthening Molecular Glues: Design Strategies for Improving Thalidomide Analogs as Cereblon Effectors and Anticancer Agents. Drug Discovery Today, 29(6), 104010. [Link]
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Gandhi, A. K., Kang, J., Havens, C. G., Wakem, M., Parton, A., & Schafer, P. H. (2014). Mechanism of Lenalidomide Activity in Multiple Myeloma. Blood, 124(21), 23. [Link]
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Fischer, E. S. (2015). The novel mechanism of lenalidomide activity. Blood, 125(17), 2591–2592. [Link]
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Oleinikovas, V., Gainza, P., Ryckmans, T., Fasching, B., & Thomä, N. H. (2024). From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation. Annual Review of Pharmacology and Toxicology, 64, 291-312. [Link]
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NanoTemper Technologies. (n.d.). Assay setup for cooperativity assessment (e.g. PROTACs, molecular glues). NanoTemper. [Link]
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Wang, W., et al. (2021). Development of MDM2 Degraders Based on Ligands Derived from Ugi Reactions: Lessons and Discoveries. Journal of Medicinal Chemistry, 64(1), 779-793. [Link]
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Steinebach, C., et al. (2020). On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. Scientific Reports, 10(1), 1-11. [Link]
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ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. [Link]
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Li, J., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 10(1), 10-14. [Link]
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Scinapse. (2025). Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024). Scinapse. [Link]
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Fouché, M., & Roth, H. J. (2022). Molecular glues: enhanced protein-protein interactions and cell proteome editing. Chimia, 76(1-2), 37-43. [Link]
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Lim, M. Y., et al. (2022). Discovery of Molecular Glue Degraders via Isogenic Morphological Profiling. Journal of the American Chemical Society, 144(37), 16913-16922. [Link]
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Słabicki, M., et al. (2020). The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron. Nature, 585(7824), 293-297. [Link]
-
American Chemical Society. (2024). Rational design of molecular glue degraders: Small molecule and protein structure synergy. American Chemical Society. [Link]
-
Bond, M. J., & Crews, C. M. (2021). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Biochemistry, 60(22), 1735-1744. [Link]
- Google Patents. (2007). US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
- Google Patents. (2020). EP3623366A1 - Novel piperidine-2,6-dione derivative and use thereof.
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Royal Society of Chemistry. (2021). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. [Link]
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- 17. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 18. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
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- 20. bmglabtech.com [bmglabtech.com]
- 21. Degraders & Molecular Glues Part 2 - 2024 Archive [drugdiscoverychemistry.com]
- 22. Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rndsystems.com [rndsystems.com]
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Synthesis of 4-(4-Bromophenyl)piperidine-2,6-dione derivatives for SAR studies
Topic: Synthesis of 4-(4-Bromophenyl)piperidine-2,6-dione Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Therapeutic Potential of the Piperidine-2,6-dione Scaffold
The piperidine-2,6-dione, or glutarimide, moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its most notable representatives are the immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs, which have demonstrated significant efficacy in treating hematological malignancies like multiple myeloma.[2] These compounds exert their effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the degradation of specific target proteins.[3][4] The glutarimide ring is crucial for this interaction, fitting into a specific binding pocket on CRBN.[4][5]
Beyond their role as CRBN ligands, piperidine-2,6-dione derivatives have been explored for a range of other biological activities, including as ligands for α1-adrenergic receptors, highlighting the versatility of this chemical framework.[6][7] The substitution at the 4-position of the piperidine-2,6-dione ring offers a key vector for modifying the pharmacological properties of these molecules, making it a focal point for structure-activity relationship (SAR) studies.
This application note provides a detailed guide to the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The presence of the 4-bromophenyl group provides a handle for further chemical modification, for instance, through cross-coupling reactions, and allows for the exploration of the role of halogen bonding and electronic effects on biological activity. We will outline a robust synthetic protocol, discuss the rationale behind the chosen synthetic strategy, and provide a framework for conducting SAR studies with this class of compounds.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of the target compound is efficiently achieved through a two-step process, commencing with the preparation of the precursor, 3-(4-bromophenyl)glutaric acid, followed by its cyclization to the desired piperidine-2,6-dione.
Part 1: Synthesis of 3-(4-Bromophenyl)glutaric Acid
The synthesis of the glutaric acid precursor is a critical first step. While various methods exist for the preparation of 3-arylglutaric acids, a common and effective approach involves a Knoevenagel condensation followed by hydrolysis. A representative procedure, adapted from methodologies for similar halogenated phenylglutaric acids, is described below.[8]
Protocol 1: Synthesis of 3-(4-Bromophenyl)glutaric Acid
-
Materials:
-
4-Bromobenzaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ether
-
Acetic anhydride
-
-
Procedure:
-
To a mixture of 4-bromobenzaldehyde and ethyl acetoacetate in ethanol, add a catalytic amount of piperidine. The Knoevenagel condensation is a classic method for carbon-carbon bond formation and is well-suited for this transformation.[8][9]
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
To the resulting crude ester, add a solution of sodium hydroxide in a mixture of water and alcohol. Heat the mixture to reflux to facilitate the hydrolysis of the ester groups.
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and distill off the alcohol.
-
Dilute the residue with water and acidify to a low pH with concentrated hydrochloric acid.
-
Extract the aqueous layer with ether. The desired 3-(4-bromophenyl)glutaric acid will partition into the organic phase.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glutaric acid.
-
Recrystallize the crude product from a suitable solvent system to obtain pure 3-(4-bromophenyl)glutaric acid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
-
Part 2: Cyclization to this compound
The final step involves the cyclization of the glutaric acid derivative to form the desired piperidine-2,6-dione. This is typically achieved by first converting the diacid to its anhydride, followed by treatment with an ammonia source.
Protocol 2: Synthesis of this compound
-
Materials:
-
3-(4-Bromophenyl)glutaric acid
-
Acetic anhydride
-
Concentrated ammonia solution
-
Dimethylformamide (DMF)
-
Water
-
-
Procedure:
-
Heat a solution of 3-(4-bromophenyl)glutaric acid in acetic anhydride to reflux for 1-2 hours to form the corresponding 3-(4-bromophenyl)glutaric anhydride.[8] Acetic anhydride serves as a dehydrating agent to facilitate the intramolecular cyclization to the anhydride.
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
Slowly add the crude anhydride to a concentrated ammonia solution, maintaining the temperature between 60-70°C for approximately 2 hours.[8] This step involves the aminolysis of the anhydride to form the corresponding glutaramic acid.
-
Evaporate the reaction mixture to dryness in vacuo.
-
Heat the resulting residue at a high temperature (e.g., 185°C) for several hours to induce intramolecular cyclization and elimination of water, forming the glutarimide ring.[8]
-
After cooling, recrystallize the crude product from a suitable solvent such as a mixture of dimethylformamide and water to yield pure this compound.[8]
-
Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Framework for Structure-Activity Relationship (SAR) Studies
With a reliable synthesis of the core scaffold established, researchers can proceed to design and synthesize a library of derivatives to probe the structure-activity relationships. The this compound serves as an excellent starting point for such investigations, particularly for targets like Cereblon and α1-adrenergic receptors.
Sources
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- 9. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4-(4-Bromophenyl)piperidine-2,6-dione Derivatives
Introduction: Understanding the Solubility Challenge
Researchers working with 4-(4-bromophenyl)piperidine-2,6-dione and its analogs often encounter significant solubility challenges that can impede experimental progress in drug discovery and development. This scaffold, a core component in many targeted protein degraders and other therapeutics, possesses physicochemical properties that inherently limit its aqueous solubility.[1][2] The primary contributors to this issue are:
-
The Aromatic Bromophenyl Group: This moiety is large, rigid, and hydrophobic, contributing to a high crystal lattice energy and poor interaction with water molecules.
-
The Glutarimide Ring: While the piperidine-2,6-dione (glutarimide) ring contains polar amide groups, its overall structure can participate in strong intermolecular hydrogen bonding in the solid state, further stabilizing the crystal lattice and hindering dissolution.[1]
This guide provides a systematic approach to troubleshooting and overcoming these solubility issues, structured in a question-and-answer format to address the specific problems you may encounter during your experiments.
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific, frequently encountered problems. Each question is followed by a detailed, step-by-step answer explaining the underlying principles and providing actionable protocols.
Q1: My this compound derivative precipitates immediately when I dilute my DMSO stock into an aqueous buffer for a cell-based assay. What is the first thing I should investigate?
A1: The first and most critical parameter to investigate is the pH of your aqueous buffer.
The glutarimide moiety of your compound contains an N-H proton that is weakly acidic.[3][4][5] By increasing the pH of the medium above the compound's pKa, you can deprotonate the imide nitrogen, forming a negatively charged salt. This ionized form is significantly more water-soluble than the neutral form.[6][7]
Conversely, if your derivative contains a basic functional group elsewhere (less common for this specific scaffold but possible), lowering the pH would protonate that site, forming a soluble cationic salt.[8] For the parent this compound, which is weakly acidic, raising the pH is the correct initial approach.
Causality Behind the Method
The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[6] For a weak acid (like the glutarimide ring), as the pH of the solution increases, the equilibrium shifts towards the ionized (conjugate base) form, which is more polar and thus more soluble in aqueous media.[7][9] Most poorly soluble drugs in development are ionizable, making pH modification a powerful first-line strategy.[6]
Protocol 1: Rapid pH-Solubility Screening
-
Preparation: Prepare a series of small-volume buffers (e.g., 1 mL each) with varying pH values (e.g., pH 6.0, 7.4, 8.0, 8.5, 9.0). A phosphate or borate buffer system is suitable.
-
Spiking: Add a small, precise volume of your concentrated DMSO stock solution (e.g., 10 µL of a 10 mM stock) to each buffer. Ensure the final DMSO concentration is low and consistent across all samples (e.g., 1%).
-
Observation: Vortex each sample briefly and allow it to equilibrate at room temperature for 1-2 hours. Visually inspect for precipitation.
-
Quantification (Optional but Recommended): Centrifuge the samples to pellet any undissolved compound. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Analysis: Plot the measured solubility against the buffer pH to determine the pH at which your compound achieves the desired solubility for your experiment.
| pH | Visual Observation | Aqueous Solubility (µg/mL) |
| 6.0 | Heavy Precipitation | < 1 |
| 7.4 | Moderate Precipitation | ~5 |
| 8.0 | Slight Haze | ~25 |
| 8.5 | Clear Solution | > 100 |
| 9.0 | Clear Solution | > 150 |
| Table 1: Example pH-solubility data for a hypothetical derivative. This demonstrates the dramatic increase in solubility as the pH is raised above physiological neutral. |
Q2: I've optimized the pH, but the solubility is still insufficient for my required concentration. What is the next logical step?
A2: The next step is to introduce a water-miscible organic co-solvent to your aqueous buffer system.
Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for a hydrophobic solute.[10] They disrupt the hydrogen-bonding network of water, which can "squeeze out" non-polar molecules, and instead create a solvent mixture with a polarity intermediate between water and the pure organic solvent.
Causality Behind the Method
The principle of "like dissolves like" is central here. The bromophenyl group on your compound is non-polar. By adding a co-solvent like ethanol or propylene glycol, you decrease the overall polarity of the solvent system.[10] This reduction in polarity lowers the interfacial tension between your compound and the solvent, facilitating solvation.[10] This is one of the oldest and most widely used techniques for formulating poorly soluble drugs for both oral and intravenous administration.[6]
Recommended Co-solvents
-
Ethanol: A common and effective choice, generally well-tolerated in many in vitro assays at low concentrations.
-
Propylene Glycol (PG): A viscous solvent that is excellent for solubilizing many poorly soluble compounds.
-
Polyethylene Glycol 400 (PEG 400): A low-molecular-weight polymer that is a powerful solubilizing agent.[8]
-
Dimethyl Sulfoxide (DMSO): While you are already using it for your stock, increasing its final concentration (if tolerated by your assay, e.g., up to 1-2%) can serve as a co-solvent.
Protocol 2: Co-solvent System Optimization
-
Buffer Selection: Start with the optimal pH buffer determined in Protocol 1.
-
Co-solvent Screening: Prepare a series of buffer solutions containing increasing percentages of your chosen co-solvent (e.g., 5%, 10%, 15%, 20% v/v ethanol in pH 8.5 buffer).
-
Solubility Test: Add your compound (either from a DMSO stock or as a solid) to each co-solvent mixture to create a saturated solution (i.e., with excess solid remaining).
-
Equilibration: Agitate the samples (e.g., on a rotator) for 24 hours at a controlled temperature to ensure equilibrium is reached.
-
Quantification: Centrifuge the samples, filter the supernatant through a 0.22 µm filter (ensure the filter material is compatible with the co-solvent), and quantify the dissolved drug concentration by HPLC.
-
Assay Compatibility Check: Crucially, run a control experiment to ensure the final co-solvent concentration does not interfere with your biological assay (e.g., check for cell toxicity or enzyme inhibition).
Q3: My biological system is highly sensitive to organic solvents, and even low concentrations of co-solvents are causing issues. What solvent-free strategies can I employ?
A3: When organic solvents are not viable, the use of complexation agents, specifically cyclodextrins, is the premier strategy.
Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. Their exterior is hydrophilic (water-soluble), while the central cavity is hydrophobic.[11][12][13] This structure allows them to encapsulate poorly soluble "guest" molecules, like your bromophenyl-containing compound, forming an inclusion complex.[11][14] This complex effectively hides the hydrophobic part of your drug from the water, dramatically increasing its apparent aqueous solubility.[12][13][15]
Causality Behind the Method
The formation of a cyclodextrin-drug inclusion complex is a dynamic equilibrium process.[16] The hydrophobic bromophenyl moiety of your compound is driven into the non-polar cavity of the cyclodextrin, displacing water molecules. This is an energetically favorable process.[15] The resulting complex has the hydrophilic exterior of the cyclodextrin facing the aqueous environment, rendering the entire complex water-soluble.[11][13] Substituted β-cyclodextrins are typically used in formulations for this purpose.[16]
Commonly Used Cyclodextrins
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, excellent for forming stable complexes.
Workflow for Solubility Enhancement using Cyclodextrins
Frequently Asked Questions (FAQs)
Q: What is the likely pKa of the glutarimide ring in my compound? A: The pKa of the imide proton on an unsubstituted glutarimide ring is reported to be around 11.4.[3][4] Substitution on the ring can alter this value, but it provides a good starting point. This indicates that you will need to raise the pH significantly above neutral (e.g., to pH 8.5-9.5) to achieve substantial ionization and solubility enhancement.
Q: Can I just sonicate my sample to get it into solution? A: Sonication provides energy to break apart solid particles and can accelerate the rate of dissolution, but it does not increase the equilibrium solubility of the compound. If the concentration you are trying to achieve is above the thermodynamic solubility limit in that solvent system, the compound will eventually precipitate out again, even after sonication. It is a useful tool for dissolving compounds up to their solubility limit faster, but not for exceeding it.
Q: Are there other, more advanced strategies if these methods fail? A: Yes. If the techniques above are insufficient, drug development professionals turn to more advanced formulation strategies.[17][18] These include creating amorphous solid dispersions (where the drug is molecularly dispersed in a polymer matrix), particle size reduction (micronization or nanosuspensions), or forming co-crystals with a highly soluble co-former.[18][19][20] These methods typically require specialized equipment and expertise.
Systematic Approach to Solubility Enhancement
For a researcher facing a new this compound derivative with unknown solubility, a systematic, tiered approach is most efficient. The following flowchart outlines this decision-making process.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Unknown Author. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Unknown Author. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Unknown Author. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Unknown Author. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- Popa, M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Unknown Author. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Unknown Author. (n.d.). PH and Solvent Effect on Drug Solubility.
- Akula, S., & Lakshmi, P. K. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO.
- Wang, S., et al. (n.d.). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC - NIH.
- Human Metabolome Database. (2021, September 11). Showing metabocard for Glutarimide (HMDB0252816).
- Deranged Physiology. (2023, December 18). Factors which determine the lipid solubility of drugs.
- BenchChem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions.
- ChemicalBook. (n.d.). Glutarimide CAS#: 1121-89-7.
- ChemicalBook. (n.d.). Glutarimide | 1121-89-7.
- ResearchGate. (n.d.). Solubility vs. Kp of weakly acidic drugs.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Al-Ghaban, A. M., et al. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH.
- Cheméo. (n.d.). Chemical Properties of Glutarimide (CAS 1121-89-7).
- ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
- Reddit. (2022, September 29). Anyone knows a reliable data set for imide pKas? r/chemistry.
- Unknown Author. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- ResearchGate. (2025, August 6). Competitive solubilization of low-molecular-weight polycyclic aromatic hydrocarbons mixtures in single and binary surfactant micelles.
- Grygorenko, O. O., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Google Patents. (n.d.). EP0169062A1 - Glutarimide derivatives, their preparation and pharmaceutical compositions containing them.
- Schmidt am Busch, M., & Knapp, E.-W. (n.d.). Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. Wiley-VCH.
- Unknown Author. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- Ali, M. S., et al. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed.
- Szymańska, E., et al. (n.d.). Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants. ACS Publications.
- Aitipamula, S., et al. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH.
- Wikipedia. (n.d.). Glutarimide.
- Advanced ChemBlocks. (n.d.). This compound.
- Unknown Supplier. (n.d.). CAS#1267337-47-2 | 3-(4-bromophenyl)piperidine-2,6-dione.
- BLDpharm. (n.d.). 1137-60-6|this compound.
- BLDpharm. (n.d.). 1267337-47-2|3-(4-Bromophenyl)piperidine-2,6-dione.
- Appretech Scientific Limited. (n.d.). 3-(4-Bromophenyl)piperidine-2,6-dione.
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Optimizing Linker Length for 4-(4-Bromophenyl)piperidine-2,6-dione Based PROTACs: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for optimizing Proteolysis Targeting Chimeras (PROTACs) based on the 4-(4-bromophenyl)piperidine-2,6-dione scaffold. This guide, presented in a question-and-answer format, is designed to provide in-depth technical assistance and troubleshooting strategies for researchers engaged in the rational design and experimental validation of these targeted protein degraders. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of PROTAC optimization, with a specific focus on the critical role of the linker.
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two moieties.[1][2][4][5][6] The this compound moiety is a derivative of thalidomide and is commonly used to recruit the Cereblon (CRBN) E3 ligase.[7] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][8][][10][11] The linker is not merely a spacer but a crucial determinant of PROTAC efficacy, influencing the stability and conformation of this ternary complex.[1][2][4][12]
This guide will delve into the nuances of linker design, providing evidence-based strategies to optimize its length and composition for enhanced degradation efficiency and selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is the linker length so critical for the activity of this compound based PROTACs?
The length of the linker directly dictates the spatial arrangement of the target protein and the CRBN E3 ligase within the ternary complex.[12][][14] An optimal linker length is essential for establishing productive protein-protein interactions that facilitate the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein.[15]
-
If the linker is too short: It can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and CRBN, thus impeding the formation of a stable ternary complex.[4][10][12]
-
If the linker is too long: It may result in a less stable or unproductive ternary complex.[4][10][12] An excessively long and flexible linker might allow for multiple non-productive binding modes, reducing the efficiency of ubiquitination.[16][17]
Therefore, a systematic evaluation of different linker lengths is a critical step in the optimization process.[7][15][18]
Q2: What are the most common types of linkers used for these PROTACs, and what are their advantages and disadvantages?
The most prevalent linker motifs are polyethylene glycol (PEG) chains and alkyl chains.[18]
| Linker Type | Advantages | Disadvantages |
| PEG Linkers | - Enhance hydrophilicity and aqueous solubility.[1][15] - Provide flexibility, which can be beneficial for accommodating various target proteins.[1] | - Can sometimes hinder passive cell permeability.[15] - Increased flexibility might lead to less defined ternary complex conformations.[16][17] |
| Alkyl Chains | - Offer a straightforward way to systematically vary linker length. - Can contribute to improved cell permeability due to their hydrophobic nature. | - May decrease aqueous solubility. - Lack of rigidity can sometimes be a drawback. |
| Rigid Linkers (e.g., containing piperazine/piperidine rings, alkynes) | - Can pre-organize the PROTAC into a bioactive conformation.[][15][18] - May lead to more stable and well-defined ternary complexes.[][14] | - Can be more synthetically challenging. - Reduced flexibility might not be optimal for all target-ligase pairs. |
Recent strategies have also explored the incorporation of rigid motifs like piperazine or piperidine rings to improve the stability of the ternary complex and the overall properties of the PROTAC.[][14][18]
Q3: How do I determine the optimal starting point for linker length?
Computational modeling can be a valuable tool to estimate an initial range for the linker length.[15][19] By docking the target-binding ligand and the this compound moiety into their respective protein pockets, you can measure the distance between the intended attachment points to get a rough idea of the required linker length.[4] However, this is just a starting point, and empirical testing is essential. It is common to synthesize a small library of PROTACs with systematically varied linker lengths (e.g., increasing by 2-3 atoms at a time).[15]
Q4: Besides length, what other linker properties should I consider?
Beyond length, the following linker characteristics are crucial:
-
Composition and Physicochemical Properties: The chemical makeup of the linker influences the PROTAC's solubility, cell permeability, and metabolic stability.[1][4][5][20] Incorporating polar groups or ionizable nitrogens can enhance solubility.[15]
-
Attachment Points (Exit Vectors): The position where the linker is attached to both the target-binding ligand and the E3 ligase ligand is critical.[4][15][18][21] The exit vector should ideally be from a solvent-exposed region of the ligand that does not disrupt its binding affinity for the protein.[4][15][21]
-
Rigidity vs. Flexibility: The degree of rigidity in the linker can impact the stability and cooperativity of the ternary complex.[4][][17] While flexible linkers can be advantageous, more rigid linkers can sometimes lead to more potent degraders by reducing the entropic penalty of ternary complex formation.[14][17]
Troubleshooting Guides
Problem 1: Poor or No Degradation of the Target Protein
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | 1. Systematically Vary Linker Length: Synthesize and test a series of PROTACs with incremental changes in linker length (e.g., adding or removing PEG units or methylene groups).[15] 2. Modify Linker Attachment Points: Alter the exit vector on either the warhead or the E3 ligase ligand.[15][21] 3. Assess Ternary Complex Formation Directly: Utilize biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to confirm and quantify the formation of the ternary complex.[22][23] Cellular assays like NanoBRET can also be used to assess complex formation in a more physiological context.[11][24] |
| Unfavorable Ternary Complex Conformation | 1. Alter Linker Rigidity: Incorporate rigid elements like piperazine or alkyne groups into the linker to constrain its conformation.[][15][18] 2. Computational Modeling: Use molecular dynamics simulations to predict the conformational dynamics of the ternary complex with different linker designs.[16][19][25] |
| Poor Cell Permeability or Low Solubility | 1. Modify Linker Composition: To improve solubility, introduce polar functional groups or heterocyclic scaffolds like piperazine.[15] PEG linkers are also a common strategy to increase hydrophilicity.[1][15] 2. Balance Hydrophilicity and Lipophilicity: While improving solubility is important, excessive polarity can hinder cell permeability. A careful balance is necessary.[20] |
| "Hook Effect" | 1. Perform Dose-Response Experiments over a Wide Concentration Range: The "hook effect" is characterized by a decrease in degradation at high PROTAC concentrations due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that cannot form a ternary complex.[11][22] A bell-shaped dose-response curve is indicative of this phenomenon. 2. Optimize PROTAC Concentration: Identify the optimal concentration range for maximal degradation. |
Experimental Workflow: Assessing Ternary Complex Formation using SPR
Caption: Workflow for SPR-based ternary complex analysis.
Problem 2: Off-Target Degradation or Lack of Selectivity
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Linker-Induced Protein-Protein Interactions | 1. Modify Linker Structure: The linker itself can create new protein-protein interfaces that lead to the degradation of unintended targets. Systematically altering the linker's length and composition can disrupt these off-target interactions.[18] 2. Proteomics-Based Profiling: Employ unbiased proteomics techniques (e.g., mass spectrometry) to identify proteins that are degraded in a PROTAC-dependent manner. This will provide a global view of your PROTAC's selectivity. |
| Suboptimal Ternary Complex Conformation | 1. Refine Linker Design: As with poor degradation, fine-tuning the linker's length, rigidity, and attachment points can favor the formation of a selective ternary complex with the intended target.[4][18] |
Key Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (typically from low nanomolar to high micromolar) for a specified duration (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to your target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 2: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation:
-
Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.
-
Immunoprecipitate the target protein using a specific antibody conjugated to beads (e.g., Protein A/G agarose).
-
-
Western Blotting:
-
Wash the beads to remove non-specific binders.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot and probe with an antibody that recognizes ubiquitin (e.g., anti-ubiquitin or anti-K48-linked ubiquitin). A ladder-like pattern of higher molecular weight bands indicates ubiquitination of the target protein.
-
PROTAC Mechanism of Action
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ternary Complex Formation [worldwide.promega.com]
- 12. precisepeg.com [precisepeg.com]
- 14. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 20. pharmacytimes.com [pharmacytimes.com]
- 21. explorationpub.com [explorationpub.com]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming off-target effects of 4-(4-Bromophenyl)piperidine-2,6-dione.
A Guide to Overcoming Off-Target Effects for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(4-Bromophenyl)piperidine-2,6-dione. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with this molecular glue degrader. As a derivative of the thalidomide family, this compound is a potent recruiter of neosubstrates to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent proteasomal degradation.[1][2][] While powerful, this mechanism can lead to off-target protein degradation, which requires careful experimental design and validation. This guide provides practical, field-proven insights to help you achieve robust and specific results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a molecular glue.[4] It binds to the CRBN E3 ubiquitin ligase, altering its substrate specificity. This induced proximity brings new proteins, referred to as "neosubstrates," to the E3 ligase complex, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[2][4] This targeted protein degradation is a powerful therapeutic strategy, particularly for eliminating proteins previously considered "undruggable."[2]
Q2: What are the known or expected off-target effects of this compound?
A2: While specific proteomics data for this compound is not extensively published, we can infer likely off-target profiles from its close structural analogs, pomalidomide and lenalidomide.[5][6] The most common off-target neosubstrates for these CRBN modulators are zinc-finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and ZFP91.[5][7][8] Additionally, G1 to S phase transition protein 1 (GSPT1) has been identified as a neosubstrate for certain CRBN modulators.[9] Unintended degradation of these proteins can have significant biological consequences, making off-target profiling a critical step in your research.
Q3: How can I confirm that my protein of interest is a direct target of this compound in my cellular model?
A3: Target engagement can be confirmed using several methods. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding in a cellular context.[10][11][12][13][14] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. Co-immunoprecipitation of CRBN followed by mass spectrometry (Co-IP-MS) can also be used to show the formation of the ternary complex (CRBN - molecular glue - target protein).[15][16]
Q4: What are appropriate negative controls for my experiments?
A4: A crucial negative control is a structurally similar analog of this compound that does not bind to CRBN. This helps to distinguish CRBN-dependent degradation from other cellular effects of the compound. If such a compound is not available, performing experiments in CRBN-knockout or knockdown cells is a robust alternative. Additionally, a proteasome inhibitor (e.g., MG132) can be used to confirm that the observed protein loss is due to proteasomal degradation.
Troubleshooting Guide
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: No degradation of the intended target protein is observed.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Poor cell permeability | Perform a time-course and dose-response experiment to determine the optimal concentration (DC50) and treatment duration. | The compound may require higher concentrations or longer incubation times to reach its intracellular target. |
| Lack of target engagement | Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the compound to your target protein in cells.[10][11][12][13][14] | If the compound does not bind to the target, it cannot induce its degradation. |
| Cell line is resistant | Verify CRBN expression levels in your cell line. Consider using a different cell line with known high CRBN expression. | The molecular glue's activity is dependent on the presence of the CRBN E3 ligase.[17] |
| Target protein is not a neosubstrate | Perform a Co-IP of CRBN after compound treatment and analyze the immunoprecipitate by mass spectrometry to see if your target is recruited.[15][16] | Not all proteins can be recruited by the CRBN-molecular glue complex. |
Issue 2: High levels of off-target protein degradation are observed.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Compound concentration is too high | Determine the DC50 and Dmax for your target protein and use the lowest effective concentration. | Higher concentrations can lead to the degradation of lower-affinity off-targets. |
| Inherent promiscuity of the molecular glue | Consider chemical modification of the this compound scaffold. For example, modifications at the 6-position of the glutarimide ring have been shown to alter neosubstrate selectivity.[18][19] | Structural changes can alter the surface of the CRBN-glue complex, favoring binding to the intended target and reducing interactions with off-targets. |
| Confirmation of off-targets | Use orthogonal methods to validate proteomics hits, such as Western blotting or CRISPR-based approaches. | This ensures that the observed protein downregulation is a direct result of the compound's activity. |
Experimental Protocols & Workflows
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying downregulated proteins upon treatment with this compound using quantitative mass spectrometry.
Caption: Workflow for quantitative proteomics to identify off-target effects.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a step-by-step guide for performing CETSA to confirm direct binding of this compound to a target protein.[10][11][12][13][14]
-
Cell Treatment: Treat intact cells with either the compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blot or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathways and Mechanistic Considerations
The on- and off-target effects of this compound can impact multiple signaling pathways. For instance, the degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to the downregulation of c-Myc and IRF4, which are critical for tumor cell survival.[1][20] However, unintended degradation of other zinc-finger proteins could affect normal cellular processes. Understanding these downstream consequences is vital for interpreting your experimental results.
Caption: On- and off-target mechanism of this compound.
References
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol. [Link]
-
Proteolysis-targeting chimeras with reduced off-targets. (2023). Nature Communications. [Link]
-
Targeted Protein Degradation. Bio-Techne. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols. [Link]
-
Proteolysis Targeting Chimeras With Reduced Off-targets. (2023). bioRxiv. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2018). ACS Chemical Biology. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology. [Link]
-
Leveraging Structural and Computational Biology for Molecular Glue Discovery. (2024). Journal of Medicinal Chemistry. [Link]
-
Potential neo-substrates of thalidomide, lenalidomide, pomalidomide, and their derivatives. (2019). ResearchGate. [Link]
-
Rational design of molecular glue degraders: Small molecule and protein structure synergy. (2024). American Chemical Society. [Link]
-
Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews. [Link]
-
Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024). (2024). Scinapse. [Link]
-
Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. (2023). ResearchGate. [Link]
-
Discovery of CRBN-dependent WEE1 Molecular Glue Degraders from a Multicomponent Combinatorial Library. (2024). bioRxiv. [Link]
-
Molecular Glues Criteria. The Chemical Probes Portal. [Link]
-
Strategies for Advancing Molecular Glue Drug Discovery. (2023). YouTube. [Link]
-
Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. (2023). Nature Communications. [Link]
-
Advances in molecular glues: exploring chemical space and design principles for targeted protein degradation. (2024). Drug Discovery Today. [Link]
-
Novel immunomodulatory drugs and neo-substrates. (2020). Journal of Hematology & Oncology. [Link]
-
Multiple myeloma: signaling pathways and targeted therapy. (2024). Journal of Hematology & Oncology. [Link]
-
Rational Design of Molecular Glues: Breakthroughs and Perspectives. (2023). ChemRxiv. [Link]
-
Development of an assay- and screening-platform to study molecular glue degraders. (2024). YouTube. [Link]
-
Native Mass Spectrometry: Insights and Opportunities for Targeted Protein Degradation. (2023). Griffith University. [Link]
-
Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. (2024). bioRxiv. [Link]
-
Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets. (2016). Blood. [Link]
-
Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. (2024). Nature Communications. [Link]
-
Native Molecule Drug Discovery Assays Using Mass Spec. (2022). American Chemical Society. [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2024). Journal of the American Chemical Society. [Link]
-
Native Mass Spectrometry of Complexes Formed by Molecular Glues Reveals Stoichiometric Rearrangement of E3 Ligases. (2023). bioRxiv. [Link]
-
Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. (2021). Journal of Medicinal Chemistry. [Link]
-
Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. (2021). ACS Publications. [Link]
-
Small-Molecule Approaches to Targeted Protein Degradation. (2018). ResearchGate. [Link]
-
Tracking the mechanism of covalent molecular glue stabilization using native mass spectrometry. (2023). Chemical Science. [Link]
-
Management of Adverse Events Associated with Pomalidomide-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma. (2022). Cancers. [Link]
-
Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma. (2014). British Journal of Haematology. [Link]
-
Key regulators of sensitivity to immunomodulatory drugs in cancer treatment. (2021). Signal Transduction and Targeted Therapy. [Link]
-
Molecular glue CELMoD compounds are regulators of cereblon conformation. (2022). Science. [Link]
-
An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. (2022). STAR Protocols. [Link]
-
Epidithiodiketopiperazines inhibit protein degradation by targeting proteasome deubiquitinase Rpn11. (2021). Cell Chemical Biology. [Link]
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. scispace.com [scispace.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Key regulators of sensitivity to immunomodulatory drugs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Metabolic Instability of 4-(4-Bromophenyl)piperidine-2,6-dione
Prepared by: Senior Application Scientist, Drug Metabolism & Pharmacokinetics
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the in vivo metabolic instability of 4-(4-bromophenyl)piperidine-2,6-dione and its analogs. Our goal is to provide a logical framework for troubleshooting these issues, from initial characterization to rational redesign, grounded in established biochemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the metabolism of this chemical scaffold.
Q1: What are the most likely metabolic "soft spots" on the this compound molecule?
Based on its structure, there are two primary regions susceptible to metabolic modification, primarily through Phase I oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes[1].
-
The 4-Bromophenyl Ring: Aromatic rings are common sites for hydroxylation, particularly at positions that are electronically activated. The para-position is already occupied by the piperidine ring, making ortho- and meta-positions potential sites for oxidation.
-
The Piperidine-2,6-dione Ring: The aliphatic piperidine ring is another classic site for C-hydroxylation[2]. The carbon atoms, particularly those not adjacent to the carbonyl groups, can be targeted by CYP enzymes.
Q2: Which enzyme families are most likely responsible for its metabolism?
The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for 70-80% of all oxidative biotransformations of drugs[3]. The most common isoforms involved in drug metabolism are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2[3][4]. It is highly probable that one or more of these enzymes are responsible for the primary metabolism of your compound. Phase II conjugation enzymes (e.g., UGTs) could also be involved if a Phase I metabolite with a new functional group (like a hydroxyl) is formed.
Q3: What are the direct consequences of high metabolic instability in my in vivo experiments?
High metabolic instability typically manifests as:
-
Poor Oral Bioavailability: The compound is extensively metabolized in the gut wall and/or liver before it can reach systemic circulation (the "first-pass effect")[5].
-
Short Half-Life (t½) and High Clearance (CL): The compound is rapidly removed from the bloodstream, making it difficult to maintain therapeutic concentrations with a reasonable dosing regimen.
-
High Inter-Individual Variability: Patient-to-patient differences in the expression and activity of metabolic enzymes (e.g., genetic polymorphisms in CYP2D6) can lead to significant variations in drug exposure[6][7].
-
Formation of Active or Reactive Metabolites: Metabolites may have their own pharmacological or toxicological profiles, which can complicate the interpretation of results and pose safety risks.
Q4: How can I get a quick, preliminary assessment of my compound's metabolic stability?
An in vitroliver microsomal stability assay is the industry-standard initial screen. This experiment involves incubating your compound with liver microsomes (vesicles of the endoplasmic reticulum containing high concentrations of CYP enzymes) and an NADPH-regenerating system to fuel the reactions[1]. By measuring the disappearance of the parent compound over time using LC-MS/MS, you can calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint)[2]. This provides a reliable rank-ordering of compounds and flags potential liabilities early.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, in-depth guidance for specific experimental challenges in a question-and-answer format.
Problem 1: My compound shows high clearance and low exposure in my initial rodent PK study. How do I confirm that metabolism is the primary cause?
Probable Cause: You are likely observing rapid hepatic metabolism. To confirm this and rule out other causes like poor absorption or rapid excretion of the unchanged drug, you should quantify its metabolic stability directly.
Recommended Action: Perform an In Vitro Liver Microsomal Stability Assay.
This assay will determine the intrinsic susceptibility of your compound to metabolism by liver enzymes. A high turnover rate in this assay strongly correlates with high in vivo hepatic clearance.
-
Reagent Preparation:
-
Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Liver Microsomes: Use pooled human or rodent (matching your PK study species) liver microsomes. Thaw on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.
-
NADPH Regenerating System (NRS): Use a commercial system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) to ensure a constant supply of the essential CYP cofactor, NADPH.
-
-
Incubation:
-
Pre-warm a solution of microsomes and your compound (final concentration 1 µM) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NRS.
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and transfer it to a quench solution (e.g., a 2:1 ratio of ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Problem 2: The microsomal assay confirmed my compound is unstable. How do I pinpoint which specific enzymes are responsible and where the metabolism is occurring?
Probable Cause: One or more specific CYP450 isoforms are likely responsible for the observed metabolism. Identifying these is critical for predicting drug-drug interactions and for designing strategies to block the metabolic pathway.
Recommended Action: Conduct Metabolite Identification and CYP Reaction Phenotyping Studies.
Caption: Workflow for troubleshooting high metabolic clearance.
Incubate your compound at a higher concentration (e.g., 10-20 µM) with liver microsomes for a longer duration (e.g., 60-120 min) to generate sufficient quantities of metabolites. Analyze the samples using high-resolution LC-MS/MS. Look for mass shifts corresponding to common metabolic transformations:
-
+16 Da: Hydroxylation (addition of an oxygen atom).
-
-2 Da: Dehydrogenation.
-
+176 Da: Glucuronidation (Phase II conjugation).
Fragment the potential metabolite peaks (MS/MS) to help elucidate the site of modification on the parent structure.
There are two common approaches:
-
Recombinant Human CYPs (rCYPs): Incubate your compound individually with a panel of commercially available rCYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)[3]. The enzyme that shows the highest rate of substrate depletion is the primary metabolizer. This is the most direct and "cleanest" method.
-
Chemical Inhibition: Incubate your compound with pooled human liver microsomes in the presence and absence of known selective inhibitors for each major CYP isoform[7][8]. A significant reduction in metabolism in the presence of a specific inhibitor (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) points to that isoform's involvement[7][8].
Problem 3: My data indicates that CYP3A4 is hydroxylating the bromophenyl ring. What structural modifications can I make to improve stability?
Probable Cause: The electronic properties and steric accessibility of the bromophenyl ring make it an ideal substrate for the active site of CYP3A4. The goal is to make this position less attractive to the enzyme without losing the compound's desired biological activity.
Recommended Action: Employ Structure-Based Drug Design Strategies to Block Metabolism.
Here are several field-proven strategies. It is recommended to synthesize small arrays of analogs to test these hypotheses empirically.
| Strategy ID | Modification Approach | Rationale & Explanation | Key Considerations |
| A | Introduce Electron-Withdrawing Groups (EWGs) | Add EWGs (e.g., -CF₃, -CN, -SO₂NH₂) to the bromophenyl ring. This deactivates the ring towards oxidative attack by lowering its electron density[9]. | The position and type of EWG can significantly impact target potency (SAR). |
| B | Strategic Deuteration | Replace a C-H bond at the identified metabolic "soft spot" with a C-D bond. The C-D bond is stronger and is cleaved more slowly by CYP enzymes (Kinetic Isotope Effect), which can reduce the rate of metabolism. | The effect can be modest, and the synthesis can be more complex. |
| C | Steric Hindrance | Introduce a small, metabolically stable group (e.g., a methyl or fluoro group) adjacent to the site of hydroxylation. This can physically block the enzyme's access to the target site. | Bulky groups may disrupt binding to the intended pharmacological target. |
| D | Bioisosteric Replacement | Replace the entire bromophenyl ring with a different, more metabolically stable aromatic system, such as a pyridine or pyrimidine ring[10]. Heteroatoms can alter the electronic properties of the ring, making it less prone to oxidation. | This is a more significant change and may dramatically alter the compound's properties, including solubility and target affinity. |
Caption: Potential metabolic pathways for the parent compound.
References
- Role of piperidine substitution patterns in modulating biological activity, pharmacokinetics, and molecular recognition (x-ray and cryo-EM structures of drug-target complexes) is discussed. (2024). PubMed.
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2022). PMC - NIH.
- Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability. (n.d.). Benchchem.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012).
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions (RSC Publishing).
- Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125)
- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2024). PMC - PubMed Central - NIH.
- Phase I Drug Metabolism. (n.d.). Sigma-Aldrich.
- Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).
- Drug Metabolism: Enzyme Mechanisms and Inhibition. (n.d.). Medicinal Chemistry.
- Drug Metabolism. (2023).
- Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. (n.d.). PMC.
- In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. (2004). PubMed.
- A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (n.d.). PMC - PubMed Central.
- Tizanidine is mainly metabolized by cytochrome p450 1A2 in vitro. (n.d.). PubMed.
Sources
- 1. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tizanidine is mainly metabolized by cytochrome p450 1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 6. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nedmdg.org [nedmdg.org]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Technical Support Center: Purification of 4-(4-Bromophenyl)piperidine-2,6-dione Conjugates
Document ID: TSC-PD-2026-01-17
Welcome to the technical support center for the purification of 4-(4-Bromophenyl)piperidine-2,6-dione and its conjugates. This guide is designed for researchers, medicinal chemists, and process development scientists working with this important class of molecules, often central to the development of novel therapeutics like PROTACs and molecular glues.
The unique chemical architecture of these compounds—featuring a polar glutarimide ring and a nonpolar bromophenyl group—presents specific challenges in achieving high purity. This document provides in-depth, experience-driven answers to common and complex purification problems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the purification of this compound conjugates.
Q1: My compound is streaking badly on a standard silica TLC plate. What is the primary cause?
A: Severe streaking or tailing on silica gel is a classic indicator of strong, undesirable interactions between your compound and the stationary phase. The acidic nature of the glutarimide N-H proton and the lone pairs on the amide oxygens can lead to strong hydrogen bonding with the acidic silanol groups (Si-OH) on the silica surface. This causes slow, uneven elution. To confirm this, you can perform a 2D TLC: run the plate in one direction, dry it, rotate it 90 degrees, and run it in the same solvent system. If the spot deviates from the diagonal, it suggests on-plate decomposition or strong irreversible binding.[1]
Q2: I have very poor solubility of my crude product in solvents suitable for normal-phase chromatography (e.g., Ethyl Acetate/Hexanes). What should I do?
A: This is a common issue. Forcing dissolution in a large volume of a strong solvent like dichloromethane (DCM) or methanol for "wet-loading" onto a column is often counterproductive, as it can lead to band broadening and poor separation. The recommended solution is dry loading .[2] Dissolve your crude material in a suitable solvent (e.g., DCM, acetone, or methanol), add a portion of silica gel (typically 2-3 times the mass of your crude product), and remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column, ensuring a concentrated starting band and improved resolution.[2][3]
Q3: My compound appears to be decomposing on the silica gel column. How can I prevent this?
A: The glutarimide ring can be susceptible to hydrolysis, especially if the silica gel has adsorbed water or if acidic/basic impurities are present.[4][5] The acidic nature of silica gel itself can also catalyze degradation for sensitive substrates.[1][3]
-
Solution 1: Deactivate the Silica. Pre-treat your column by flushing it with your chosen eluent system containing 1-2% triethylamine (TEA) or ammonia in methanol.[3][6] This neutralizes the most acidic silanol sites. After flushing with 2-3 column volumes, re-equilibrate with the mobile phase without the basic additive before loading your sample.
-
Solution 2: Use an Alternative Stationary Phase. Consider using less acidic stationary phases like neutral or basic alumina.[1] For very sensitive compounds, reversed-phase chromatography is often the best alternative.
Q4: I'm seeing a new spot on my TLC after work-up that wasn't in the initial reaction mixture. What could it be?
A: This is often a result of glutarimide ring hydrolysis during aqueous work-up, especially if basic conditions (e.g., saturated sodium bicarbonate) were used.[4][7] The resulting ring-opened product is a dicarboxylic acid, which will be significantly more polar and may not move from the baseline of your TLC plate. This is a common impurity in thalidomide and its analogs.[8][9] To avoid this, use mild work-up conditions, minimize contact time with aqueous base, and consider washing with brine instead.
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solving more complex purification challenges, organized by technique.
Troubleshooting Normal-Phase Flash Chromatography
Normal-phase flash chromatography is the workhorse for purifying these compounds. However, their intermediate polarity often complicates method development.
Problem: Poor Separation Between the Product and a Key Impurity.
This scenario arises when the polarity of your product and a byproduct (e.g., a starting material or a related side-product) are too similar.
-
Underlying Cause: The chosen solvent system (e.g., Ethyl Acetate/Hexanes) is not providing sufficient selectivity. The interactions governing separation (primarily hydrogen bonding and dipole-dipole) are affecting both molecules to a similar degree.[10]
-
Troubleshooting Workflow:
Caption: Decision workflow for improving chromatographic separation.
Data Table: Solvent System Properties for Selectivity Tuning
| Solvent System (v/v) | Primary Interactions | Best For Separating... |
| Ethyl Acetate / Hexane | Dipole-Dipole, H-Bond Acceptor | General purpose, good starting point. |
| Acetone / Hexane | Strong H-Bond Acceptor | Isomers, compounds with subtle differences in H-bonding capacity. |
| DCM / Methanol | Dipole-Dipole, H-Bond Donor/Acceptor | More polar compounds; provides strong, distinct interactions.[1] |
| Toluene / Acetone | π-π Stacking, H-Bond Acceptor | Aromatic compounds where π-π interactions can be leveraged. |
Troubleshooting Reversed-Phase Chromatography
For highly polar conjugates or when normal-phase fails, reversed-phase (RP) chromatography is the method of choice. The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., Water/Acetonitrile).[11][12]
Problem: My Compound Elutes in the Solvent Front (No Retention) on a C18 Column.
-
Underlying Cause: The compound is too polar and has a higher affinity for the polar mobile phase than the non-polar C18 stationary phase.[6][13] Hydrophobic interactions, which drive retention in RP, are minimal.[10]
-
Solutions:
-
Eliminate Organic Modifier: Start with a 100% aqueous mobile phase (e.g., water with 0.1% formic acid or acetic acid). If retention is still poor, the compound may be too polar for standard RP.
-
Adjust Mobile Phase pH: The glutarimide N-H is weakly acidic. Using a low pH mobile phase (e.g., pH 2.5-3 with formic acid or phosphate buffer) ensures the compound is fully protonated and neutral, which can sometimes increase hydrophobic character and retention.[6][13]
-
Use an Embedded Polar Group (EPG) Column: These columns have polar groups (e.g., amides) embedded within the alkyl chains. They offer alternative selectivity and are more stable in highly aqueous mobile phases, preventing "phase dewetting" or collapse that can occur with standard C18 columns.[6]
-
Section 3: Key Experimental Protocols
Protocol: Optimized Flash Chromatography with Dry Loading
This protocol is designed for a typical purification of a crude reaction mixture (~500 mg) where the product has limited solubility in the eluent.
Step-by-Step Methodology:
-
TLC Analysis: Develop a solvent system that provides a target Rf of 0.2-0.3 for the desired compound. A common starting point is 40-60% Ethyl Acetate in Hexanes.
-
Sample Preparation (Dry Loading):
-
Dissolve the crude material (~500 mg) in a minimal amount of a suitable solvent (e.g., 5-10 mL of Dichloromethane).
-
Add ~1.5 g of silica gel to the solution in a round-bottom flask.
-
Gently swirl the flask and remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[2]
-
-
Column Packing (Slurry Method):
-
Select an appropriate size column. For 500 mg of crude material, a 40 g silica column is a good starting point.
-
Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 20% EtOAc/Hexanes).
-
Pour the slurry into the column and use gentle pressure to pack a stable bed. Allow excess solvent to drain until it is level with the top of the silica bed.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample powder to the top of the packed column, creating a level surface.
-
Gently add a thin layer of sand (~0.5 cm) over the sample to prevent disturbance.[3]
-
Carefully add the eluent and begin the elution, either isocratically or with a shallow gradient (e.g., starting at 20% EtOAc and slowly increasing to 60% EtOAc).
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
Protocol: Recrystallization for Final Polishing
Recrystallization is an excellent final step to achieve high analytical purity and remove trace chromatographic impurities.
Step-by-Step Methodology:
-
Solvent Screening: The goal is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Place a few milligrams of your compound in several test tubes.
-
Add small amounts of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, or mixtures like EtOAc/Hexane).
-
Observe solubility at room temperature and then upon gentle heating. A good candidate will show a significant solubility difference. For glutarimide compounds, a mixture of a polar solvent and a non-polar anti-solvent often works well (e.g., Ethyl Acetate/Hexanes or Methanol/Ethyl Acetate).[14]
-
-
Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and hot filter the solution to remove it.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Section 4: Advanced Topics
Chiral Purification
Many biologically active glutarimide conjugates are chiral at the C4 position of the piperidine-2,6-dione ring. Separation of enantiomers is critical.
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.
-
Stationary Phases (CSPs): Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns like Kromasil CHI-DMB have been shown to resolve piperidine-2,6-dione enantiomers successfully.[15][16]
-
Mobile Phase: Normal-phase conditions, such as Hexane/Dioxane or Hexane/Ethanol, are typically used.[15] The separation mechanism relies on forming transient diastereomeric complexes between the enantiomers and the chiral stationary phase, often involving hydrogen bonding and π-π interactions.[15]
Troubleshooting Chiral Separation:
Caption: Troubleshooting workflow for chiral HPLC separations.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456. [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2005). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2004). Chiral Resolution of Some Piperidine 2, 6-dione Drugs by High Performance Liquid Chromatography on Kromasil® CHI-DMB Column. ResearchGate. [Link]
-
Steinebach, C., et al. (2022). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 13(10), 1155-1175. [Link]
-
Garg, N. K., & Szostak, M. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. ACS Publications. [Link]
- Hoffmann-La Roche. (1962). Preparation of glutarimide compounds.
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Journal of Chromatographic Science. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
Chemistry LibreTexts. (2022). Reverse Phase Chromatography. [Link]
-
Veeprho. Thalidomide Impurities and Related Compound. [Link]
- Ciba-Geigy AG. (1992). Chiral gultarate esters, their resolution and derived glutarimide compounds.
-
Journal of Medicinal Chemistry. (2001). Synthesis and Enantiomeric Separation of 2-Phthalimidino-glutaric Acid Analogues: Potent Inhibitors of Tumor Metastasis. [Link]
-
LCGC Europe. (2014). Retaining Polar Compounds. [Link]
-
Rankovic, Z., et al. (2020). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 63(19), 11348-11361. [Link]
-
Uniformed Services University. Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFα-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. [Link]
- CN112645902A. Synthetic method of 1-(4-bromophenyl) piperidine.
-
D'Amato, R. J., et al. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 46(18), 3793-3799. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
Sources
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- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. veeprho.com [veeprho.com]
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- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. US3058983A - Preparation of glutarimide compounds - Google Patents [patents.google.com]
- 15. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Cell-Permeable PROTAC Development
Welcome to the technical support center for Proteolysis-Targeting Chimera (PROTAC) development. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of creating effective, cell-permeable PROTACs. We will address common experimental hurdles through a series of frequently asked questions and detailed troubleshooting guides, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability such a significant challenge for PROTACs?
PROTACs are inherently large molecules, often with molecular weights (MW) exceeding 800 Da and high topological polar surface areas (TPSA).[1][2] These characteristics place them well beyond the traditional "Rule of Five" (Ro5) guidelines for orally bioavailable small-molecule drugs, which favors MW < 500 Da.[3][4] For a PROTAC to function, it must first cross the lipid bilayer of the cell membrane to engage its intracellular protein of interest (POI) and recruit an E3 ligase.[2][5] Their large size and polarity create a substantial energy barrier for passive diffusion, making cellular entry the first and often most difficult step in achieving target degradation.
Q2: What is the "hook effect" and how does it complicate the assessment of PROTAC efficacy?
The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where target protein degradation decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped or inverted "U" curve.[2][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC:POI or PROTAC:E3 ligase) rather than the productive ternary complex (POI:PROTAC:E3 ligase) required for ubiquitination.[6] This can be misleading; if you only test at a very high concentration, you might falsely conclude that your PROTAC is inactive. Therefore, it is critical to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to accurately determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7][8]
Q3: What are the primary molecular strategies to improve PROTAC cell permeability?
Enhancing the cellular uptake of PROTACs involves a multi-pronged approach focused on optimizing their physicochemical properties. Key strategies include:
-
Linker Optimization: The linker is not just a spacer but a critical determinant of a PROTAC's properties. Using shorter, more rigid linkers (e.g., containing piperidine or piperazine moieties) can reduce the molecule's flexibility and polar surface area, improving permeability.[3][5]
-
Intramolecular Hydrogen Bonding: Designing linkers that encourage the formation of intramolecular hydrogen bonds can effectively "mask" polar groups, reducing the energy penalty of crossing the cell membrane. This allows the molecule to adopt a more compact, less polar conformation in a lipid environment, a concept sometimes called the "chameleon effect".[9][10]
-
Prodrug Approaches: Polar functional groups can be masked with lipophilic moieties that are designed to be cleaved by intracellular enzymes (e.g., esterases). This approach increases the molecule's lipophilicity for better membrane transit, after which the active PROTAC is released inside the cell.[1][3][11]
-
E3 Ligase and Warhead Choice: The intrinsic properties of the POI ligand ("warhead") and the E3 ligase ligand contribute significantly to the overall properties of the PROTAC. Using smaller, more permeable ligands for either end can provide a better starting point for the final construct.[3]
Troubleshooting Guide
This section addresses specific experimental problems and provides a logical workflow to diagnose and solve them.
Problem: My PROTAC shows potent binding in biochemical assays but no or weak target degradation in cellular assays.
This is a classic and common problem in PROTAC development, and it almost always points to a single primary issue: poor cell permeability . The PROTAC is effective once it reaches its target, but it cannot efficiently enter the cell to do its job.
Workflow for Diagnosing and Solving Permeability Issues
Step 1: Quantify Cell Permeability
Causality: Before making structural changes, you must confirm that low permeability is the root cause. Direct measurement provides the data needed to guide your optimization strategy.
Recommended Actions:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[12][13] It is a fast and cost-effective way to get an initial reading on passive permeability.[3]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal barrier. It provides more biologically relevant data, as it can account for both passive diffusion and the effects of active transport and efflux pumps.[3][12] An efflux ratio greater than 2 suggests the PROTAC is being actively removed from the cell, which is a critical piece of information.[14]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can be adapted to measure intracellular availability. By comparing the target engagement of your PROTAC in live cells versus permeabilized cells, you can derive an "availability index" that directly reflects how much PROTAC is getting into the cell and reaching its target.[15][16]
Step 2: If Permeability is Low, How Do I Improve It?
Causality: The physicochemical properties of your PROTAC are preventing it from efficiently crossing the cell membrane. The goal is to modify the molecule to reduce these barriers.
Recommended Actions & Rationale:
-
Analyze Physicochemical Properties: Use software to calculate the properties in the table below. This analysis will highlight which parameters are most in need of optimization.
-
Linker Modification:
-
Reduce Flexibility: Replace flexible PEG or alkyl linkers with more rigid structures like piperazine or piperidine rings.[3][5] This reduces the entropic penalty of adopting a membrane-compatible conformation.
-
Optimize Length: Test a series of linkers with varying lengths. Sometimes a shorter linker is sufficient and reduces overall MW and TPSA.
-
Promote Intramolecular Hydrogen Bonding (IMHB): Introduce groups (e.g., amides) at strategic positions in the linker that can form IMHBs.[9] This shields polar atoms, effectively lowering the TPSA in nonpolar environments like the cell membrane.
-
-
Prodrug Strategy: Mask a key polar group (e.g., a hydroxyl or carboxylic acid) on the VHL or CRBN ligand with a lipophilic group like a pivaloyloxymethyl (POM) ester. This prodrug will be more permeable, and once inside the cell, endogenous esterases will cleave the masking group to release the active PROTAC.[1][3]
| Property | Guideline for Better Permeability | Rationale |
| Molecular Weight (MW) | < 900 Da | Smaller molecules generally diffuse more easily across membranes.[3] |
| TPSA | < 140 Ų | Lower polarity reduces the desolvation penalty for entering the lipid bilayer. |
| H-Bond Donors (HBD) | ≤ 5 | Fewer hydrogen bond donors lead to better membrane permeability.[13] |
| H-Bond Acceptors (HBA) | ≤ 10 | Similar to HBDs, fewer acceptors are favorable.[13] |
| Rotatable Bonds | < 15 | Increased rigidity can pre-organize the PROTAC into a permeable conformation.[3] |
| Calculated logP | 2 - 4 | A measure of lipophilicity; must be balanced to ensure both permeability and aqueous solubility.[17] |
Table 1: Key Physicochemical Properties and Their Impact on PROTAC Permeability.
Step 3: If Permeability Seems Adequate, What Else Could Be Wrong?
Causality: If your PROTAC can enter the cell but still doesn't induce degradation, the issue lies in the subsequent steps of its mechanism of action.
Recommended Actions:
-
Confirm Cellular Target Engagement: Use the NanoBRET™ assay in live cells to confirm that your PROTAC is binding to its intended POI and E3 ligase inside the cell.[16] A lack of engagement despite adequate permeability suggests the intracellular environment may be interfering with binding.
-
Assess Ternary Complex Formation: The formation of a stable and productive ternary complex is essential for ubiquitination.[5]
-
Co-immunoprecipitation (Co-IP): Treat cells with your PROTAC, then immunoprecipitate the E3 ligase (e.g., VHL or CRBN) and use Western blotting to see if the POI is pulled down with it. An enhanced signal in the presence of the PROTAC indicates ternary complex formation.[18][19]
-
Biophysical Assays: Techniques like TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can be used with purified proteins to quantify the stability and cooperativity of the ternary complex.[18][] Negative cooperativity can explain poor degradation even if binary binding affinities are high.[18]
-
If ternary complex formation is weak, the geometry of your PROTAC is likely suboptimal. Re-design the linker (length, exit vector, rigidity) to allow for a more favorable protein-protein interaction between the POI and the E3 ligase.[5]
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC in a high-throughput manner.
Methodology:
-
Prepare Donor Plate: Dissolve PROTACs in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM. Add this solution to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate: The 96-well acceptor plate contains a filter membrane. Coat this membrane with a 1-2% solution of lecithin or other synthetic lipid mixture dissolved in dodecane.
-
Assemble Sandwich: Carefully place the lipid-coated acceptor plate on top of the donor plate, creating a "sandwich." The solution in the donor well is now in contact with the artificial membrane.
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours without shaking. During this time, permeable compounds will diffuse from the donor well, through the lipid membrane, into the acceptor well.
-
Quantification: After incubation, separate the plates. Quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the concentrations measured. Compounds are typically binned into low, medium, and high permeability based on their Pe values compared to known standards.
Protocol 2: NanoBRET™ Target Engagement for Cellular Availability
Objective: To measure the intracellular availability of a PROTAC by comparing its target engagement in intact vs. permeabilized cells.
Methodology:
-
Cell Preparation: Use cells that have been engineered to express the E3 ligase (e.g., CRBN or VHL) as a fusion with NanoLuc® luciferase. Plate these cells in a 96-well white assay plate.
-
Prepare Tracer and PROTACs: Prepare a fluorescent tracer that is known to bind the E3 ligase. Prepare serial dilutions of your test PROTAC.
-
Dosing (Intact Cells): Add the tracer (at a fixed concentration) and the PROTAC dilutions directly to the cells in Opti-MEM™ media. Incubate for 2 hours at 37°C.
-
Dosing (Permeabilized Cells): In a parallel set of wells, add the tracer and PROTAC dilutions along with a mild detergent like digitonin (e.g., 0.05%) to permeabilize the cell membranes. Incubate for 2 hours at 37°C.
-
Read BRET Signal: Add the NanoBRET™ substrate to all wells and read the BRET signal on a luminometer capable of measuring filtered light (460 nm for donor, 610 nm for acceptor).
-
Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the PROTAC concentration for both intact and permeabilized cells to generate IC50 curves.
-
Cellular Availability = IC50 (permeabilized) / IC50 (intact) . A ratio close to 1 indicates excellent availability, while a ratio >> 1 indicates poor permeability.
-
PROTAC Mechanism of Action
References
- Murakami, Y., Ishida, S., Cho, N., Yuki, H., Ohta, M., Honma, T., Demizu, Y., & Terayama, K. (n.d.). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv.
- Maple, H. J., et al. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
- BOC Sciences. (n.d.). PROTAC Activity Assay Services.
- Yamazaki, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery.
- ChemPartner. (2026). Advancing PROTAC development through innovative preclinical model systems. News-Medical.Net.
- Marcelli, E., et al. (2020).
- Marcelli, E., et al. (2020).
- Klein, V. G., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters.
- Murakami, Y., et al. (2025). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv.
- Shweta, S., et al. (2024).
- Profacgen. (n.d.). Permeability Assay.
- WuXi AppTec. (2025). 6 Strategies to Overcome PROTACs' Developmental Challenges.
- Murakami, Y., et al. (2025). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability.
- MolecularCloud. (2023). Development Trends And Potential Challenges of PROTACs.
- Scott, J. S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
- Shweta, S., et al. (2025). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation.
- Pharmacy Times. (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges.
- Riching, K. M., et al. (2018). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET.
- Sävmarker, J., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
- Sävmarker, J., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. PubMed Central.
- Ciulli, A., & Trost, M. (2020). Targeted Protein Degradation: Elements of PROTAC Design. PubMed Central.
- Jin, J., et al. (2022). Proteolysis-Targeting Chimera (PROTAC)
- Donovan, K. A., & Fischer, E. S. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org.
- BenchChem. (2025). Technical Support Center: Enhancing PROTAC Cell Permeability.
- Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central.
- Sun, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
- Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC.
- Al-khalifa, S., et al. (2024). Proteolysis targeting chimeras (PROTACs)
- Schapira, M., et al. (2019).
- Donovan, K. A., & Fischer, E. S. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PubMed Central.
- Zhao, Q., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. PubMed Central.
- Bric-Furlong, E., & Dale, I. (2021).
- Wikipedia. (n.d.). Proteolysis targeting chimera.
- Reaction Biology. (2024).
- Bric-Furlong, E., et al. (2025). Implications of frequent hitter E3 ligases in targeted protein degradation screens.
- Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
- Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.
- BPS Bioscience. (2021).
- Jayaraj, P. (2022).
- ResearchGate. (n.d.). Safety challenges inherent to the PROTAC modality.
- That's Nice LLC. (2023). The Developability Challenges with Bifunctional Targeted Protein Degraders.
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Technical Support Center: Strategies to Avoid Neosubstrate Degradation with CRBN Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cereblon (CRBN) ligands. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address a critical challenge in the development of CRBN-based therapeutics: unintended neosubstrate degradation. As you navigate the complexities of targeted protein degradation, this resource will help you understand the underlying mechanisms of neosubstrate recruitment and provide actionable strategies to enhance the selectivity and efficacy of your molecules.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding CRBN and neosubstrate degradation.
Q1: What exactly are "neosubstrates" in the context of CRBN ligands?
A1: Neosubstrates are proteins that are not endogenous substrates of the E3 ubiquitin ligase Cereblon (CRBN) but are recognized and targeted for degradation when a CRBN ligand, such as an immunomodulatory drug (IMiD) or a PROTAC containing an IMiD-like moiety, is present.[1] These small molecules act as "molecular glues," altering the surface of CRBN to create a new binding interface that recruits these previously unrecognized proteins.[1][2] A common recognition motif for many neosubstrates is a β-hairpin loop containing a critical glycine residue (a "G-loop"), which docks onto the CRBN-ligand composite surface.[3][4][5][6]
Q2: Why is the degradation of neosubstrates a significant concern?
A2: Neosubstrate degradation is a primary source of off-target effects for CRBN-based PROTACs and molecular glues.[2][7] The degradation of well-known neosubstrates, such as the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), is responsible for the teratogenic and immunomodulatory effects of thalidomide and its analogs.[8][9] For a PROTAC designed to degrade a specific protein of interest (POI), concurrent degradation of neosubstrates can lead to unintended biological consequences, cellular toxicity, and potential immunological side effects, thereby complicating the therapeutic profile of the drug.[7][10]
Q3: What are the primary molecular drivers of neosubstrate recognition?
A3: The primary driver is the formation of a stable ternary complex between the CRBN-ligand binary complex and the neosubstrate.[11][12] This is governed by several factors:
-
The CRBN Ligand: The chemical structure of the IMiD derivative itself creates a specific "neosurface" on CRBN. Different ligands can present different surfaces, leading to varied neosubstrate profiles.[1]
-
Structural Motifs on the Neosubstrate: As mentioned, a common motif is the G-loop.[3][6] However, recent research has identified other recognition mechanisms, including helical G-loops and molecular surface mimicry, expanding the landscape of potential neosubstrates beyond this single motif.[3][4][5]
-
PROTAC Linker Chemistry: In the context of a PROTAC, the linker's length, rigidity, and attachment point to the CRBN ligand can significantly influence the geometry of the ternary complex, either favoring or disfavoring the binding of neosubstrates.[2][8][13]
Q4: Can neosubstrate degradation be completely avoided?
A4: Completely avoiding all neosubstrate degradation is exceptionally challenging due to the inherent mechanism of action of current clinical-stage CRBN ligands like pomalidomide and lenalidomide.[7] However, it can be significantly minimized to achieve a therapeutic window. The goal is to design a molecule where the ternary complex with the intended protein of interest (POI) is substantially more stable and productive than any complexes formed with endogenous neosubstrates. This is a key focus of modern degrader design.[7][8]
Troubleshooting Guides: Enhancing Selectivity
This section provides in-depth, question-and-answer-based guides for specific experimental issues.
Problem 1: My CRBN-based PROTAC shows potent degradation of my target, but proteomic analysis and Western blots confirm degradation of known neosubstrates (e.g., IKZF1, GSPT1). How can I improve selectivity?
This is a common challenge. The issue lies in the relative stabilities and formation rates of the desired POI-PROTAC-CRBN complex versus the undesired Neosubstrate-PROTAC-CRBN complex. Here’s a systematic approach to troubleshoot and re-engineer your molecule.
Causality: The pomalidomide or lenalidomide moiety in your PROTAC is still effectively acting as a molecular glue for its canonical neosubstrates, independently of your warhead's activity.[2] Your goal is to introduce structural changes that sterically or energetically disfavor the neosubstrate interaction while preserving the on-target interaction.
Caption: Troubleshooting workflow for improving PROTAC selectivity.
Detailed Strategies:
-
Alter the Linker Attachment Point: The position where the linker exits the CRBN ligand is critical.
-
Rationale: Studies have shown that moving the linker attachment point on the phthalimide moiety of the IMiD can dramatically impact neosubstrate degradation.[8][13] For example, attaching the linker at the C4 position of the phthalimide ring has been shown to reduce neosubstrate activity compared to the C5 position, likely by creating steric hindrance that prevents neosubstrates from docking effectively.[13]
-
Action: Synthesize a small set of analogs where the linker is attached at different positions of the CRBN ligand and re-evaluate both on-target and neosubstrate degradation.
-
-
Introduce Steric Bulk on the CRBN Ligand:
-
Rationale: The binding pocket for neosubstrates on the CRBN-IMiD surface is well-defined. By adding chemical modifications to the solvent-exposed face of the IMiD, you can create a "steric block" that specifically disrupts the protein-protein interaction with neosubstrates while, hopefully, not affecting the interaction with your POI.[7]
-
Action: Design and synthesize analogs with modifications (e.g., methyl, fluoro groups) at positions on the phthalimide ring that are known to be near the neosubstrate binding interface. Use structural data of CRBN-IMiD-neosubstrate complexes (e.g., PDB: 5FQD) to guide this design.[14]
-
-
Optimize Linker Length and Rigidity:
-
Rationale: The linker is not just a passive tether; it actively contributes to the stability and conformation of the ternary complex.[11][15] A linker that is too long or too flexible might allow the CRBN-ligand portion of the PROTAC to engage neosubstrates independently. A more rigid or optimally-lengthed linker can enforce a conformation that is productive for the POI but unproductive for neosubstrates.
-
Action: Synthesize a matrix of PROTACs with varying linker types (e.g., flexible PEG vs. rigid alkyl chains) and lengths. Profile these for both on-target and off-target degradation to find the optimal composition.[15]
-
Problem 2: An off-target protein is being degraded, but it's not a known CRBN neosubstrate. How do I confirm the degradation is CRBN-dependent and mediated by my PROTAC?
This scenario requires a systematic validation workflow to confirm the mechanism of action. You must determine if the degradation is a) mediated by your PROTAC, b) dependent on CRBN, and c) dependent on the proteasome.
Caption: Workflow to validate a novel off-target as a CRBN neosubstrate.
Experimental Deep Dive:
-
Proteasome-Dependence: Co-treatment with a proteasome inhibitor like MG132 should block degradation. If the protein level is restored in the presence of MG132, it confirms the degradation is proteasome-mediated.[16][17]
-
CRBN-Dependence: This is the most critical step.
-
Genetic Knockout: Test your PROTAC in a CRBN knockout (KO) cell line. If the off-target degradation is lost in these cells compared to the wild-type, it's strong evidence for CRBN-dependence.[18]
-
Pharmacological Inhibition: Co-treat cells with your PROTAC and an excess of a high-affinity CRBN binder like pomalidomide or a covalent inhibitor like EM12-SO2F.[18] The competitor will occupy the CRBN binding site, preventing the PROTAC from engaging the E3 ligase. If degradation is blocked, it confirms CRBN dependence.
-
-
Confirm Ternary Complex Formation: Use biophysical assays to demonstrate that your PROTAC can form a ternary complex with the off-target protein and CRBN. Assays like Surface Plasmon Resonance (SPR) or TR-FRET can quantify the stability and cooperativity of this complex.[11][12][19][20] A positive cooperativity (alpha > 1) is a strong indicator of a productive ternary complex.[12][20]
Key Experimental Protocols
Protocol 1: CRBN-Dependence Assay via Pharmacological Competition
Objective: To determine if the degradation of a protein of interest (or off-target) is mediated by CRBN.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., HEK293T, MM.1S) in a 12-well or 6-well plate and allow them to adhere overnight.
-
Pre-treatment (Competition): Treat the cells with a high concentration of a CRBN ligand competitor (e.g., 10 µM Pomalidomide) for 1-2 hours. This saturates the CRBN binding sites. Include a vehicle-only (e.g., DMSO) control group.
-
PROTAC Treatment: To the pre-treated cells, add your PROTAC at its effective concentration (e.g., DC50 or DCmax value). Also include control wells with PROTAC only and vehicle only.
-
Incubation: Incubate for the desired time to achieve degradation (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against your target protein, a known neosubstrate (e.g., IKZF1, as a positive control for competition), and a loading control (e.g., GAPDH, β-Actin).
-
Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.[16]
-
-
Analysis: Quantify band intensities. A successful CRBN-dependent degradation will show a loss of the target protein in the "PROTAC only" lane, which is rescued (i.e., protein level is restored) in the "Competitor + PROTAC" lane.
Protocol 2: In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC induces CRBN-mediated ubiquitination of the target protein.[21][22]
Materials:
-
Recombinant proteins: Target Protein, CRBN/DDB1 complex, E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5a).[23][24]
-
Biotinylated-Ubiquitin.
-
ATP solution.
-
Your PROTAC and vehicle control (DMSO).
-
Ubiquitination reaction buffer.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRBN/DDB1 complex, target protein, and biotin-ubiquitin in the reaction buffer.
-
PROTAC Addition: Add your PROTAC at various concentrations (and a DMSO control) to the reaction mix.
-
Initiate Reaction: Start the ubiquitination reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blot Detection:
-
Run the samples on an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Probe the membrane with an anti-target protein antibody to detect the unmodified protein.
-
Alternatively, probe with Streptavidin-HRP to detect all biotin-ubiquitinated species.
-
-
Analysis: A successful reaction will show a high-molecular-weight smear or distinct laddering bands above the unmodified target protein band in the PROTAC-treated lanes. This "ubiquitin ladder" is direct evidence of PROTAC-induced ubiquitination.[22][24]
Table 1: Comparison of Key Biophysical Assays for Ternary Complex Analysis
| Assay | Principle | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in mass on a sensor chip as proteins bind.[12] | Provides real-time kinetics (kon, koff), affinity (KD), and cooperativity data.[12][20] | Requires specialized equipment; protein immobilization can affect activity; can be protein-intensive.[19] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding.[19] | Provides a complete thermodynamic profile (ΔH, ΔS, KD); label-free solution-based method.[19] | High protein consumption; low throughput; sensitive to buffer mismatch.[20] |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on binding partners.[25] | Homogeneous (no-wash) assay format; suitable for high-throughput screening (HTS).[11] | Requires labeling of proteins which can interfere with binding; potential for false positives/negatives. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in cells or lysates.[26][27][28] | Confirms target engagement in a physiological context (intact cells); label-free.[26][29][30] | Lower throughput than TR-FRET; may not be sensitive enough for weak interactions.[26] |
References
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
- PROTAC® Ubiquitin
- PROTAC Ternary Complex Form
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Measuring PROTAC Ternary Complex Form
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Ubiquitin
- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. Promega.
- PA770: PROTAC® In Vitro Ubiquitin
- A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. Benchchem.
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar.
- Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substr
- Mining the CRBN Target Space Redefines Rules for Molecular Glue-induced Neosubstr
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- PROTACs: A Practical Guide. Biocompare.
- Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substr
- PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. BPS Bioscience.
- Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. NIH.
- Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. bioRxiv.
- Overcoming off-target effects with CRBN-based PROTACs. Benchchem.
- Mining the CRBN target space redefines rules for molecular glue-induced neosubstr
- Mining the CRBN target space redefines rules for molecular glue–induced neosubstr
- Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics.
- A Comparative Guide to Validating Neo-Substrate Degradation by (+)-4-Nitrothalidomide. Benchchem.
- Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews (RSC Publishing).
- Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. PMC - NIH.
- Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC - PubMed Central.
- Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores.
- Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras.
- The Cyclimids: Degron-inspired cereblon binders for targeted protein degrad
- Cereblon target validation using a covalent inhibitor of neosubstr
- Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. PMC - NIH.
- Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands.
- Webinar – Understanding PROTACs-Mediated Targeted Protein Degrad
- Induced protein degradation for therapeutics: past, present, and future. JCI.
- Automated Profiling of PROTAC®-Induced Cereblon Neosubstrate Degrad
- Targeted Protein Degradation: Design Consider
- Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org.
- Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders.
- How to Tackle the Developmental Challenges of PROTAC Drugs. WuXi AppTec.
- Degradation of proteins by PROTACs and other str
- Mining the CRBN Target Space Redefines Rules for Molecular Glue-induced Neosubstr
- Proteolysis-targeting chimeras with reduced off-targets. PMC - NIH.
- Mining the CRBN Target Space Redefines Rules for Molecular Glue-induced Neosubstr
- Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4.
- VHL vs.
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Technical Support Center: Overcoming Resistance to Cereblon-Based PROTACs
Welcome to the technical support center for researchers utilizing Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs). This guide is designed to provide you with an in-depth understanding of the potential resistance mechanisms you may encounter and to offer robust, field-proven troubleshooting strategies to overcome them. As pioneers in targeted protein degradation, we understand that experimental success hinges on anticipating and navigating challenges. This resource is structured to address specific issues in a direct question-and-answer format, grounded in scientific expertise and validated protocols.
Introduction: The PROTAC Revolution and the Inevitability of Resistance
PROTACs represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven degradation. By hijacking the cell's own ubiquitin-proteasome system (UPS), these heterobifunctional molecules can eliminate a target protein entirely.[1][2][3] The catalytic nature of PROTACs means that a single molecule can induce the degradation of multiple target proteins, offering a significant advantage over traditional inhibitors.[3][4]
However, as with any potent therapeutic modality, cancer cells can develop mechanisms of resistance.[5] Understanding these escape routes is paramount for the successful development and application of PROTAC technology. This guide will walk you through the primary mechanisms of resistance to CRBN-based PROTACs and provide actionable solutions.
Core Troubleshooting Guides
Problem Area 1: Is the Executioner Failing? Issues with the E3 Ligase Machinery
Question: My previously effective CRBN-based PROTAC has lost its ability to degrade my protein of interest (POI). What could be wrong with the E3 ligase complex?
Expert Insight & Causality: This is one of the most frequently observed mechanisms of acquired resistance to CRBN-based PROTACs.[5][6][7] The efficacy of your PROTAC is entirely dependent on the functional integrity of the CRL4CRBN E3 ubiquitin ligase complex. If the cell can no longer assemble this complex or if it cannot be recruited by your PROTAC, degradation will fail. The primary culprits are alterations to Cereblon itself.
-
CRBN Downregulation or Loss: Cancer cells can reduce or completely eliminate the expression of CRBN, often through genomic alterations like gene deletion or promoter methylation.[6][8][9] Since CRBN is a non-essential gene in many cell lines, its loss is a low-fitness-cost escape mechanism.[10]
-
CRBN Mutations: Mutations within the thalidomide-binding domain of CRBN can prevent the PROTAC from docking with the E3 ligase, thereby inhibiting the formation of the crucial ternary complex.[5]
-
Alterations in other CRL4CRBN Components: Less commonly, resistance can arise from mutations or downregulation of other core components of the complex, such as CUL4A, DDB1, or RBX1.[7][8]
Diagnostic Workflow:
The following step-by-step workflow will help you determine if the E3 ligase machinery is compromised in your resistant cell line.
Caption: Workflow to diagnose E3 ligase-mediated resistance.
Detailed Protocols:
-
Step 1: Assess CRBN Protein Levels by Western Blot:
-
Objective: To compare the amount of CRBN protein in your resistant cells versus the parental (sensitive) cells.
-
Procedure:
-
Lyse an equal number of parental and resistant cells.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a validated primary antibody against CRBN.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Interpretation: A significant reduction or complete absence of the CRBN band in the resistant line is a strong indicator of resistance due to CRBN loss.[9][11]
-
-
Step 2: Quantify CRBN mRNA by qRT-PCR:
-
Objective: To determine if the loss of CRBN protein is due to reduced transcription.
-
Procedure:
-
Isolate total RNA from both parental and resistant cells.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR using validated primers for CRBN and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Interpretation: A significant decrease in CRBN mRNA levels in resistant cells suggests that resistance is mediated by transcriptional repression or gene deletion.[8]
-
-
Step 3: Sequence the CRBN Gene:
-
Objective: To identify point mutations that could impair PROTAC binding.
-
Procedure:
-
Isolate genomic DNA from both cell lines.
-
Amplify the coding region of the CRBN gene using PCR.
-
Sequence the PCR product (Sanger sequencing) or perform next-generation sequencing (NGS) for a more comprehensive analysis.
-
-
Interpretation: Compare the sequences to the reference genome. A non-synonymous mutation in the region known to bind to the PROTAC's E3 ligase ligand (e.g., thalidomide, pomalidomide) is a likely cause of resistance.
-
-
Step 4: CRBN Rescue Experiment:
-
Objective: To functionally validate that the loss of CRBN is the cause of resistance.
-
Procedure:
-
Transfect or transduce the resistant cells with a vector expressing wild-type CRBN.
-
Establish a stable cell line or perform transient experiments.
-
Treat the CRBN-re-expressing resistant cells with your PROTAC.
-
Assess POI degradation by Western blot.
-
-
Interpretation: Restoration of POI degradation upon CRBN re-expression confirms that CRBN loss was the mechanism of resistance.[8]
-
Solutions and Mitigation Strategies:
-
Switch E3 Ligase: This is the most effective strategy. If you have confirmed resistance is due to a compromised CRL4CRBN complex, switch to a PROTAC that recruits a different E3 ligase, such as VHL (von Hippel-Lindau).[5][6] Cells resistant to a CRBN-based PROTAC often remain sensitive to a VHL-based one, and vice-versa.[5]
-
Molecular Glues: Consider using molecular glue-type degraders if available for your target. These compounds often have different binding modes and may circumvent specific resistance mutations.[6]
-
Explore Novel E3 Ligases: The field is rapidly expanding beyond CRBN and VHL. PROTACs recruiting novel E3 ligases like RNF114 or KEAP1 may offer a path forward.[6]
Problem Area 2: Is the Cell Pumping Out Your PROTAC? Efflux and Compensatory Pathways
Question: My PROTAC shows good initial activity, but the effect is not sustained, or I need much higher concentrations than expected. Could something be actively removing it from the cell?
Expert Insight & Causality: Absolutely. PROTACs are often large molecules that do not conform to traditional "rule-of-five" guidelines for oral drugs, making them potential substrates for cellular efflux pumps.[6][12]
-
Upregulation of Multidrug Resistance Protein 1 (MDR1): The most prominent mechanism in this category is the increased expression of the drug efflux pump MDR1 (also known as P-glycoprotein or ABCB1).[13][14][15][16] Both intrinsic high expression of MDR1 and acquired upregulation upon chronic PROTAC exposure can lead to resistance by actively pumping the PROTAC out of the cell, preventing it from reaching the necessary intracellular concentration to form the ternary complex.[13][15][17]
-
Activation of Compensatory Signaling Pathways: Cells are remarkably adaptive. Upon successful degradation of a target protein, the cell may compensate by upregulating parallel or downstream signaling pathways to bypass the effect of the protein loss.[4][5] While this is a broader mechanism of drug resistance, it is highly relevant to targeted protein degraders.
Diagnostic Workflow:
Caption: Workflow to diagnose resistance from efflux or bypass pathways.
Detailed Protocols:
-
Step 1: Assess MDR1 (ABCB1) Expression:
-
Objective: To determine if MDR1 is overexpressed in your resistant cells.
-
Procedure:
-
Western Blot: Follow the protocol described in Problem Area 1, using a validated primary antibody against MDR1 (ABCB1).
-
qRT-PCR: Follow the protocol described in Problem Area 1, using validated primers for the ABCB1 gene.
-
-
Interpretation: A significant increase in MDR1 protein and/or ABCB1 mRNA in resistant cells strongly suggests an efflux-based resistance mechanism.[17]
-
-
Step 2: Co-administration with an MDR1 Inhibitor:
-
Objective: To functionally confirm that MDR1 activity is responsible for the observed resistance.
-
Procedure:
-
Pre-treat both parental and resistant cells with an MDR1 inhibitor for 1-2 hours.
-
Add your PROTAC at various concentrations to the inhibitor-containing media.
-
Continue the incubation for the standard duration of your degradation experiment.
-
Assess POI degradation by Western blot.
-
-
Interpretation: If the MDR1 inhibitor re-sensitizes the resistant cells to your PROTAC (i.e., you observe restored POI degradation), this confirms MDR1-mediated efflux is the cause of resistance.[13][15]
-
Table 1: Recommended MDR1 Inhibitors for In Vitro Experiments
| Inhibitor | Recommended Starting Concentration | Notes |
| Tariquidar | 100 - 500 nM | A potent and specific third-generation P-gp inhibitor. |
| Verelan (Verapamil) | 1 - 10 µM | A less specific inhibitor, also affects calcium channels. |
| Lapatinib | 1 - 5 µM | A dual EGFR/ErbB2 inhibitor that also inhibits MDR1.[15] |
Solutions and Mitigation Strategies:
-
Co-administration with MDR1 Inhibitors: For both in vitro and in vivo studies, combining the PROTAC with an MDR1 inhibitor can restore efficacy.[13][15] This is a clinically relevant strategy being explored for various cancer therapies.
-
PROTAC Redesign: If possible, medicinal chemistry efforts can be directed to design next-generation PROTACs with physicochemical properties that make them poorer substrates for MDR1. This may involve altering the linker or the warheads to reduce lipophilicity or add specific chemical motifs.
-
Target Compensatory Pathways: If you identify a bypass signaling pathway, a combination therapy approach may be warranted. Combine your PROTAC with an inhibitor of the activated compensatory kinase or pathway.
Problem Area 3: Has the Target Itself Changed?
Question: My PROTAC is designed against a specific protein conformation or binding pocket. Could a mutation in the target be causing resistance?
Expert Insight & Causality: While a key advantage of PROTACs is their ability to often overcome resistance caused by mutations that affect the catalytic activity of a target (like a kinase), they are not entirely immune to target-based resistance.[2][18]
-
Mutation in the PROTAC Binding Site: The PROTAC must physically bind to the POI. If a mutation occurs in the binding pocket of the POI warhead, it can reduce or abolish the affinity of the PROTAC for its target.[18] This prevents the formation of the ternary complex and subsequent degradation. This mechanism is less common than for traditional inhibitors because PROTACs can often tolerate weaker binding affinities, but it remains a possibility.[6]
-
Target Overexpression: In some cases, cells may respond to protein degradation by dramatically upregulating the transcription of the target gene, attempting to outpace the rate of degradation.[2][4] While PROTACs are catalytic, there is a limit to their degradation capacity, and extreme overexpression can lead to a resistant phenotype.
Diagnostic Workflow:
-
Sequence the Target Gene: Isolate genomic DNA or RNA (for cDNA) from your resistant cells and sequence the coding region of your POI. Compare this to the parental line to identify any acquired mutations.
-
Assess Target mRNA and Protein Levels: Use qRT-PCR and Western blot to compare the expression levels of your POI in resistant versus parental cells. A dramatic increase in the resistant line could indicate compensatory overexpression.
-
In Vitro Binding Assays: If a mutation is found, perform biophysical assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) to measure the binding affinity of your PROTAC's POI warhead to both the wild-type and mutated recombinant protein. A significant drop in affinity for the mutant protein would confirm this resistance mechanism.
Solutions and Mitigation Strategies:
-
Design a New POI Warhead: If resistance is due to a mutation in the binding site, the most direct solution is to design a new PROTAC with a warhead that binds to a different site on the target protein or that can accommodate the mutation.
-
Increase PROTAC Dose (for Overexpression): If resistance is due to massive overexpression, you may be able to overcome it by increasing the concentration of the PROTAC, though this may be limited by off-target effects or the "hook effect".
-
Combine with Transcriptional Inhibitors: For resistance driven by target overexpression, consider combining your PROTAC with an agent that inhibits the transcription of the POI gene.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing any degradation, even in my parental cell line. What should I check first?
First, confirm the basics. Ensure your PROTAC is soluble in your cell culture medium and that your final DMSO concentration is non-toxic (typically <0.5%). Verify the integrity of your compound. Next, check the basal expression of both your target protein and CRBN in your cell line; if either is very low, degradation will be inefficient. Finally, consider cell permeability. PROTACs are large molecules and may not passively diffuse into all cell types effectively.[19]
Q2: What is the "hook effect" and how can I avoid it?
The hook effect occurs at high PROTAC concentrations where the PROTAC independently saturates both the POI and CRBN, preventing the formation of the productive ternary complex.[12] This leads to a bell-shaped dose-response curve where degradation is potent at intermediate concentrations but decreases at very high concentrations. To avoid this, perform a full dose-response curve (e.g., from 1 pM to 10 µM) to identify the optimal concentration range for your system.
Q3: How do I confirm that the degradation I'm seeing is proteasome- and CRBN-dependent?
This is a critical validation step.
-
Proteasome-dependence: Pre-treat your cells with a proteasome inhibitor (e.g., MG132 at 10 µM or Carfilzomib at 1 µM) for 1-2 hours before adding your PROTAC. If degradation is blocked, it confirms the involvement of the proteasome.[20]
-
CRBN-dependence:
-
Pre-treat cells with a competitor that binds to CRBN, such as free pomalidomide or thalidomide (at ~10 µM). This should outcompete your PROTAC for CRBN binding and prevent degradation.
-
Use a CRBN knockout or knockdown cell line. Your PROTAC should be inactive in these cells.
-
Synthesize a negative control PROTAC where the CRBN-binding warhead is chemically modified to prevent binding (e.g., by methylating a key nitrogen). This control molecule should be inactive.[20]
-
Q4: Can I use CRBN-based PROTACs in rodent models?
Yes, but with a key consideration. While mouse Cereblon is functional and can be recruited by PROTACs, there are species-specific differences in the binding of certain immunomodulatory drugs (IMiDs).[21] It is essential to confirm that your specific CRBN ligand is active against the murine ortholog before beginning in vivo studies.
References
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ResearchGate. Possible mechanisms of resistance to CRBN- and VHL-recruiting PROTACs... Available from: [Link]
-
Kurimchak, A. M., et al. (2022). The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells. Science Signaling, 15(749), eabn2707. Available from: [Link]
-
bioRxiv. (2021). MDR1 Drug Efflux Pump Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells. Available from: [Link]
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Drug Discovery News. (2023). The great escape: How cancer outsmarts PROTACs. Available from: [Link]
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PubMed. (2022). The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells. Available from: [Link]
-
ResearchGate. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells | Request PDF. Available from: [Link]
-
ResearchGate. (PDF) MDR1 Drug Efflux Pump Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells. Available from: [Link]
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Oh, S., et al. (2022). Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway. International Journal of Molecular Sciences, 23(15), 8415. Available from: [Link]
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ResearchGate. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes | Request PDF. Available from: [Link]
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AACR Journals. (2018). Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes. Available from: [Link]
-
Gasser, J. A., et al. (2022). Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders. Nature Chemical Biology, 18(12), 1380-1389. Available from: [Link]
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MDPI. (2024). Proteolysis Targeting Chimera Agents (PROTACs): New Hope for Overcoming the Resistance Mechanisms in Oncogene-Addicted Non-Small Cell Lung Cancer. Available from: [Link]
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Biocompare. (2022). PROTACs: A Practical Guide. Available from: [Link]
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Frontiers. (2022). Overcoming Cancer Drug Resistance Utilizing PROTAC Technology. Available from: [Link]
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NIH. (2022). Overcoming Cancer Drug Resistance Utilizing PROTAC Technology. Available from: [Link]
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PubMed. (2024). Discovery of the cereblon-recruiting tubulin PROTACs effective in overcoming Taxol resistance in vitro and in vivo. Available from: [Link]
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ResearchGate. Acquired resistance to PROTAC dBET1 is characterized by downregulation... | Download Scientific Diagram. Available from: [Link]
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Kuick Research. (2024). PROTAC Drugs Overcoming Cancer Drug Resistance. Available from: [Link]
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ResearchGate. Resistance to CRBN-based BET PROTAC is caused by the loss of Cereblon... - ResearchGate. Available from: [Link]
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NIH. (2022). Proteolysis-targeting chimeras (PROTACs) in cancer therapy. Available from: [Link]
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NIH. (2021). Degradation of proteins by PROTACs and other strategies. Available from: [Link]
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OAText. (2018). Controversy regarding the functional conservation of cereblon CUL4-type E3 ligase substrate receptor. Available from: [Link]
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YouTube. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. Available from: [Link]
-
NIH. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? Available from: [Link]
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ResearchGate. (PDF) Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? Available from: [Link]
-
eScholarship.org. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Available from: [Link]
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NIH. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Cereblon Engagement of 4-(4-Bromophenyl)piperidine-2,6-dione in Cells
In the rapidly evolving field of targeted protein degradation, unequivocally demonstrating that a novel small molecule engages its intended target within the complex cellular environment is the cornerstone of a successful research program. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the cellular engagement of 4-(4-Bromophenyl)piperidine-2,6-dione, a pomalidomide analog[1][2][3][4], with its target, the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).
The central mechanism of action for molecules in this class, known as immunomodulatory drugs (IMiDs) or Cereblon E3 ligase modulators (CELMoDs), involves binding to CRBN.[5][6] This binding event alters the substrate specificity of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[7][8][9] Therefore, confirming direct, physical interaction between your compound and CRBN inside a living cell is paramount to correctly interpreting downstream functional data.
This guide moves beyond simple protocol recitation. It delves into the causality behind experimental choices, highlights the strengths and weaknesses of each approach, and provides the technical details necessary for rigorous, self-validating experimental design.
The Imperative of Direct Target Engagement Validation
Observing a downstream effect, such as the degradation of IKZF1, is a critical piece of evidence but is insufficient on its own. Such an observation does not rule out the possibility of indirect mechanisms or off-target effects that could lead to the same outcome. Direct engagement assays provide the foundational evidence that the compound physically interacts with the target protein in its native, cellular context. This validation is crucial for:
-
Mechanism of Action (MoA) Confirmation: Directly links the chemical matter to the biological target.
-
Structure-Activity Relationship (SAR) Studies: Enables the correlation of compound potency in functional assays with its affinity for the target.
-
Lead Optimization: Guides medicinal chemistry efforts to improve on-target potency and selectivity.
-
Translational Confidence: Builds a stronger case for the compound's proposed mechanism as it moves toward more complex biological systems.
Comparative Analysis of Cellular Target Engagement Methodologies
We will compare three orthogonal, yet complementary, state-of-the-art methods for validating the engagement of this compound with CRBN in cells:
-
Cellular Thermal Shift Assay (CETSA®): A label-free biophysical method based on ligand-induced thermal stabilization.[10]
-
NanoBRET™ Target Engagement Assay: A proximity-based live-cell assay measuring competitive displacement of a fluorescent tracer.[11][12]
-
Functional Degradation Assay: An indirect but highly physiological readout measuring the primary downstream consequence of CRBN engagement.
Methodology Comparison
| Assay | Principle | Key Parameters Measured | Typical Readout | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[10] | Thermal shift (ΔTm), IC50 (isothermal) | Western Blot, Mass Spectrometry | Label-free; works on endogenous, unmodified protein in any cell type or tissue.[10][13] | Lower throughput; requires an antibody for WB or MS for proteomics; not all binding events cause a thermal shift.[14][15] |
| NanoBRET™ Target Engagement | Competitive displacement of a fluorescent tracer from a NanoLuc®-CRBN fusion protein by the compound, decreasing BRET signal.[16][17] | Intracellular IC50 | BRET Ratio | Live-cell, real-time kinetic data possible; highly sensitive and quantitative; high-throughput.[11][18] | Requires genetic modification (NanoLuc tagging) of CRBN; dependent on a specific fluorescent tracer.[19] |
| Functional Degradation Assay (IKZF1) | CRBN engagement by the compound leads to ubiquitination and proteasomal degradation of the neosubstrate IKZF1.[7][8] | DC50 (concentration for 50% degradation), Dmax (maximal degradation) | Western Blot, HiBiT™ Assay, Flow Cytometry | Measures physiologically relevant downstream outcome; confirms functional competency of the ternary complex.[20][21] | Indirect measurement of engagement; susceptible to confounding factors affecting the ubiquitin-proteasome system. |
In-Depth Look 1: Cellular Thermal Shift Assay (CETSA)
CETSA is grounded in the biophysical principle that when a small molecule binds to a protein, it generally increases the protein's conformational stability.[10] This added stability makes the protein more resistant to thermal denaturation.
CETSA Workflow & Logic
The causality is direct: if this compound binds to CRBN, the CRBN protein will require a higher temperature to unfold and aggregate compared to the unbound state. We measure the amount of soluble CRBN remaining after heating across a temperature gradient.
Caption: High-level workflow for a classic CETSA experiment.
Data Interpretation: A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. This shift (ΔTm) is direct evidence of target engagement. An isothermal dose-response experiment, performed at a single temperature near the Tm, can be used to determine the compound's cellular IC50 for target binding.[13]
Experimental Protocol: CETSA by Western Blot
-
Cell Treatment: Seed multiple myeloma (MM.1S) cells at 1x10^6 cells/mL. Treat cells with 10 µM this compound or vehicle (0.1% DMSO) for 2 hours at 37°C.
-
Heating: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 3°C increments), followed by a 3-minute cooling step at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing followed by thawing at 25°C) to release cellular proteins while avoiding detergents that could disrupt the aggregates.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This crucial step pellets the denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble CRBN by SDS-PAGE and Western Blot using a validated anti-CRBN antibody.
-
Analysis: Quantify band intensities using densitometry. Normalize the intensity at each temperature to the 46°C (no denaturation) sample for both vehicle and compound treatments. Plot the normalized intensity versus temperature to generate melting curves.
In-Depth Look 2: NanoBRET™ Target Engagement Assay
This technology leverages Bioluminescence Resonance Energy Transfer (BRET), a proximity-dependent energy transfer phenomenon.[11] It requires engineering the cells to express CRBN fused to a bright, stable NanoLuc® luciferase.
NanoBRET™ Workflow & Logic
The logic is based on competition. A cell-permeable fluorescent tracer binds to the NanoLuc-CRBN fusion protein. When the tracer is bound and the NanoLuc substrate is added, the luciferase emits light that excites the nearby fluorescent tracer, resulting in a high BRET signal.[17] If this compound enters the cell and binds to CRBN, it displaces the tracer, separating the donor (NanoLuc) and acceptor (tracer), leading to a dose-dependent decrease in the BRET signal.[12]
Caption: Principle of the NanoBRET™ competitive displacement assay.
Experimental Protocol: NanoBRET™ CRBN Engagement
-
Cell Preparation: Transiently transfect HEK293 cells with a vector encoding a NanoLuc®-CRBN fusion protein. After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
Assay Plating: In a white 96-well plate, add the test compound (this compound) across a range of concentrations (e.g., 100 µM to 10 pM).
-
Tracer Addition: Add the NanoBRET™ CRBN Tracer to all wells at its predetermined optimal concentration.
-
Cell Addition: Add the transfected HEK293 cells to all wells and incubate for 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium within the cells.
-
Detection: Add the Nano-Glo® Substrate/Inhibitor solution. This solution contains the furimazine substrate for NanoLuc® and an extracellular inhibitor to reduce background signal from any lysed cells.
-
Measurement: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a four-parameter log-logistic curve to determine the intracellular IC50.
In-Depth Look 3: Functional Degradation of IKZF1
This assay provides the crucial link between target engagement and biological function. The binding of a pomalidomide-like molecule to CRBN creates a novel protein interface that recruits IKZF1 to the E3 ligase complex, leading to its degradation.[8][9] Measuring IKZF1 protein levels is therefore a robust, physiologically relevant, albeit indirect, indicator of CRBN engagement.
Mechanism of Action Pathway
Caption: Pathway of compound-induced IKZF1 degradation via CRBN.
Experimental Protocol: IKZF1 Degradation by Western Blot
-
Cell Treatment: Seed MM.1S cells at 0.5x10^6 cells/mL. Treat with a serial dilution of this compound (e.g., 10 µM to 1 nM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells by centrifugation, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blot: Separate 20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for IKZF1. Also probe with a loading control antibody (e.g., GAPDH or β-Actin) to normalize for loading differences.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.
-
Analysis: Quantify the band intensities. For each sample, normalize the IKZF1 signal to its corresponding loading control signal. Plot the normalized IKZF1 levels against compound concentration to determine the DC50 and Dmax values.[22]
Conclusion and Integrated Strategy
No single assay tells the whole story. A robust validation strategy for this compound relies on an integrated approach using orthogonal methods.
-
Initial Validation: Start with a functional IKZF1 degradation assay. It is often the most straightforward and directly answers the question: "Does my compound have the desired biological effect?".
-
Direct Engagement Confirmation: Follow up a positive degradation result with a direct biophysical assay. CETSA is an excellent choice as it confirms engagement with the endogenous, untagged protein in a native environment.[10]
-
Quantitative Affinity Determination: For lead compounds, the NanoBRET assay provides highly quantitative intracellular IC50 values, which are invaluable for SAR studies and understanding the relationship between target occupancy and downstream degradation.[11][23]
By combining a functional readout with direct, biophysical evidence of target engagement, researchers can build a comprehensive and compelling data package that rigorously validates the cellular mechanism of action for novel Cereblon-binding molecules.
References
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MassiveBio. (2026, January 15). Pomalidomide. Retrieved from [Link]
-
Zerfas, B. L., et al. (2023). Advancing targeted protein degrader discovery by measuring cereblon engagement in cells. Methods in Enzymology, 681, 169-188. Retrieved from [Link]
-
Wikipedia. (n.d.). Cereblon E3 ligase modulator. Retrieved from [Link]
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Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5969-5988. Retrieved from [Link]
-
Yang, J., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e8. Retrieved from [Link]
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Krönke, J., & Udeshi, N. D. (2018). Cereblon binding molecules in multiple myeloma. Current hematologic malignancy reports, 13(4), 283-288. Retrieved from [Link]
-
Adamcova, A., et al. (2014). Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide. Journal of Cancer Science and Therapy, 6(8). Retrieved from [Link]
-
Almqvist, H. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(3), 59-69. Retrieved from [Link]
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Zhang, M., et al. (2023). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Molecules, 28(18), 6682. Retrieved from [Link]
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La Misa, A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2420-2429. Retrieved from [Link]
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Yang, J., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e8. Retrieved from [Link]
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La Misa, A., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Retrieved from [Link]
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A Senior Application Scientist's Guide: 4-(4-Bromophenyl)piperidine-2,6-dione vs. Thalidomide for Cereblon-Recruiting PROTACs
In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the choice of E3 ligase ligand is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) molecule's success. For researchers hijacking the Cereblon (CRBN) E3 ligase complex, the conversation has expanded beyond the foundational thalidomide scaffold.[1][2] This guide provides an in-depth, objective comparison between the classic thalidomide and a key next-generation derivative, 4-(4-Bromophenyl)piperidine-2,6-dione, to inform rational PROTAC design for drug development professionals.
Introduction: The Central Role of the CRBN Ligand
PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][4] The CRBN-CUL4A complex is one of the most frequently hijacked E3 ligases, largely due to the availability of well-characterized, cell-permeable small molecule ligands derived from immunomodulatory imide drugs (IMiDs), such as thalidomide.[3][5][6]
The ligand's role is not merely to tether the E3 ligase. It profoundly influences the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a critical parameter for degradation efficiency.[][8][9] Therefore, subtle modifications to the CRBN ligand can have significant downstream consequences on a PROTAC's potency, selectivity, and pharmacokinetic properties.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Profiling the Ligands: Structure and Origin
Thalidomide and its derivatives, including lenalidomide and pomalidomide, form the cornerstone of CRBN-directed PROTACs.[1][10] this compound is a more recent innovation, emerging from medicinal chemistry efforts to optimize the core glutarimide structure for PROTAC applications.
Caption: Structural comparison of Thalidomide and this compound.
-
Thalidomide: The parent compound of the IMiD family.[2] Its glutarimide moiety is essential for docking into the tri-tryptophan pocket of CRBN.[11] The phthalimide ring offers a primary vector for linker attachment, typically at the 4- or 5-position, to create a functional PROTAC.[12] However, thalidomide's inherent biological activities and potential for racemization are important considerations.[]
-
This compound: This ligand retains the crucial glutarimide ring for CRBN binding but replaces the phthalimide group with a bromophenyl moiety. The bromine atom serves as a versatile chemical handle, often utilized for late-stage functionalization and linker attachment via cross-coupling reactions. This modification can influence physicochemical properties and provides an alternative synthetic route for PROTAC construction.
Head-to-Head Performance Comparison
The choice between these ligands is data-driven, hinging on several key performance indicators.
| Parameter | Thalidomide-based Ligands | This compound | Senior Scientist's Insight |
| CRBN Binding Affinity (IC50/Kd) | Typically in the low nanomolar to micromolar range (e.g., Thalidomide IC50: ~22.4 nM).[14] | Generally retains nanomolar binding affinity.[15] | While binary affinity is important, it is not the sole predictor of PROTAC efficacy. The stability of the ternary complex is often more critical.[][16] |
| Ternary Complex Cooperativity | Highly dependent on the POI and linker. Can exhibit both positive and negative cooperativity. | Also POI and linker-dependent. The altered geometry may favor ternary complex formation with certain POIs that are challenging for thalidomide-based PROTACs. | Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, is a highly desirable trait for potent degraders.[9] |
| Synthetic Accessibility | Well-established synthetic routes. Functionalized intermediates (e.g., with amino or azide linkers) are commercially available. | Synthesis is also well-documented. The bromophenyl group allows for versatile late-stage modifications using chemistries like Suzuki or Buchwald-Hartwig coupling.[15] | The synthetic flexibility of the bromophenyl ligand can be a significant advantage, enabling rapid generation of PROTAC libraries with diverse linkers for SAR studies. |
| Physicochemical Properties (LogD, PSA) | Properties are well-known. Can be synthetically tuned via derivatives like lenalidomide or pomalidomide to improve solubility or permeability.[10] | The bromophenyl group generally increases lipophilicity (LogD). This can impact solubility and permeability, which must be balanced during PROTAC design.[15] | Optimizing properties like solubility and permeability is crucial for achieving good oral bioavailability and in vivo efficacy.[16][17] Early assessment of these parameters is vital. |
| "Hook Effect" | Commonly observed. At high concentrations, the formation of binary complexes (PROTAC-POI, PROTAC-CRBN) dominates, reducing ternary complex formation and degradation.[8] | The hook effect is a general phenomenon for PROTACs and is also expected with this ligand. | The concentration at which the hook effect occurs can differ between ligands and PROTACs, influencing the therapeutic window. |
Experimental Protocols for Comparative Evaluation
To make an informed decision, rigorous experimental validation is non-negotiable. The following protocols provide a framework for comparing two PROTACs that differ only in their CRBN ligand.
This assay quantitatively assesses the formation of the POI-PROTAC-CRBN complex in a cell-free system.[18]
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay ideal for studying molecular interactions. A positive signal indicates that the E3 ligase and the POI are brought close together by the PROTAC.[14]
Materials:
-
Recombinant His-tagged CRBN/DDB1 complex
-
Recombinant GST-tagged POI
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescein-conjugated anti-GST antibody (acceptor)
-
PROTACs (Thalidomide-based and Bromophenyl-based)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20, pH 7.4)
-
384-well, low-volume, white assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of each PROTAC in Assay Buffer. Prepare a master mix of His-CRBN/DDB1, GST-POI, Tb-anti-His antibody, and Fluorescein-anti-GST antibody at 2X final concentration in Assay Buffer.
-
Assay Plate Setup: Add 5 µL of each PROTAC dilution (or vehicle control) to the assay wells.
-
Initiate Reaction: Add 5 µL of the protein/antibody master mix to each well.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the PROTAC concentration. A characteristic bell-shaped curve indicates ternary complex formation, and its height can be used to compare the relative stability or population of the complex formed by each PROTAC.[16]
This is the gold-standard method to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.
Rationale: Western blotting provides a semi-quantitative readout of the target protein levels within the cell after treatment, directly measuring the desired biological outcome.
Procedure:
-
Cell Culture: Seed cells expressing the POI in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations (e.g., 1 nM to 10 µM) of each PROTAC for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe with a loading control antibody (e.g., GAPDH, β-Actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Caption: Workflow for comparing CRBN ligands in PROTAC development.
Conclusion and Strategic Recommendations
The choice between this compound and thalidomide is not a matter of one being universally superior. It is a nuanced decision that depends on the specific context of the drug discovery program.
-
Choose Thalidomide (or its direct analogs like pomalidomide) when:
-
Working with a well-validated target where established thalidomide-based PROTACs have already shown promise.
-
Speed is critical, and leveraging commercially available, pre-functionalized linkers is a priority.
-
The physicochemical properties of existing IMiDs are suitable for the desired therapeutic profile.
-
-
Choose this compound when:
-
Thalidomide-based PROTACs have failed to induce potent degradation, suggesting poor ternary complex formation with the POI.
-
Greater synthetic flexibility is needed to explore a wider range of linker chemistries and attachment vectors.
-
There is a need to modulate the physicochemical properties, such as lipophilicity, in a way that is not easily achieved with the standard phthalimide ring.
-
Ultimately, the optimal CRBN ligand must be determined empirically for each target protein. By employing the rigorous comparative assays outlined above, researchers can make data-driven decisions, de-risk their projects, and accelerate the development of potent and selective protein degraders.
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Dong, J., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 26(11), 3203. Retrieved from [Link]
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Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 637861. Retrieved from [Link]
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Comparative Analysis of Cereblon Binding Affinity: Pomalidomide vs. 4-(4-Bromophenyl)piperidine-2,6-dione
A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth, objective comparison of the binding affinities of pomalidomide and 4-(4-bromophenyl)piperidine-2,6-dione to Cereblon (CRBN). As a critical substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, CRBN has emerged as a pivotal target in the field of targeted protein degradation. Understanding the binding kinetics and structural interactions of ligands with CRBN is fundamental to the rational design of novel molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs).
This document synthesizes publicly available experimental data, delves into the structural basis of molecular recognition, and provides a detailed experimental protocol for researchers to independently validate and expand upon these findings.
Introduction to Cereblon and its Ligands
Cereblon is a component of the CRL4 E3 ubiquitin ligase complex, where it functions as the substrate receptor, directly binding to proteins targeted for ubiquitination and subsequent degradation by the 26S proteasome.[1] The therapeutic potential of modulating this pathway was first realized through the clinical success of immunomodulatory drugs (IMiDs®) like thalidomide and its more potent analogs, lenalidomide and pomalidomide.[2][3] These molecules act as "molecular glues," inducing a novel interaction between CRBN and specific neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their degradation and potent anti-myeloma effects.[4][5][6]
-
Pomalidomide: A third-generation IMiD, pomalidomide is an FDA-approved therapeutic for multiple myeloma.[4][7] It is a derivative of thalidomide, featuring an additional amino group on the phthalimide ring, which is critical for its enhanced potency and neosubstrate recruiting profile.[][9]
-
This compound: This molecule represents a simplified chemical scaffold. It contains the core piperidine-2,6-dione (also known as a glutarimide) moiety, which is the essential pharmacophore for CRBN binding, but lacks the phthalimide ring system of pomalidomide. It is often considered a foundational building block or fragment for developing more complex CRBN ligands.
Comparative Analysis: Binding Affinity and Structural Interactions
Molecular Structures
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The Scientist's Guide to E3 Ligase Recruitment: A Head-to-Head Comparison of CRBN vs. VHL Ligands in PROTAC Efficacy
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase to hijack is a pivotal decision that profoundly shapes the efficacy, selectivity, and therapeutic window of a Proteolysis Targeting Chimera (PROTAC). Among the over 600 E3 ligases in the human proteome, Cereblon (CRBN) and von Hippel-Lindau (VHL) have emerged as the undisputed workhorses, each offering a distinct set of advantages and disadvantages. This in-depth guide provides a comprehensive, head-to-head comparison of CRBN and VHL as pillars of PROTAC design, supported by experimental data and actionable protocols to empower you in selecting the optimal ligase for your protein of interest (POI).
The Central Tenet of PROTACs: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules comprised of two distinct ligands connected by a chemical linker.[1][2][3] One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][4] The choice of E3 ligase—and by extension, its recruiting ligand—is therefore a critical design element that dictates the downstream biological and pharmacological outcomes.
Caption: The catalytic cycle of a PROTAC, inducing proximity between a target protein and an E3 ligase for degradation.
At a Glance: Key Distinctions Between CRBN and VHL
The decision to employ a CRBN- or VHL-based PROTAC is not trivial; it influences everything from molecular properties and degradation kinetics to tissue specificity and potential off-target effects.[5][]
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Recruiting Ligands | Immunomodulatory drugs (IMiDs): Thalidomide, Lenalidomide, Pomalidomide[7][] | Hydroxyproline (Hyp)-mimicking ligands, e.g., VH032[1][9] |
| Ligand Properties | Smaller molecular weight, often derived from orally available scaffolds[5][] | Higher molecular weight, can present challenges with cell permeability[] |
| Binding Pocket | More open and accommodating, "softer" surface[5][] | More defined and buried, a "pivoting clamp" mechanism[] |
| Substrate Scope | Broader substrate promiscuity[5] | Generally considered more selective with a smaller promiscuity window[5][] |
| Off-Target Effects | Known degradation of "neosubstrate" zinc-finger transcription factors (e.g., IKZF1, IKZF3)[5][][7] | Generally considered to have fewer inherent off-target effects[5] |
| Kinetics | Faster turnover rates, potentially advantageous for rapidly dividing cells[] | Forms more stable, longer-lived ternary complexes[] |
| Expression Profile | Ubiquitously expressed, with high levels in hematopoietic and neural tissues[5][] | Widely expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels[5][][10] |
| Subcellular Localization | Can shuttle between the nucleus and cytoplasm[] | Predominantly cytosolic[] |
| Clinical Landscape | Majority of PROTACs in clinical trials are CRBN-based[11] | Fewer clinical-stage PROTACs, but gaining traction (e.g., DT2216)[12] |
Deep Dive: Ligand Architectures and Their Implications
The foundational ligands for CRBN and VHL present distinct chemical starting points that influence the physicochemical properties of the final PROTAC.
CRBN Ligands: The IMiD Family
Ligands for CRBN are derived from the immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[2][][13] These are relatively small, drug-like molecules. Pomalidomide and lenalidomide are generally more potent in recruiting CRBN and inducing degradation of neosubstrates compared to the parent thalidomide.[7][14]
Caption: Common CRBN-recruiting ligands used in PROTAC design.
A crucial consideration for CRBN-based PROTACs is the inherent biological activity of the IMiD ligand itself. These molecules act as "molecular glues," inducing the degradation of endogenous neosubstrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][14][15] This can be a double-edged sword: while contributing to desired anti-cancer effects in hematological malignancies, it can also cause off-target effects, including immunomodulation, that are independent of the intended POI degradation.[]
VHL Ligands: Mimicking the Hypoxia Response
VHL ligands were developed through structure-based design to mimic the binding of a hydroxylated proline residue of Hypoxia-Inducible Factor-1α (HIF-1α) to VHL.[1][16][17][18] A widely used scaffold is VH032.[9][19] These ligands are typically larger and more complex than IMiDs, which can impact the overall size, polarity, and permeability of the resulting PROTAC.[] However, the more constrained and specific nature of the VHL binding pocket generally leads to higher selectivity and a cleaner off-target profile for the VHL-recruiting portion of the PROTAC.[5][]
Caption: The foundational VHL-recruiting ligand, VH032.
Head-to-Head Efficacy: A Tale of Two Ligases
The ultimate measure of a PROTAC's success is its ability to potently and selectively degrade the POI. Direct comparisons have shown that the choice between CRBN and VHL can yield dramatically different outcomes for the same target.
For instance, studies on Bruton's tyrosine kinase (BTK) degraders found that while both CRBN- and VHL-recruiting PROTACs could be developed, the CRBN-based versions often demonstrated superior degradation efficacy.[20] Conversely, in the development of estrogen receptor-alpha (ERα) degraders, VHL-based PROTACs induced significant degradation while CRBN-based molecules showed no obvious effect.[11]
This target-dependent preference underscores a key principle in PROTAC design: the formation of a stable and productive ternary complex is paramount. The geometry, protein-protein interactions, and cooperativity within this complex are influenced by the specific POI, the E3 ligase, and the nature of the linker connecting the two ligands.[16][21]
Quantitative Comparison of BRD4 Degraders
Bromodomain-containing protein 4 (BRD4) is a well-studied target for TPD. The table below summarizes the performance of two prototypical BRD4 degraders: dBET1 (CRBN-based) and MZ1 (VHL-based).
| PROTAC | E3 Ligase Recruited | Ligand | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| dBET1 | CRBN | Pomalidomide | BRD4 | various | ~1-100 | >90 | [22] |
| MZ1 | VHL | VH032 derivative | BRD4 | various | ~1-100 | >90 | [22] |
While both dBET1 and MZ1 are potent degraders, their activity profiles can vary significantly across different cell lines. One extensive study found that while MZ1 was broadly active across a panel of 56 cancer cell lines, the CRBN-dependent dBET1 was frequently inactive.[22] This differential activity was strongly correlated with the expression levels of the respective E3 ligases, with low CRBN expression or mutations predicting resistance to dBET1.[22][23] This highlights the critical need to assess E3 ligase expression in the target tissue or cell type.
Experimental Playbook: A Step-by-Step Protocol for Comparing PROTAC Efficacy
To rigorously compare the efficacy of a CRBN- vs. a VHL-based PROTAC for your target, a systematic experimental workflow is essential.
Caption: A validated workflow for the head-to-head comparison of PROTAC efficacy.
Protocol 1: Determining Degradation Potency (DC₅₀ and Dₘₐₓ) via Western Blot
This protocol establishes the concentration-dependent degradation of the POI.
-
Cell Seeding: Plate your chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Prepare serial dilutions of your CRBN-based PROTAC, VHL-based PROTAC, and a vehicle control (e.g., DMSO). A typical concentration range is 0.1 nM to 10 µM. Treat the cells for a fixed duration (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against your POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the log of the PROTAC concentration. Fit the data to a four-parameter variable slope equation to determine the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (maximum degradation achieved).
-
Protocol 2: Verifying the Mechanism of Action
This experiment confirms that the observed protein loss is dependent on the ubiquitin-proteasome system.
-
Co-treatment Setup: Seed cells as described above.
-
Inhibitor Pre-treatment: Pre-treat cells for 1-2 hours with:
-
A proteasome inhibitor (e.g., 1 µM MG132 or 100 nM Carfilzomib).
-
A neddylation inhibitor (e.g., 1 µM MLN4924), which inactivates Cullin-RING ligases.
-
A vehicle control.
-
-
PROTAC Treatment: Add your CRBN- and VHL-based PROTACs at a concentration known to cause significant degradation (e.g., 5-10x DC₅₀) to the pre-treated wells. Include a control well with only the inhibitor.
-
Harvest and Analysis: Incubate for the standard treatment duration (e.g., 18-24 hours) and then process the samples for Western Blot as described in Protocol 1.
-
Interpretation: Successful "rescue" of the POI levels in the inhibitor co-treated lanes compared to the PROTAC-only lane confirms that degradation is dependent on the proteasome and the activity of the recruited E3 ligase.
Conclusion: Making an Informed Choice
The choice between CRBN and VHL is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific context of the drug discovery program.[]
-
Choose CRBN when: Your target is in the nucleus, you require rapid degradation kinetics, or you are working in a therapeutic area (e.g., hematological oncology) where the neosubstrate activity of IMiDs could be beneficial. The smaller, more drug-like nature of IMiD ligands may also offer advantages in developing orally bioavailable degraders.[5][]
-
Choose VHL when: A clean off-target profile is paramount, your target is primarily cytosolic, or you are concerned about potential immunomodulatory side effects. VHL may also be the better choice in solid tumors where CRBN expression is low or in hypoxic environments that down-regulate VHL.[5][]
Ultimately, the most effective path forward is empirical. Designing and testing both CRBN- and VHL-based PROTACs in parallel, using the rigorous validation workflow outlined above, provides the most comprehensive data to select a lead candidate with the highest probability of clinical success. The dynamic interplay between the target protein and the E3 ligase surface dictates the formation of a productive ternary complex, and only direct experimental comparison can reveal the optimal pairing.
References
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Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology, 10(8), 1770-1777. [Link]
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Galdeano, C., Gadd, M. S., & Ciulli, A. (2014). Structure-guided design and optimization of small molecules targeting the protein-protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit with in vitro nanomolar affinities. Journal of Medicinal Chemistry, 57(20), 8657-8663. [Link]
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Girardini, M., Maniaci, C., Hughes, S. J., Testa, A., & Ciulli, A. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry, 27(12), 2466-2479. [Link]
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Steinebach, C., Lindner, S., & Böttcher, J. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 598249. [Link]
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Fawver, J. N., et al. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 32(9), 1045-1061. [Link]
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Girardini, M., Maniaci, C., Hughes, S. J., Testa, A., & Ciulli, A. (2019). Cereblon versus VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. ChemRxiv. [Link]
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Schiedel, M., et al. (2018). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 61(1), 4-16. [Link]
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Girardini, M., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7439-7481. [Link]
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Girardini, M., Maniaci, C., Hughes, S. J., Testa, A., & Ciulli, A. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. MRC Protein Phosphorylation and Ubiquitylation Unit. [Link]
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Han, X., et al. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. Journal of Medicinal Chemistry, 62(24), 11218-11231. [Link]
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Kumar, A., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 269, 116281. [Link]
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Steinebach, C., et al. (2018). Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. ACS Chemical Biology, 13(9), 2771-2782. [Link]
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ResearchGate. (n.d.). Genomic and expression profiles of VHL and CRBN in normal tissue and cancer. Figure from Publication. [Link]
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Ghencea, V. I., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology, 17(4), 856-866. [Link]
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Wolska, J., et al. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. International Journal of Molecular Sciences, 24(5), 4817. [Link]
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Handa, H. (2024). Protein degraders - from thalidomide to new PROTACs. Journal of Biochemistry, 175(4), 275-283. [Link]
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Wang, Y., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Acta Pharmaceutica Sinica B, 12(10), 3822-3841. [Link]
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Kim, D., & Baek, S. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules, 27(19), 6296. [Link]
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ResearchGate. (n.d.). Potential neo-substrates of thalidomide, lenalidomide, pomalidomide,... Figure from Publication. [Link]
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Bondeson, D. P., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 25(1), 78-87.e5. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-23. [Link]
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Scott, J. S., & Ciulli, A. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 145(1), 8-23. [Link]
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ResearchGate. (n.d.). Possible mechanisms of resistance to CRBN- and VHL-recruiting PROTACs... Figure from Publication. [Link]
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Aublette, M. C., et al. (2022). Selective Wee1 degradation by PROTAC degraders recruiting VHL and CRBN E3 ubiquitin ligases. Bioorganic & Medicinal Chemistry Letters, 64, 128636. [Link]
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ResearchGate. (n.d.). Correlation of PROTAC activity with CRBN and VHL RNA expression, DNA... Figure from Publication. [Link]
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Donovan, K. A., et al. (2022). Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases. eLife, 11, e75323. [Link]
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A Comparative Guide to the In Vivo Efficacy of 4-(4-Bromophenyl)piperidine-2,6-dione-based Degraders in Xenograft Models
In the rapidly advancing field of targeted protein degradation (TPD), the 4-(4-bromophenyl)piperidine-2,6-dione scaffold, a derivative of thalidomide, has become a cornerstone for the design of potent degraders that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] These agents, encompassing both proteolysis-targeting chimeras (PROTACs) and molecular glues, offer a novel therapeutic modality for cancers and other diseases by eliminating pathogenic proteins.[3][4][5][6] This guide provides a comprehensive comparison of the in vivo efficacy of prominent degraders based on this scaffold in preclinical xenograft models, supported by experimental data and detailed protocols for researchers in drug development.
The Central Role of the this compound Scaffold
The this compound moiety is a high-affinity ligand for CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[1] Its incorporation into small molecules facilitates the recruitment of this cellular machinery to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the action of both PROTACs and molecular glues.
-
PROTACs are bifunctional molecules that consist of a ligand for the target protein and a ligand for an E3 ligase (in this case, the this compound scaffold for CRBN), connected by a chemical linker.[7]
-
Molecular glues are smaller molecules that induce a novel interaction between the E3 ligase and the target protein, effectively "gluing" them together.[4][7][8] The immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, from which this scaffold is derived, are classic examples of molecular glues.[1]
The advantageous physicochemical properties of this scaffold have made CRBN a frequently utilized E3 ligase in the development of protein degraders.[9]
Comparative In Vivo Efficacy of BET Protein Degraders
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical regulators of oncogene transcription, making them attractive targets in oncology. Several this compound-based BET degraders have demonstrated significant anti-tumor activity in various xenograft models.
Key BET Degraders:
-
ARV-825: A PROTAC that links the BET inhibitor OTX015 to a pomalidomide-based CRBN ligand.[1][10]
-
dBET1: A pioneering PROTAC that joins the BET inhibitor JQ1 with thalidomide.[1]
Below is a comparative summary of their in vivo efficacy from various studies.
| Degrader | Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference(s) |
| ARV-825 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | CCRF-CEM | Xenograft | Not Specified | Significantly reduced tumor growth | [10][11] |
| Neuroblastoma | SK-N-BE(2) | Xenograft Mice | 5 mg/kg, daily | Significant reduction in tumor burden and weight | [12][13] | |
| Thyroid Carcinoma | TPC-1 | SCID Mice | 5 or 25 mg/kg, daily (gavage) | Potent, dose-dependent tumor growth inhibition | [12] | |
| Gastric Cancer | HGC27 | Nude Mice | 10 mg/kg, daily (i.p.) | Significantly reduced tumor burden | [12] | |
| dBET1 | Acute Myeloid Leukemia (AML) | MV4;11 | Xenograft | Not Specified | Significant reduction in tumor size | [1] |
| BETd-246 | Triple-Negative Breast Cancer (TNBC) | Not Specified | Xenograft | Intravenously | Effective suppression of tumor growth | [14][15] |
| BETd-260 | Triple-Negative Breast Cancer (TNBC) | MDA-MB-468 | Xenograft | Intravenously | Effective suppression of tumor growth | [14] |
Insights from Comparative Studies:
-
In T-cell Acute Lymphoblastic Leukemia (T-ALL) models, ARV-825 has shown superiority over the BET inhibitor OTX015 and even the first-generation degrader dBET1, suggesting that the choice of both the BET inhibitor and the CRBN ligand, as well as the linker, can significantly impact efficacy.[10][11]
-
ARV-825 demonstrated potent, dose-dependent tumor growth inhibition in a thyroid carcinoma model without significant toxicity.[12]
-
Studies in neuroblastoma have shown that the anti-tumor activity of ARV-825 is linked to the degradation of BET proteins and subsequent suppression of MYCN or c-Myc expression.[13]
-
BET degraders like BETd-246 and BETd-260 have shown efficacy in TNBC xenograft models at well-tolerated doses.[14]
In Vivo Efficacy of ALK Degraders
Anaplastic Lymphoma Kinase (ALK) is a well-validated target in non-small cell lung cancer (NSCLC) and other malignancies. CRBN-based PROTACs have been developed to overcome resistance to ALK inhibitors.
| Degrader | Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference(s) |
| B3 | NSCLC | H3122 | Xenograft Mouse | 25 mg/kg and 50 mg/kg | 37% and 48% tumor growth inhibition, respectively | [16] |
| SIAIS001 | Not Specified | Not Specified | Not Specified | Not Specified | Good oral bioavailability and pharmacokinetic profile | [16][17] |
| TL13-12 | Anaplastic Large Cell Lymphoma, NSCLC | H3122, Karpas 299 | Not Specified | Not Specified | Highly effective degradation of wild-type ALK | [1] |
| TL13-112 | Anaplastic Large Cell Lymphoma, NSCLC | H3122, Karpas 299 | Not Specified | Not Specified | Highly effective degradation of wild-type ALK | [1] |
Key Findings for ALK Degraders:
-
The ALK degrader B3, which links the ALK inhibitor LDK378 to a CRBN ligand, demonstrated better in vivo anti-tumor activity compared to the parent inhibitor LDK378 in an H3122 xenograft model, without significant toxicity.[16]
-
SIAIS001, another ALK degrader, was noted for its favorable oral bioavailability and pharmacokinetic profile, a critical aspect for clinical translation.[16][17]
-
While highly effective against wild-type ALK, some ALK degraders did not show degradation of mutant EML4-ALK fusion proteins with certain resistance mutations, highlighting a potential challenge.[1]
Experimental Workflow for In Vivo Xenograft Studies
A robust and well-controlled experimental design is paramount for the reliable evaluation of these degraders. Below is a detailed, step-by-step protocol for a typical xenograft study.
Workflow Diagram
Caption: Workflow for a typical in vivo xenograft study of protein degraders.
Detailed Protocol
-
Cell Line Selection and Culture:
-
Choose a cancer cell line with known expression of the target protein and sensitivity to its degradation.
-
Culture cells in appropriate media and conditions to ensure logarithmic growth.
-
Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS) at the desired concentration.
-
-
Animal Model and Acclimatization:
-
Select an appropriate immunocompromised mouse strain (e.g., nude, SCID).
-
Allow animals to acclimatize to the facility for at least one week before the study begins.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the animals for tumor formation.
-
-
Tumor Growth Monitoring and Randomization:
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Degrader Formulation and Administration:
-
Formulate the degrader in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).
-
Administer the degrader or vehicle to the respective groups according to the planned dosing schedule (e.g., daily, twice daily).
-
-
In-life Data Collection:
-
Continue to monitor tumor volume and body weight regularly.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Sample Collection:
-
Euthanize the animals when tumors in the control group reach a predetermined endpoint or at the end of the study.
-
Collect blood for pharmacokinetic analysis and tumors for pharmacodynamic and biomarker analysis.
-
-
Ex Vivo Analysis:
-
Analyze tumor samples for target protein levels (e.g., by Western blot or immunohistochemistry) to confirm degradation.
-
Assess downstream biomarkers to confirm the biological effect of target degradation.
-
Signaling Pathway: Mechanism of Action
The following diagram illustrates the mechanism of action of a this compound-based PROTAC.
Caption: Mechanism of CRBN-based PROTAC-mediated protein degradation.
Conclusion
Degraders based on the this compound scaffold have demonstrated significant in vivo efficacy in a variety of xenograft models, establishing them as a promising class of therapeutics. The comparative data presented in this guide highlight the potential for these molecules to offer superior anti-tumor activity compared to traditional inhibitors. However, challenges such as acquired resistance and optimizing pharmacokinetic properties remain active areas of research. The provided experimental protocol serves as a foundation for the robust preclinical evaluation of new degraders, ensuring data integrity and reproducibility. As our understanding of the intricate biology of targeted protein degradation deepens, we can anticipate the development of even more potent and selective therapies based on this versatile chemical scaffold.
References
- A Comparative Guide to the In Vivo Efficacy of ARV-825 and Other BET Degraders. Benchchem.
-
Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention. NIH. [Link]
- Abstract 1949: In vivo profiling of BET degraders establishes optimal pharmacological properties that showcase distinct biological differences
-
BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes. PubMed. [Link]
-
PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc. NIH. [Link]
- In Vivo Efficacy of BET Degraders: A Comparative Analysis Fe
- Application Notes and Protocols for GSPT1 Degrader-2 in Patient-Derived Xenograft (PDX) Models. Benchchem.
- BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells.
-
Developments of CRBN-based PROTACs as potential therapeutic agents. ResearchGate. [Link]
-
BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes. NIH. [Link]
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Targeted degradation of BET proteins in triple-negative breast cancer. PMC - NIH. [Link]
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- Small-molecule BET degraders are efficacious in multiple xenograft...
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-
Molecular glues tackle undruggable targets. CAS.org. [Link]
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Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
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Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential. PubMed. [Link]
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A Comparative Cross-Reactivity Profiling Guide for 4-(4-Bromophenyl)piperidine-2,6-dione
Introduction: Unveiling the Specificity of a Novel Piperidine-2,6-dione Analog
4-(4-Bromophenyl)piperidine-2,6-dione is a synthetic compound belonging to the piperidine-2,6-dione class of molecules. This structural class is of significant interest in drug discovery, most notably due to the activities of thalidomide and its analogs, lenalidomide and pomalidomide. These immunomodulatory drugs (IMiDs) exert their therapeutic effects by binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN)[1][2]. This binding event redirects the ubiquitin ligase complex to induce the degradation of specific "neosubstrate" proteins, leading to downstream therapeutic effects in conditions such as multiple myeloma[2].
Given its structural similarity to thalidomide, it is highly probable that this compound also targets CRBN. However, the precise binding affinity and the broader cross-reactivity profile of this brominated analog remain to be fully elucidated. A thorough understanding of a compound's selectivity is paramount in drug development to predict its efficacy and potential off-target liabilities. This guide provides a comprehensive framework for the cross-reactivity profiling of this compound, offering a comparative analysis with well-characterized thalidomide analogs and detailing the requisite experimental protocols to generate a robust selectivity profile.
The Central Hypothesis: Cereblon as the Primary Target
The core hypothesis is that this compound functions as a CRBN ligand. The piperidine-2,6-dione (glutarimide) ring is the key pharmacophore responsible for binding to a specific pocket in the thalidomide-binding domain of CRBN[1]. The 4-bromophenyl substituent will likely modulate the binding affinity and potentially influence interactions with neosubstrates.
The Cereblon E3 Ligase Pathway
The CRBN protein is a critical component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^)[3]. This complex is responsible for attaching ubiquitin chains to substrate proteins, marking them for degradation by the proteasome. The binding of IMiDs to CRBN alters the substrate specificity of the complex, leading to the ubiquitination and degradation of proteins not normally targeted by CRL4^CRBN^, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[2][4].
Caption: The Cereblon E3 Ligase Pathway and the Role of IMiD Analogs.
Comparative Binding Affinity to Cereblon
A critical first step in characterizing this compound is to determine its binding affinity for CRBN and compare it to established IMiDs. While specific data for the title compound is not publicly available, the following table provides a benchmark for comparison.
| Compound | Binding Affinity (Kd or IC50) | Key Structural Feature | Experimental Method | Reference |
| Thalidomide (S-enantiomer) | ~250 nM (Kd) | Glutarimide ring | Surface Plasmon Resonance | [1][5] |
| Thalidomide (R-enantiomer) | ~2.5 µM (Kd) | Glutarimide ring | Surface Plasmon Resonance | [5] |
| Lenalidomide | 1.5 µM (IC50) | Modified phthalimide ring | Time-Resolved FRET | [5][6] |
| Pomalidomide | 1.2 µM (IC50) | Modified phthalimide ring | Time-Resolved FRET | [5][6] |
| Iberdomide | Higher than Lenalidomide & Pomalidomide | Novel CRBN binder | Not specified | [2] |
| This compound | To Be Determined | 4-bromophenyl substituent | See Protocols Below |
Experimental Protocols for Cross-Reactivity Profiling
A multi-faceted approach is essential for a comprehensive cross-reactivity profile. This involves determining the on-target binding affinity, assessing target engagement in a cellular context, and broad screening for off-target interactions.
On-Target Binding Affinity: Competitive Binding Assay
A competitive binding assay is a high-throughput method to determine the binding affinity of an unlabeled compound by measuring its ability to displace a known fluorescently labeled ligand.
Methodology (Fluorescence Polarization - FP):
-
Reagents and Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled thalidomide analog (e.g., Cy5-labeled Thalidomide)
-
This compound and other competitor compounds (thalidomide, lenalidomide, pomalidomide)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
-
-
Assay Procedure:
-
Prepare a serial dilution of the competitor compounds (e.g., from 100 µM to 1 pM).
-
In the assay plate, add a fixed concentration of the fluorescently labeled thalidomide analog.
-
Add the serially diluted competitor compounds to the wells.
-
Initiate the binding reaction by adding a fixed concentration of purified CRBN protein.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescently labeled ligand.
-
Caption: Workflow for a Competitive Binding Assay.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify that a compound binds to its target in a physiological cellular environment[7]. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., MM.1S multiple myeloma cells) to a suitable confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a defined period.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble CRBN in each sample by Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble CRBN as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Broad Off-Target Profiling: Quantitative Proteomics
To identify potential off-targets of this compound, a quantitative proteomics approach can be employed. This method identifies proteins that bind to an immobilized version of the compound.
Methodology (Affinity Chromatography coupled with Mass Spectrometry):
-
Probe Synthesis:
-
Synthesize an analog of this compound with a linker for immobilization to beads (e.g., agarose or magnetic beads).
-
-
Affinity Pulldown:
-
Incubate the immobilized compound with cell lysate.
-
As a control, incubate beads without the compound or with an inactive analog with the lysate.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
-
Proteomic Analysis:
-
Digest the eluted proteins into peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the mass spectrometry data.
-
Quantify the relative abundance of proteins in the experimental and control samples to identify specific binders.
-
Kinome Profiling
As many small molecule drugs have off-target effects on kinases, a kinome scan is a valuable tool for assessing selectivity. This involves screening the compound against a large panel of kinases. Services like KINOMEscan® offer high-throughput competitive binding assays for this purpose[8][9].
Safety Pharmacology
In later stages of preclinical development, safety pharmacology studies are conducted to assess the potential for adverse effects on major physiological systems. These studies are typically guided by the International Council for Harmonisation (ICH) guidelines S7A and S7B[10][11][12]. Core battery studies include assessments of the central nervous, cardiovascular, and respiratory systems.
Conclusion and Future Directions
The cross-reactivity profile of this compound is a critical dataset for its continued development. By systematically determining its binding affinity to the primary target, Cereblon, confirming target engagement in a cellular context, and performing broad off-target and safety pharmacology screens, a comprehensive understanding of its selectivity can be achieved. The experimental frameworks provided in this guide offer a robust starting point for these investigations. The data generated will be instrumental in predicting the therapeutic window of this novel compound and guiding its path toward clinical application.
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Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]
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Asatsuma-Okumura, T., Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5993-6009. [Link]
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Steinebach, C., Lindner, S., U_ü, A. G., et al. (2021). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 64(19), 14382–14401. [Link]
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ResearchGate. (n.d.). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1.... Retrieved from [Link]
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Chamberlain, P. P., & Cathers, B. E. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers, 13(22), 5760. [Link]
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ResearchGate. (n.d.). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1.... Retrieved from [Link]
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Nguyen, T. V., & Kay, L. E. (2023). Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions. Journal of Medicinal Chemistry, 66(9), 6035–6043. [Link]
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Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). Identification of the targets of biologically active small molecules using quantitative proteomics. Nature Biotechnology, 25(9), 1035–1044. [Link]
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Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Retrieved from [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 16(8), 835–844. [Link]
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ResearchGate. (2021). Current Advances in CETSA. Retrieved from [Link]
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A Comparative Benchmarking Guide to Novel CRBN Binders: Evaluating 4-(4-Bromophenyl)piperidine-2,6-dione
Introduction: Cereblon as a Key Player in Targeted Protein Degradation
Cereblon (CRBN) is a pivotal protein in the field of targeted protein degradation (TPD), a revolutionary therapeutic strategy that is reshaping drug discovery.[1] CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[2][3] This complex is a key component of the cell's natural protein disposal system, the ubiquitin-proteasome system, which tags proteins for destruction.[1] The therapeutic potential of modulating CRBN activity was first uncovered through the study of immunomodulatory drugs (IMiDs®), such as thalidomide, lenalidomide, and pomalidomide.[4][5] These small molecules act as "molecular glues," inducing or stabilizing interactions between CRBN and "neosubstrates"—proteins not typically targeted by the CRL4^CRBN^ complex.[1][6] This leads to the ubiquitination and subsequent degradation of these neosubstrates, a mechanism that has proven highly effective in treating hematological malignancies.[4][7]
The discovery of new CRBN binders is a critical area of research, with the potential to expand the scope of TPD to a wider range of disease-causing proteins previously considered "undruggable."[8] One such molecule of interest is 4-(4-Bromophenyl)piperidine-2,6-dione, a compound with structural similarities to the glutarimide moiety of thalidomide, which is essential for CRBN binding.[9][10] This guide provides a comprehensive framework for a benchmark study of this and other novel CRBN binders, comparing their performance against well-characterized compounds like lenalidomide and pomalidomide. We will delve into the critical experiments required to characterize a new CRBN binder, from initial binding affinity determination to cellular activity assessment, providing detailed protocols and the scientific rationale behind these experimental choices.
Mechanism of Action: The Molecular Glue Paradigm
The CRL4^CRBN^ E3 ligase complex, in its natural state, recognizes and targets specific endogenous proteins for degradation. Molecular glues like the IMiDs bind to a specific pocket in CRBN, subtly altering its surface.[10] This new composite surface can then be recognized by neosubstrates, such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) in the case of lenalidomide and pomalidomide.[7][11] The formation of this ternary complex (CRBN-glue-neosubstrate) allows the E3 ligase to transfer ubiquitin molecules to the neosubstrate, marking it for destruction by the proteasome.[1][12] This event-driven pharmacology, where a single molecule can trigger the degradation of multiple target proteins, is a key advantage of TPD over traditional occupancy-driven inhibition.[1]
Caption: CRBN molecular glue mechanism of action.
Comparative Analysis of CRBN Binders
A thorough benchmarking study requires the quantitative comparison of key performance indicators. The following tables summarize the essential data points to be collected for a novel binder like this compound and how they would compare to established standards.
Table 1: Biochemical Binding Affinity to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| This compound | To be determined | TR-FRET, SPR |
| Lenalidomide | ~178 nM[13] | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~157 nM[13] | Isothermal Titration Calorimetry (ITC) |
| Thalidomide | ~250 nM[13] | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Target Engagement and Degradation Potency
| Compound | Cellular Target Engagement (CETSA Tagg) | Neosubstrate Degradation (DC50 for IKZF1) | Maximum Degradation (Dmax for IKZF1) |
| This compound | To be determined | To be determined | To be determined |
| Lenalidomide | Established | ~50-100 nM (in MM.1S cells) | >90% |
| Pomalidomide | Established | ~5-10 nM (in MM.1S cells) | >95% |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments required to benchmark a novel CRBN binder.
Caption: Workflow for evaluating a new CRBN binder.
CRBN Binding Affinity: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Rationale: TR-FRET is a robust, high-throughput method to quantify the binding affinity of a compound to a target protein in solution.[3][14] It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In a competitive binding format, a fluorescently labeled tracer compound that binds to CRBN is displaced by the unlabeled test compound, leading to a decrease in the FRET signal.
Protocol:
-
Reagents and Materials:
-
Recombinant His-tagged CRBN/DDB1 complex.
-
Terbium (Tb)-labeled anti-His antibody (donor).
-
Fluorescently labeled CRBN ligand, e.g., BODIPY FL-thalidomide (acceptor/tracer).[15]
-
Test compound (this compound) and reference compounds (lenalidomide, pomalidomide).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
384-well low-volume black assay plates.
-
TR-FRET-capable plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test and reference compounds in DMSO, and then dilute into assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add a pre-mixed solution of His-CRBN/DDB1 and Tb-anti-His antibody to each well.
-
Add the BODIPY FL-thalidomide tracer to all wells.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Binding Kinetics: Surface Plasmon Resonance (SPR)
Rationale: SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of both the association (kon) and dissociation (koff) rates of a compound to its target. This level of detail is crucial for understanding the dynamic interaction between the binder and CRBN.
Protocol:
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Recombinant CRBN/DDB1 protein.
-
Running buffer (e.g., HBS-EP+).
-
Test and reference compounds.
-
-
Procedure:
-
Immobilize the CRBN/DDB1 protein onto the CM5 sensor chip surface via amine coupling.
-
Prepare a serial dilution of the test and reference compounds in running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time to generate a sensorgram, which shows the association and dissociation phases.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kon, koff, and Kd values.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® is a powerful method for verifying that a compound binds to its target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tagg).
Protocol:
-
Reagents and Materials:
-
Cell line expressing CRBN (e.g., MM.1S multiple myeloma cells).
-
Cell culture medium and reagents.
-
Test and reference compounds.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermocycler.
-
SDS-PAGE and Western blot reagents.
-
Anti-CRBN antibody.
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermocycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble CRBN in the supernatant at each temperature by Western blot.
-
Quantify the band intensities and plot the fraction of soluble CRBN as a function of temperature to generate a melting curve.
-
Determine the Tagg for each condition. A shift in the Tagg in the presence of the compound indicates target engagement.
-
Neosubstrate Degradation: Western Blot Analysis
Rationale: The ultimate goal of a CRBN binder in a TPD context is to induce the degradation of a neosubstrate. Western blotting is a standard and reliable technique to quantify the reduction in the levels of a target protein in cells treated with a degrader.[12]
Protocol:
-
Reagents and Materials:
-
Cell line known to express a neosubstrate of CRBN binders (e.g., MM.1S cells for IKZF1).
-
Test and reference compounds.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blot reagents.
-
Primary antibodies against the neosubstrate (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test and reference compounds for a set period (e.g., 4, 8, or 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the neosubstrate signal to the loading control.
-
Plot the percentage of remaining protein against the compound concentration and fit the data to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion
The framework outlined in this guide provides a robust and comprehensive approach to benchmarking novel CRBN binders such as this compound. By systematically evaluating biochemical affinity, binding kinetics, cellular target engagement, and the functional consequence of neosubstrate degradation, researchers can build a complete profile of a new molecule. This data-driven comparison against established standards like lenalidomide and pomalidomide is essential for identifying promising new candidates for the development of next-generation molecular glue degraders, ultimately expanding the therapeutic potential of targeted protein degradation.
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A Researcher's Guide to Evaluating the Therapeutic Window of 4-(4-Bromophenyl)piperidine-2,6-dione-based PROTACs
Introduction: The Dawn of Targeted Protein Degradation
The paradigm of small-molecule drug discovery has traditionally centered on occupancy-driven inhibition of protein function. However, this approach faces limitations, particularly when targeting proteins lacking well-defined active sites, often termed the "undruggable" proteome.[1] Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that circumvents these challenges.[2] Instead of merely inhibiting a target protein, PROTACs eliminate it by hijacking the cell's own ubiquitin-proteasome system (UPS) for targeted degradation.[1][3]
This guide focuses on a specific, yet crucial, class of PROTACs: those built upon the 4-(4-Bromophenyl)piperidine-2,6-dione scaffold. This scaffold serves as a potent ligand for Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[2][4] The glutarimide ring within this structure, a feature inherited from its immunomodulatory drug (IMiD) predecessors like thalidomide and pomalidomide, is essential for this interaction.[][6]
The ultimate success of any therapeutic agent, including PROTACs, hinges on its therapeutic window : the concentration range where it is effective without causing unacceptable toxicity. For PROTACs, this concept is multifaceted, balancing potent on-target degradation with selectivity and minimizing both on-target toxicity in healthy tissues and off-target effects.[7][8] This guide provides a comprehensive framework for researchers to meticulously evaluate this window, comparing key performance metrics through a suite of robust experimental protocols.
Mechanism of Action: Orchestrating Protein Destruction
A CRBN-recruiting PROTAC is a heterobifunctional molecule with three key components: a "warhead" that binds the protein of interest (POI), a ligand that binds the E3 ligase (in this case, a this compound derivative for CRBN), and a chemical linker connecting the two.[1][9] Its mechanism is a catalytic cycle of induced proximity.
The PROTAC simultaneously binds to the POI and CRBN, forming a critical ternary complex.[1] This induced proximity allows an E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules onto accessible lysine residues on the POI's surface.[6] The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[6] The PROTAC is then released, free to initiate another degradation cycle.[1]
Caption: PROTAC-mediated protein degradation pathway.
Critical Parameters for Defining the Therapeutic Window
Evaluating a PROTAC requires a multi-parametric approach. The goal is to find a molecule with a wide gap between the concentration needed for efficacy and the concentration that causes toxicity.
| Parameter | Description | Key Metrics | Significance for Therapeutic Window |
| Potency | The concentration of PROTAC required to achieve a certain level of target protein degradation. | DC₅₀: Concentration for 50% degradation.Dₘₐₓ: Maximum degradation percentage.[10] | A lower DC₅₀ indicates higher potency, allowing for lower potential doses and reducing the risk of off-target effects. A high Dₘₐₓ (>90%) is desirable. |
| Selectivity | The ability of the PROTAC to degrade the intended target protein without affecting other proteins. | Off-Target Degradation Profile: Assessed via global proteomics.[11] | High selectivity is crucial for minimizing toxicity caused by the unintended degradation of essential proteins.[1][12] |
| Kinetics | The speed at which the PROTAC induces degradation of the target protein. | Degradation Rate (t₁/₂): Time to degrade 50% of the target.[10] | Faster degradation kinetics can lead to a more rapid and profound pharmacological effect. |
| Durability | The duration of the protein degradation effect after the PROTAC is removed. | Protein Re-synthesis Rate: Measured over time after PROTAC washout. | A durable effect may allow for less frequent dosing, improving patient convenience and compliance. |
| Safety | The effect of the PROTAC on cell health and viability. | CC₅₀: Concentration for 50% reduction in cell viability. | A high CC₅₀ is desired. The ratio of CC₅₀ to DC₅₀ (CC₅₀/DC₅₀) provides a preliminary therapeutic index. |
Table 1: Key parameters and metrics for PROTAC evaluation.
Experimental Workflows for Comprehensive Evaluation
A robust evaluation pipeline is essential to build a complete picture of a PROTAC's performance. The process should be systematic, moving from initial biochemical validation to complex cellular characterization.
Caption: A structured workflow for PROTAC evaluation.
I. Biochemical Assays: Validating the Molecular Interactions
Causality: Before assessing degradation in cells, it is critical to confirm that the PROTAC can physically bridge the POI and CRBN. A failure to form a stable ternary complex is a primary reason for PROTAC inactivity. Assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) provide quantitative data on complex formation.[13]
-
Reagents & Setup:
-
Purified, tagged POI (e.g., His-tagged).
-
Purified, tagged CRBN-DDB1 complex (e.g., GST-tagged).
-
Europium (Eu³⁺) conjugated anti-tag antibody (e.g., Anti-His-Eu³⁺) as the donor fluorophore.
-
Allophycocyanin (APC) conjugated anti-tag antibody (e.g., Anti-GST-APC) as the acceptor fluorophore.
-
PROTAC compound serially diluted in DMSO.
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA).
-
384-well, low-volume, non-binding plates.
-
-
Procedure:
-
Add 2 µL of serially diluted PROTAC to the wells. Include DMSO-only controls.
-
Add 4 µL of a solution containing the POI and the anti-tag donor antibody (pre-incubated for 30 min).
-
Add 4 µL of a solution containing the CRBN-DDB1 complex and the anti-tag acceptor antibody (pre-incubated for 30 min).
-
Final concentrations should be in the low nanomolar range for proteins and antibodies, optimized for the specific system.
-
Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader. Excite at ~340 nm and measure emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
-
Data Analysis & Interpretation:
-
Plot the TR-FRET ratio against the PROTAC concentration.
-
A bell-shaped curve is expected, characteristic of the "hook effect," where excess PROTAC creates binary complexes (PROTAC-POI or PROTAC-CRBN) at high concentrations, disrupting the formation of the productive ternary complex.[8][14]
-
The peak of the curve represents the optimal concentration for ternary complex formation. This provides crucial insight into the cooperative binding of the complex.
-
II. Cell-Based Assays: Quantifying Degradation and Viability
Causality: Successful ternary complex formation does not guarantee degradation. Cellular factors like protein localization, baseline protein turnover, and PROTAC permeability are critical.[15] Therefore, quantifying POI levels in a relevant cellular context is the most important indicator of PROTAC activity.[11]
Trustworthiness: This protocol includes essential controls: a vehicle control (DMSO) to establish a baseline protein level and a negative control PROTAC (e.g., with a mutated CRBN binder or an epimer that doesn't bind) to ensure degradation is dependent on the intended mechanism.[14]
-
Cell Culture & Treatment:
-
Seed cells (e.g., a cancer cell line endogenously expressing the POI) in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours).[14] Include vehicle (DMSO) and negative control PROTACs.
-
-
Cell Lysis & Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE & Immunoblotting:
-
Normalize protein amounts for all samples (e.g., 20 µg per lane). Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and develop the blot using an ECL substrate. Image the blot using a chemiluminescence detector.
-
-
Data Analysis & Interpretation:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Normalize the POI band intensity to the loading control band intensity for each lane.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of protein remaining against the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[10]
-
Caption: Step-by-step workflow for Western Blot analysis.
Causality: A potent PROTAC is only useful if it is also selective. Unintended degradation of other proteins can lead to significant toxicity.[1] Mass spectrometry-based global proteomics provides an unbiased view of the entire proteome, allowing for the identification of off-target substrates.[11]
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration known to be effective (e.g., 5-10x DC₅₀) and a vehicle control for 24 hours. Use multiple biological replicates.
-
Lyse cells and quantify protein as described in the Western Blot protocol.
-
Perform in-solution trypsin digestion of the proteome.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the peptides.
-
-
Data Analysis & Interpretation:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify proteins and quantify their relative abundance across the different treatment conditions.
-
Generate volcano plots to visualize proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
The POI should be among the most significantly down-regulated proteins. Any other protein that is consistently and significantly degraded is a potential off-target.
-
This analysis is crucial for comparing the selectivity profiles of different PROTAC candidates.
-
Comparative Analysis: A Hypothetical Case Study
To illustrate the application of these principles, consider two hypothetical this compound-based PROTACs targeting an oncoprotein, differing only in their linker composition.
| PROTAC ID | Linker Type | Target DC₅₀ (nM) | Target Dₘₐₓ (%) | Key Off-Target¹ DC₅₀ (nM) | Cell Viability CC₅₀ (nM) | Therapeutic Index (CC₅₀/DC₅₀) | Recommendation |
| PROTAC-A | PEG-based, flexible | 5 | >95 | >10,000 | 800 | 160 | Lead Candidate. Potent, highly selective, and possesses a wide therapeutic window. |
| PROTAC-B | Alkyl-based, rigid | 15 | 90 | 250 | 600 | 40 | Deprioritize. Less potent, with significant off-target activity at concentrations near its effective dose, leading to a narrow therapeutic window. |
Table 2: Hypothetical comparison of two PROTACs. ¹Data from global proteomics analysis.
This comparative data, generated through the described assays, clearly demonstrates that PROTAC-A is the superior candidate. Although both achieve significant degradation, PROTAC-A's higher potency, greater selectivity, and wider therapeutic index make it a much more promising candidate for further development. The difference in linker likely alters the geometry of the ternary complex, favoring on-target degradation for PROTAC-A while inducing off-target interactions for PROTAC-B.[12][14]
Conclusion and Future Outlook
The evaluation of a PROTAC's therapeutic window is a complex but essential process in the discovery of novel protein degraders. For PROTACs based on the this compound scaffold, a systematic approach combining biochemical and cellular assays is paramount. By quantifying potency (DC₅₀, Dₘₐₓ), selectivity (global proteomics), and safety (cytotoxicity), researchers can build a comprehensive data package to compare candidates and make informed decisions.[10] The ultimate goal is to identify molecules that exhibit a potent and selective degradation profile, ensuring that the therapeutic benefits are maximized while minimizing the potential for adverse effects. As the field advances, the integration of more sophisticated models, such as 3D cell cultures and humanized in vivo systems, will further refine our ability to predict clinical success.[16]
References
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- PubMed. (2021). Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog-Thalidomide PROTACs. Molecules.
- MDPI. (n.d.). Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs. MDPI.
- PubMed Central. (n.d.). Discovery of E3 Ligase Ligands for Target Protein Degradation.
- BOC Sciences. (2023). Thalidomide Analogs and Other CRBN Ligands in PROTACs. BOC Sciences.
- PubMed Central. (2024). Precision-engineered PROTACs minimize off-tissue effects in cancer therapy.
- ResearchGate. (n.d.). Analogues of thalidomide induce degradation of distinct disease-relevant proteins.
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- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing 3-Bromopiperidine-2,6-dione. BenchChem.
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The Architect's Guide to Protein Demolition: A Comparative Analysis of PROTACs and Molecular Glues
In the rapidly evolving landscape of therapeutic modalities, the ability to selectively eliminate disease-causing proteins offers a paradigm shift from traditional inhibition. Targeted Protein Degradation (TPD) has emerged as a powerful strategy, moving beyond mere functional blockade to the complete removal of pathogenic proteins. This is achieved by co-opting the cell's own ubiquitin-proteasome system (UPS), a natural disposal machinery. At the forefront of this revolution are two distinct classes of small molecules: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
This guide provides an in-depth comparative analysis of these two modalities for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action, explore the nuances of their discovery and design, and provide a framework for their experimental validation, moving from theoretical concepts to practical application.
Mechanisms of Action: Two Paths to a Shared Destination
Both PROTACs and molecular glues culminate in the ubiquitination and subsequent proteasomal degradation of a target protein. However, their approaches to achieving this are fundamentally different.[1][2]
PROTACs: The Engineered Matchmakers
PROTACs are heterobifunctional molecules, elegantly designed with three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This structure allows a PROTAC to act as a molecular bridge, physically bringing the POI and the E3 ligase into close proximity.[3] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the transfer of ubiquitin from the E3 ligase to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the proteasome. A key feature of PROTACs is their catalytic nature; after inducing degradation, the PROTAC is released and can engage another POI molecule, enabling potent effects at sub-stoichiometric concentrations.[4]
Caption: Mechanism of action for a PROTAC.
Molecular Glues: The Allosteric Modulators
In contrast to the engineered bifunctionality of PROTACs, molecular glues are typically smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally associate.[5] They achieve this by binding to one of the proteins, often the E3 ligase, and altering its surface conformation. This creates a "neosurface" that is now complementary to the target protein, promoting the formation of a ternary complex.[5] A classic example is lenalidomide, which binds to the E3 ligase Cereblon (CRBN) and induces the degradation of the transcription factors IKZF1 and IKZF3, which are not natural substrates of CRBN.[6][7]
Caption: Mechanism of action for a molecular glue.
A Head-to-Head Comparison: PROTACs vs. Molecular Glues
The distinct mechanisms of PROTACs and molecular glues give rise to a host of differences in their characteristics, from discovery and design to their pharmacokinetic properties.
| Feature | PROTACs | Molecular Glues |
| Structure | Heterobifunctional (POI ligand, linker, E3 ligand)[3] | Monovalent[5] |
| Molecular Weight | Higher (typically 700-1200 Da)[1] | Lower (typically <500 Da)[1] |
| Discovery | Rational, modular design[4] | Often serendipitous, phenotypic screening[5] |
| Design Principle | Linker optimization is critical for ternary complex formation[3] | Relies on inducing or stabilizing protein-protein interactions[5] |
| Target Scope | Broad; requires a known binder for the POI[4] | Can target "undruggable" proteins without known binders[5] |
| Pharmacokinetics | Often challenging oral bioavailability and cell permeability due to size[1] | Generally better drug-like properties, including oral bioavailability[1] |
| "Hook Effect" | Prone to the "hook effect" at high concentrations where binary complexes dominate, reducing efficacy[1] | Less susceptible to the "hook effect"[4] |
Quantitative Performance: A Case Study on Lin28 Degradation
Direct, side-by-side comparisons of PROTACs and molecular glues against the same target in the same system are emerging. A recent study on the oncogenic RNA-binding protein Lin28 provides valuable quantitative insights.[8]
| Degrader | Type | Target | DC50 | Dmax |
| PRO-Lin7 | PROTAC | Lin28 | ≈0.3 µM | ≈75% |
| MG-Lin1 | Molecular Glue | Lin28 | ≈0.7 µM | ≈66% |
In this specific example, the PROTAC demonstrated higher potency (lower DC50) and efficacy (higher Dmax) for Lin28 degradation.[8] However, it is crucial to note that molecular glues can exhibit exceptional potency, and these values are highly dependent on the specific target, E3 ligase, and cellular context.[8] For instance, the renowned molecular glue lenalidomide and its analogs potently degrade IKZF1 and IKZF3 in multiple myeloma.[6][9]
Experimental Protocols for Evaluation and Comparison
A rigorous evaluation of PROTACs and molecular glues requires a suite of well-designed experiments to characterize their activity, from ternary complex formation to cellular protein degradation and selectivity.
Caption: A typical experimental workflow for evaluating protein degraders.
Ternary Complex Formation Assay (NanoBRET™)
Objective: To measure the formation of the ternary complex in live cells.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (e.g., E3 ligase) and a HaloTag®-labeled target protein. Upon ternary complex formation induced by the degrader, the donor (NanoLuc®) and acceptor (HaloTag®) are brought into proximity, resulting in a BRET signal.
Step-by-Step Methodology:
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with expression vectors for the NanoLuc®-E3 ligase fusion and the HaloTag®-POI fusion. Plate the cells in a white, 96-well plate and incubate for 24 hours.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 2-4 hours to allow for labeling of the POI.
-
Compound Treatment: Add the PROTAC or molecular glue at various concentrations to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the cells.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the EC50 of ternary complex formation.
Protein Degradation Assay (HiBiT Assay)
Objective: To quantify the degradation of the target protein in live cells.
Principle: The HiBiT system utilizes a small 11-amino-acid tag (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9. This tag has a high affinity for the LgBiT protein. When LgBiT is added to the cell lysate, it complements with HiBiT to form a functional NanoLuc® luciferase, generating a luminescent signal that is proportional to the amount of HiBiT-tagged protein.
Step-by-Step Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the gene encoding the POI in a relevant cell line.
-
Cell Plating: Plate the HiBiT-tagged cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with the PROTAC or molecular glue at various concentrations and for different durations.
-
Cell Lysis and Detection: Add a lytic detection reagent containing LgBiT protein and luciferase substrate to the wells.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a vehicle control. Plot the percentage of remaining protein against the compound concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
In-Cell Ubiquitination Assay
Objective: To confirm that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Transfect cells with plasmids expressing the POI and an epitope-tagged ubiquitin (e.g., HA-Ub).
-
Compound and Inhibitor Treatment: Treat the cells with the PROTAC or molecular glue in the presence or absence of a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will block the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the POI from the cell lysates using an antibody specific to the POI.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an antibody against the ubiquitin epitope tag (e.g., anti-HA). An increase in the ubiquitinated POI signal in the presence of the degrader and proteasome inhibitor confirms that the degrader induces ubiquitination of the target protein.
The Road Ahead: Navigating the Choice Between PROTACs and Molecular Glues
The choice between a PROTAC and a molecular glue approach is not always straightforward and depends on several factors, including the nature of the target protein, the desired pharmacokinetic profile, and the available discovery strategies.
PROTACs offer a more rational and modular design approach, making them attractive when a known binder for the target protein exists.[4] Their versatility in targeting a wide range of proteins is a significant advantage.[4] However, their larger size can present challenges in achieving favorable drug-like properties.[1]
Molecular glues , with their smaller size and often superior pharmacokinetic profiles, are highly appealing, particularly for oral drug development.[5] They also hold the unique potential to target proteins that have been considered "undruggable" due to the lack of defined binding pockets.[5] The primary challenge lies in their discovery, which has historically been serendipitous, although more systematic screening approaches are now being developed.[5]
Ultimately, both PROTACs and molecular glues are powerful tools in the armamentarium of drug discovery. As our understanding of their mechanisms and design principles deepens, we can expect to see a new generation of therapeutics that can precisely and effectively eliminate the root causes of disease.
References
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BPS Bioscience. (2022, December 21). Targeted Protein Degradation Using PROTACs and Glues [Video]. YouTube. [Link]
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Crown Bioscience. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues. Crown Bioscience Blog. [Link]
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Eladl, S. S. (2025). Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential. Biochemical Pharmacology, 242(Pt 3), 117297. [Link]
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Bio-Techne. (n.d.). Targeted Protein Degradation. Retrieved January 17, 2026, from [Link]
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Fawell, S. (2024, February 9). PROTACs And Molecular Glues Rethinking What Is Possible. Drug Discovery Online. [Link]
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Nath, A., et al. (2021). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. Cancers, 13(21), 5506. [Link]
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Zhang, T., et al. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Journal of Medicinal Chemistry, 65(15), 10235–10250. [Link]
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Papatziamou, D., et al. (2024). PROTAC and Molecular Glue Degraders of the Oncogenic RNA Binding Protein Lin28. Macromolecular Bioscience, e2400427. [Link]
-
ResearchGate. (2025, November 17). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. [Link]
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ResearchGate. (2025, September 8). Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential. [Link]
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Wang, S., et al. (2025). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Journal of Medicinal Chemistry, 68(1), 168-187. [Link]
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Datta, N. (2024, October 29). Sticking it to Cancer: How Molecular Glues Could Transform Treatment. Technology Networks. [Link]
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SciSpace. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. [Link]
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Hsia, O., et al. (2024). Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11. Cancer Research, 84(19), 3166-3178. [Link]
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ResearchGate. (n.d.). Proteome-wide selectivity of CDK4/6 degrader molecules. Quantitative.... Retrieved January 17, 2026, from [Link]
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Donovan, K. A., & Fischer, E. S. (2020). Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. Nature Reviews Cancer, 20(12), 727–742. [Link]
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ResearchGate. (2025, November 17). (PDF) Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. [Link]
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ResearchGate. (n.d.). Lenalidomide induces degradation of IKZF1 and IKZF3. Retrieved January 17, 2026, from [Link]
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Tinworth, C. P., et al. (2019). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. ACS Central Science, 5(10), 1735–1746. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Bromophenyl)piperidine-2,6-dione
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, responsible management of the entire chemical lifecycle, including disposal, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Bromophenyl)piperidine-2,6-dione, grounding procedural steps in the scientific and regulatory principles that govern hazardous waste management.
Core Principles: Hazard Identification and Regulatory Context
This compound is a halogenated organic compound. This classification is the single most critical factor determining its disposal pathway. The carbon-bromine bond places it under specific regulatory scrutiny by agencies like the Environmental Protection Agency (EPA) due to the potential for forming persistent and toxic byproducts if not managed correctly.[1]
Why Halogenated Waste is Different: Halogenated organic compounds require high-temperature incineration in specially designed facilities to ensure complete destruction and to prevent the formation of dioxins and other hazardous atmospheric pollutants.[2] This makes their disposal more complex and costly than non-halogenated organic waste, necessitating strict segregation at the point of generation.[3]
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to correctly classify, label, and manage hazardous waste from "cradle to grave."[4] Furthermore, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the establishment of a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of all hazardous chemicals.[5][6][7]
Essential Safety: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensuring adequate personal protection is non-negotiable. The potential hazards, based on analogous structures, include skin, eye, and respiratory irritation.[8]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved if handling concentrated solutions. | Provides a chemical barrier to prevent skin contact and absorption.[8] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects eyes from dust particles and accidental splashes.[8][9] |
| Lab Coat | Standard, flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required if handling fine powders outside of a certified chemical fume hood. Use a NIOSH-approved respirator. | Prevents inhalation of aerosolized particles which may cause respiratory irritation.[10][11] |
Operational Protocol: Waste Segregation and Collection
Proper segregation is the foundation of a safe and compliant disposal program. Never mix halogenated with non-halogenated waste streams.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Obtain a dedicated hazardous waste container compatible with the waste's physical state (e.g., a wide-mouth polyethylene container for solids, a glass or solvent-safe plastic bottle for solutions).[12]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[13][14]
-
Transfer Waste:
-
Solid Waste: Carefully transfer solid this compound and any contaminated consumables (e.g., weighing paper, contaminated gloves) into the designated solid waste container.
-
Solutions: Transfer solutions containing the compound into the designated "Halogenated Organic Liquid Waste" container.[2][15] Do not fill containers beyond 90% capacity to allow for expansion.[4]
-
-
Update Contents List: Immediately after adding waste, record the chemical name—"this compound"—and the estimated quantity on the container's contents list. Do not use abbreviations.[15]
-
Secure the Container: Tightly seal the container cap after each addition. Waste containers must remain closed except when actively adding waste.[12][15]
Compliance Logistics: Waste Storage and Labeling
Proper storage and labeling in the laboratory are mandated by the EPA to ensure safety and proper tracking.
Satellite Accumulation Areas (SAA): Waste should be stored in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[12][13][14]
-
Segregation: Store the halogenated waste container in secondary containment, physically separated from incompatible materials like acids and bases.[12]
-
Time and Volume Limits: While accumulation time limits are more flexible in SAAs, once a container is full or has been accumulating for one year, it must be moved to the central accumulation area (CAA) within three days.[12][16]
Hazardous Waste Labeling: The EPA requires specific information on all hazardous waste labels.[13][14]
-
The words "Hazardous Waste"
-
Generator Information: Name and address of the facility.
-
Chemical Composition: Full chemical name(s) of the contents.
-
Hazard Identification: A clear indication of the associated hazards (e.g., Irritant, Toxic). This can be achieved using GHS pictograms or an NFPA/HMIS diamond.[14]
Disposal Pathway Decision Workflow
The following diagram illustrates the decision-making process for managing waste containing this compound from the point of generation to its final disposal.
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 7. osha.gov [osha.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. epa.gov [epa.gov]
Navigating the Synthesis and Handling of 4-(4-Bromophenyl)piperidine-2,6-dione: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The increasing focus on targeted protein degradation has brought molecules like 4-(4-Bromophenyl)piperidine-2,6-dione, a key building block for many PROTACs and molecular glues, to the forefront of drug discovery. As a Senior Application Scientist, this guide is designed to provide you with the essential, immediate safety and logistical information for handling this compound. Our goal is to empower your research by ensuring a safe and efficient laboratory environment, building a foundation of trust that extends beyond the product itself. This document is structured to provide a deep, technical dive into the necessary precautions, operational workflows, and disposal protocols, grounded in established safety principles for similar chemical entities.
Hazard Analysis: Understanding the Risks of this compound
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust understanding of its potential hazards can be derived from its chemical structure and data from analogous compounds. The molecule comprises a piperidine-2,6-dione moiety, a common structural feature in thalidomide and its analogs, and a bromophenyl group.
-
Piperidine Derivatives: These compounds can be irritants and may have varying degrees of toxicity. Piperidine itself is a flammable liquid and can cause severe skin burns and eye damage.[1][2][3][4]
-
Halogenated Aromatic Compounds: Brominated aromatic compounds can be irritants and may pose long-term health risks. It is prudent to handle them with care to avoid absorption through the skin or inhalation.
-
Solid Particulate Hazards: As a solid, this compound can pose a respiratory hazard if handled in a way that generates dust.[5][6]
Given these considerations, a cautious approach is warranted, treating the compound as potentially harmful upon inhalation, ingestion, or skin contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to ensuring personal safety. The following recommendations are based on a risk assessment of handling a solid, potentially hazardous chemical in a laboratory setting.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or chemical splash goggles.[7][8] | Nitrile or neoprene gloves.[9] | Laboratory coat.[10] | N95 or P100 respirator if not handled in a certified chemical fume hood or ventilated balance enclosure.[5] |
| Solution Preparation and Transfers | Chemical splash goggles.[8] A face shield is recommended when handling larger volumes (>100 mL).[11] | Nitrile or neoprene gloves.[9] | Laboratory coat.[10] | Not generally required if performed in a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles.[8] | Nitrile or neoprene gloves.[9] | Laboratory coat.[10] | Not generally required if performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[11] | Heavy-duty nitrile or neoprene gloves.[9] | Chemical-resistant apron or coveralls over a laboratory coat.[9] | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
Causality of PPE Choices:
-
Eye and Face Protection: The primary risk is from splashes of solutions or accidental aerosolization of the solid powder. Safety glasses with side shields offer minimum protection, while chemical splash goggles provide a seal around the eyes for superior protection.[7][8] A face shield should be used in conjunction with goggles when there is a significant splash risk.[11]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for laboratory work.[12] Neoprene gloves provide enhanced protection against a broader spectrum of chemicals and are a suitable alternative.[9] Always check the manufacturer's glove compatibility chart for the specific solvents being used.
-
Body Protection: A standard laboratory coat is sufficient to protect against minor spills and contamination of personal clothing.[10] For larger scale operations or in the event of a significant spill, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection: Handling the solid powder can generate dust, which may be harmful if inhaled.[5] Performing such tasks in a ventilated enclosure, such as a chemical fume hood or a powder-containment balance hood, is the preferred engineering control. If this is not feasible, a respirator is necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your experiments.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood.[10]
-
Ventilation: Ensure adequate ventilation. For weighing, a ventilated balance enclosure is ideal. For all other manipulations, a chemical fume hood is mandatory.[3]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[7] Have a chemical spill kit appropriate for solid and organic solvent spills readily available.
Step 2: Handling the Solid Compound
-
Don PPE: Before handling the compound, put on the appropriate PPE as outlined in the table above.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within a ventilated enclosure. Use anti-static weighing paper or a weighing boat to minimize dust generation.
-
Aliquotting: If creating aliquots, do so in a fume hood. Use tools that minimize dust creation, such as a spatula rather than pouring.
Step 3: Solution Preparation and Use
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Dissolution: If heating is required for dissolution, use a controlled heating source such as a heating mantle or a hot plate with a stirrer and ensure the setup is secure.
-
Transfers: Use appropriate tools for liquid transfers, such as a pipette or a syringe, to minimize the risk of spills.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled, sealed hazardous waste container. As it is a halogenated organic compound, it should be disposed of in a "halogenated organic waste" stream. Do not mix with non-halogenated waste.[10]
-
Sharps Waste: Needles and syringes used for transfers should be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with the full chemical name and a description of the contents.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5][10]
Disposal Workflow
Sources
- 1. chemos.de [chemos.de]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. carlroth.com [carlroth.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. angenechemical.com [angenechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
